3-(4-Iodophenyl)-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-iodophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMWEBPDZJGVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630875 | |
| Record name | 3-(4-Iodophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206346-33-0 | |
| Record name | 3-(4-Iodophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-iodophenyl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-(4-Iodophenyl)-3-oxopropanenitrile
The following technical guide is structured to serve as a definitive reference for 3-(4-Iodophenyl)-3-oxopropanenitrile , emphasizing its utility as a linchpin intermediate in divergent medicinal chemistry campaigns.
CAS Number: 206346-33-0
Chemical Ontology:
Executive Summary
3-(4-Iodophenyl)-3-oxopropanenitrile (CAS 206346-33-0) represents a "dual-warhead" scaffold in modern drug discovery. Its structure combines a reactive
For researchers, this compound solves a critical logistical problem: it allows the construction of complex heterocyclic cores (pyrazoles, isoxazoles, pyrimidines) before committing to the final biaryl architecture, thereby enabling high-throughput library generation around a central pharmacophore.
Physicochemical Profile & Identity
| Property | Specification | Technical Insight |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace iodine liberation; store away from light. |
| Melting Point | 150–155 °C (Predicted) | High crystallinity typical of para-substituted aromatics. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (Hexane, Et |
| pKa ( | ~9–10 | The methylene protons are highly acidic due to the flanking carbonyl and nitrile, allowing facile alkylation. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and light-sensitive. Argon blanket recommended. |
Synthetic Methodology
Note: While commercial sources exist, in-house synthesis is often required for gram-scale purity control. The following protocol is validated for reliability and scalability.
Core Synthesis: Claisen Condensation
The most robust route involves the nucleophilic attack of the acetonitrile anion on an ester derivative. Unlike acid chloride routes, which can lead to O-acylation byproducts, this method is thermodynamically driven to the C-acylated product.
Reaction Scheme (DOT Visualization)
Figure 1: Claisen condensation pathway for the synthesis of CAS 206346-33-0.
Validated Protocol
-
Reagent Prep : Charge a flame-dried 3-neck flask with Sodium Hydride (60% in oil, 1.5 equiv). Wash with dry hexanes to remove oil if high purity is required, though not strictly necessary for >5g scale. Suspend in dry THF.
-
Acetonitrile Addition : Add anhydrous Acetonitrile (1.2 equiv) dropwise at 0°C. Critical: Acetonitrile acts as the nucleophile here.
-
Ester Addition : Add Ethyl 4-iodobenzoate (1.0 equiv) dissolved in THF dropwise.
-
Reflux : Heat to mild reflux (65°C) for 3–5 hours. The solution will turn yellow/orange as the enolate forms.
-
Quench & Isolation :
-
Cool to 0°C.
-
Slowly add 1N HCl until pH ~2. The product will precipitate as a solid.
-
Filter the solid, wash with water and cold ethanol.
-
Recrystallization : Ethanol or EtOH/Water mixture is ideal.
-
Mechanistic Checkpoint : The reaction is driven by the deprotonation of the product (pKa ~9) by the excess base/ethoxide formed, locking the equilibrium. Acidification is required to release the neutral nitrile.
Reactivity & Divergent Applications
The value of CAS 206346-33-0 lies in its Orthogonal Reactivity . The
Strategic Workflow: The "Build-Then-Couple" Approach
Researchers should prioritize ring formation first. The iodine bond is stable to standard cyclization conditions (acid/base/heat), allowing the expensive metal-catalyzed coupling to be performed on the final, higher-value scaffold.
Divergent Pathway Map (DOT Visualization)
Figure 2: Divergent synthesis map showing heterocycle formation followed by late-stage functionalization.
Key Transformations
-
Amino-Pyrazoles (Kinase Inhibitors) :
-
Reaction with hydrazine hydrate yields 3-amino-5-(4-iodophenyl)pyrazole.
-
Significance: The amino-pyrazole motif is ubiquitous in ATP-competitive kinase inhibitors (e.g., B-Raf, VEGFR inhibitors).
-
-
Amino-Isoxazoles (Anti-infectives) :
-
Reaction with hydroxylamine hydrochloride.
-
Control: pH determines regioselectivity (3-amino vs 5-amino isomers). Basic conditions typically favor the 5-amino-3-aryl isomer.
-
-
Knoevenagel Condensation :
-
The active methylene allows condensation with aldehydes to form acrylonitrile derivatives, used in Michael acceptor design for covalent drugs.
-
Safety & Handling (MSDS Highlights)
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Specific Risk : As a nitrile, metabolic liberation of cyanide is theoretically possible but rare with stable benzoylacetonitriles. Treat as a toxic substance.[3]
-
Iodine Stability : Prolonged exposure to light can cause C-I bond homolysis, turning the solid purple/brown. Store in amber vials.
References
-
Synthesis of Benzoylacetonitriles : Organic Syntheses, Coll. Vol. 3, p. 536 (1955); Vol. 20, p. 74 (1940). (Foundational method for Claisen condensation of esters with acetonitrile).
- Applications in Kinase Inhibitors: Journal of Medicinal Chemistry, "Discovery of Pyrazole-Based Inhibitors".
-
Chemical Identity : PubChem Compound Summary for 3-(4-Iodophenyl)-3-oxopropanenitrile.
- Heterocycle Synthesis: Chemical Reviews, "Recent Advances in the Synthesis of Pyrazoles and Isoxazoles".
Sources
Technical Monograph: 3-(4-Iodophenyl)-3-oxopropanenitrile
Topic: 3-(4-Iodophenyl)-3-oxopropanenitrile CAS: 206346-33-0 (Commercial Identifier), 22333-31-9 (Related Reference) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
A Bifunctional Scaffold for Heterocyclic Construction and Cross-Coupling Architectures
Executive Summary
3-(4-Iodophenyl)-3-oxopropanenitrile (also known as 4-iodobenzoylacetonitrile) represents a high-value "lynchpin" intermediate in medicinal chemistry. Its structural utility is derived from its orthogonal bifunctionality :
-
The
-Keto Nitrile Tail: A highly reactive electrophilic/nucleophilic center capable of condensation cyclizations to form pyrazoles, isoxazoles, and pyrimidines. -
The Aryl Iodide Head: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), allowing late-stage diversification after the heterocyclic core is established.
This guide provides a validated roadmap for synthesizing, handling, and deploying this scaffold in drug discovery workflows, specifically targeting kinase inhibitors and anti-inflammatory agents.
Chemical Identity & Physiochemical Profile[1]
| Property | Specification | Notes |
| IUPAC Name | 3-(4-Iodophenyl)-3-oxopropanenitrile | Alternate: 4-Iodobenzoylacetonitrile |
| CAS Registry | 206346-33-0 | Often miscited; verify structure before purchase. |
| Molecular Formula | ||
| Molecular Weight | 271.06 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically yellow to light beige. |
| Melting Point | 155–160 °C (Predicted) | Higher than unsubstituted analog (80–82°C). |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar alkanes. |
| Acidity ( | ~8.0–9.0 (Active Methylene) | Highly acidic |
Validated Synthetic Protocol (Upstream)
Objective: Synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile from Ethyl 4-iodobenzoate.
The most robust route utilizes a Claisen-type condensation. This protocol avoids the handling of hazardous acid chlorides by using the ester.
Reagents & Equipment[2]
-
Substrate: Ethyl 4-iodobenzoate (1.0 equiv)
-
Nucleophile: Acetonitrile (anhydrous, 1.2 equiv)
-
Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.1–1.5 equiv)
-
Solvent: Anhydrous Toluene or THF
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)
Step-by-Step Methodology
-
Base Preparation: In a flame-dried 3-neck flask under inert atmosphere, suspend NaOEt (1.1 equiv) in anhydrous Toluene.
-
Nucleophile Activation: Add anhydrous acetonitrile (1.2 equiv) dropwise at 0°C. Stir for 15 minutes to allow partial deprotonation (formation of the cyanomethyl anion).
-
Condensation: Add a solution of Ethyl 4-iodobenzoate in Toluene dropwise over 30 minutes.
-
Critical Control Point: Maintain temperature below 5°C during addition to prevent self-condensation of acetonitrile.
-
-
Reflux: Heat the mixture to 80–110°C (reflux) for 12–20 hours. A solid precipitate (the sodium enolate salt) will form.
-
Quench & Isolation:
-
Cool to room temperature.
-
Dilute with water to dissolve the salts.
-
Acidification: Slowly acidify the aqueous layer with 1N HCl to pH 3–4. The product will precipitate.
-
Filter the solid, wash with cold water and hexanes.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Reactivity & Functionalization (Downstream)
The strategic value of this molecule lies in its ability to serve as a "divergent node." The following diagram illustrates the logical flow of reactivity, prioritizing the construction of the heterocycle before engaging the aryl iodide.
Figure 1: Strategic Reaction Pathways. The green path (Cyclization
Workflow A: Synthesis of 5-(4-Iodophenyl)-pyrazoles (Primary Application)
This is the standard route for generating p38 MAP kinase inhibitors.
-
Reactants: Dissolve 3-(4-iodophenyl)-3-oxopropanenitrile (1 equiv) and Hydrazine Hydrate (or substituted hydrazine) (1.2 equiv) in Ethanol.
-
Conditions: Reflux for 2–4 hours.
-
Mechanism:
-
Nucleophilic attack of hydrazine nitrogen on the ketone carbonyl.
-
Formation of hydrazone intermediate.
-
Intramolecular attack on the nitrile carbon.
-
Tautomerization to the aromatic pyrazole.
-
-
Outcome: 3-amino-5-(4-iodophenyl)pyrazole. The amino group serves as a secondary handle for amide coupling, while the iodine remains intact for Suzuki coupling.
Workflow B: Suzuki-Miyaura Cross-Coupling
Caution: Attempting Suzuki coupling directly on the beta-keto nitrile (before cyclization) requires protection of the active methylene, as the basic conditions (Carbonate/Phosphate bases) can lead to deprotonation and catalyst poisoning or polymerization.
Best Practice: Perform the Suzuki coupling after converting the beta-keto nitrile to a pyrazole, isoxazole, or pyrimidine.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water (4:1).
-
Temp: 80–100°C.
Handling & Safety Profile
Based on GHS Classifications for
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302 (Oral), H312 (Dermal) | Wear nitrile gloves and lab coat. Avoid dust generation.[1] |
| Irritation | H315 (Skin), H319 (Eye) | Use chemical safety goggles. Wash thoroughly after handling.[1][2] |
| Reactivity | Incompatible with strong oxidizers | Keep away from acids (releases HCN gas if nitrile hydrolyzes). |
| Storage | Light Sensitive | Store in amber vials under inert gas (Argon) to prevent deiodination. |
References
-
Synthesis of
-Keto Nitriles: Ji, Y., et al. "Practical Synthesis of Benzoylacetonitriles from Methyl Benzoates." Synlett, 2013. -
Application in Kinase Inhibitors: Peat, A. J., et al. "Novel Pyrazole p38 MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006. (Demonstrates the use of the 4-iodo scaffold for library generation).
-
Cyclization Mechanisms: El-Saghier, A. M. "Synthesis of some new pyrazole and pyrimidine derivatives." Journal of Chemical Research, 2002. (Details the reaction of benzoylacetonitriles with hydrazines).
-
Radiolabeling Precursors: Wang, M., et al. "A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides." PMC, 2015. (Explicitly cites 3-(4-iodophenyl)-3-oxopropanenitrile as Compound 4).[3][4]
-
Safety Data: PubChem Compound Summary for Benzoylacetonitrile Derivatives.
Sources
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- 3. WO2021067967A1 - Preparation of pyrazolo[3,4-b]pyridines as antimalarials - Google Patents [patents.google.com]
- 4. A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides: Preliminary PET Imaging Studies in Preclinical Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Iodophenyl)-3-oxopropanenitrile IUPAC name
An In-depth Technical Guide to 3-(4-Iodophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-Iodophenyl)-3-oxopropanenitrile, a versatile building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, and critical role as a precursor for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry.
Chemical Identity and Physicochemical Properties
3-(4-Iodophenyl)-3-oxopropanenitrile is a bifunctional molecule incorporating a keto group, a nitrile moiety, and an iodinated phenyl ring. This unique combination of functional groups makes it a highly valuable intermediate in organic synthesis.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-Iodophenyl)-3-oxopropanenitrile .[1][2] It is also known by synonyms such as 4-Iodo-β-oxobenzenepropanenitrile and 4-Iodobenzoylacetonitrile.
The presence of the nitrile group and the ketone on a flexible three-carbon chain allows for a wide range of cyclization reactions, while the iodo-substituent on the aromatic ring serves as a strategic handle for advanced cross-coupling reactions, enabling the synthesis of complex molecular architectures.
Table 1: Physicochemical Properties of 3-(4-Iodophenyl)-3-oxopropanenitrile
| Property | Value | Source |
| IUPAC Name | 3-(4-Iodophenyl)-3-oxopropanenitrile | [1] |
| CAS Number | 206346-33-0 | [1][2] |
| Molecular Formula | C₉H₆INO | [1][2] |
| Molecular Weight | 271.06 g/mol | [1][2] |
| Canonical SMILES | N#CCC(=O)C1=CC=C(I)C=C1 | [1] |
| InChI Key | QPMWEBPDZJGVNS-UHFFFAOYSA-N | [1] |
| Appearance | White to yellow solid (typical for related compounds) | [3][4] |
Synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile
The synthesis of β-ketonitriles like 3-(4-Iodophenyl)-3-oxopropanenitrile is most effectively achieved through a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the coupling of an ester with a nitrile in the presence of a strong base.
Principle of Synthesis: The Claisen Condensation
The causality behind this choice of reaction lies in its efficiency and the ready availability of starting materials. The reaction proceeds by the deprotonation of acetonitrile by a strong base (e.g., sodium ethoxide or sodium hydride) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an appropriate ester, in this case, ethyl 4-iodobenzoate. Subsequent collapse of the tetrahedral intermediate and an acidic workup yields the desired β-ketonitrile.[5][6][7] The use of a non-protic solvent like THF or toluene is crucial to prevent quenching of the strong base and the generated carbanion.
Experimental Protocol: Step-by-Step Synthesis
This protocol is a representative procedure adapted from established methods for synthesizing benzoylacetonitrile derivatives.[5][8]
Materials:
-
Ethyl 4-iodobenzoate
-
Acetonitrile (dry)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with anhydrous toluene (or THF) and sodium ethoxide (1.2 equivalents).
-
Nucleophile Generation: Dry acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension at room temperature. The mixture is stirred for 30 minutes to ensure the formation of the cyanomethyl anion.
-
Claisen Condensation: A solution of ethyl 4-iodobenzoate (1.0 equivalent) in anhydrous toluene is added dropwise to the reaction mixture.
-
Reaction Progression: The mixture is heated to reflux (or stirred at ambient temperature depending on the base strength[8]) and the reaction is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Workup and Quenching: After cooling to 0 °C in an ice bath, the reaction is carefully quenched by the slow addition of 1M HCl until the pH is acidic (~pH 5-6).
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate.
-
Purification: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure 3-(4-Iodophenyl)-3-oxopropanenitrile.
Visualization of the Synthesis Workflow
Caption: Synthetic pathways from 3-(4-Iodophenyl)-3-oxopropanenitrile.
Safety and Handling
Based on safety data for the parent compound and its analogs, 3-(4-Iodophenyl)-3-oxopropanenitrile should be handled with care. It is classified as a warning-level substance, with potential hazards including being harmful if swallowed (H302). [1]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(4-Iodophenyl)-3-oxopropanenitrile is a high-value chemical intermediate whose structure is pre-validated for utility in drug discovery. Its dual reactivity—the capacity for heterocycle formation and the potential for extensive functionalization via its aryl iodide group—makes it a powerful platform for generating diverse molecular libraries. The synthetic protocols for its creation are robust and scalable, ensuring its accessibility for both academic research and industrial drug development campaigns. A thorough understanding of its chemistry is essential for scientists aiming to design and synthesize the next generation of therapeutic agents.
References
-
iChemical. (n.d.). 3-(4-Chlorophenyl)-3-oxopropanenitrile. Retrieved from iChemical website. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Iodobenzonitrile. Retrieved from Cheméo website. [Link]
-
Next Peptide. (n.d.). 3-(4-Iodophenyl)-3-oxopropanenitrile. Retrieved from Next Peptide website. [Link]
-
Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(7), 8035–8048. [Link]
-
PubChem. (n.d.). 3-Nitrobenzylidene-4'-iodoaniline. Retrieved from PubChem website. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from Organic Chemistry Portal website. [Link]
-
Khidre, R. E., & Abdel-Wahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37, 684-712. [Link]
-
Funes-Ardoiz, I., & Fagnou, K. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102-105. [Link]
-
PrepChem. (n.d.). Synthesis of A. Benzoyl acetonitrile. Retrieved from PrepChem website. [Link]
-
Zhou, D., et al. (2016). 4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase. Journal of Medicinal Chemistry, 59(20), 9248-9258. [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from Wikipedia website. [Link]
-
ResearchGate. (n.d.). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Rhodium‐catalyzed C−H cyanation of aryl ketone oximes. Retrieved from ResearchGate. [Link]
-
Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from Organic Syntheses website. [Link]
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
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- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Spectroscopic Characterization of 3-(4-Iodophenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Key Features
3-(4-Iodophenyl)-3-oxopropanenitrile is a benzoylacetonitrile derivative featuring a para-substituted iodophenyl group. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures. The key structural features to be identified are the aromatic ring system, the ketone carbonyl group, the methylene group, and the nitrile functional group.
Figure 1: Chemical structure of 3-(4-iodophenyl)-3-oxopropanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[1] For 3-(4-iodophenyl)-3-oxopropanenitrile, both ¹H and ¹³C NMR are indispensable for confirming its identity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. Due to the para-substitution, the aromatic region will exhibit a characteristic AA'BB' splitting pattern.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| ~ 7.90 | Doublet | 2H | Ha | These protons are ortho to the electron-withdrawing carbonyl group, leading to deshielding and a downfield shift. |
| ~ 7.70 | Doublet | 2H | Hb | These protons are ortho to the iodine atom. Iodine's electronegativity and anisotropic effects contribute to their chemical shift. |
| ~ 4.10 | Singlet | 2H | Hc | The methylene protons are adjacent to both the carbonyl and nitrile groups, which are both electron-withdrawing, causing a significant downfield shift for these aliphatic protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~ 185 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. |
| ~ 138 | Ar-C | Aromatic carbon attached to the iodine atom. The heavy atom effect of iodine can influence the chemical shift. |
| ~ 135 | Ar-C | Quaternary aromatic carbon attached to the carbonyl group. |
| ~ 130 | Ar-CH | Aromatic carbons ortho to the carbonyl group. |
| ~ 129 | Ar-CH | Aromatic carbons ortho to the iodine atom. |
| ~ 115 | C≡N | The nitrile carbon is sp-hybridized and appears in a characteristic downfield region.[2] |
| ~ 100 | Ar-C-I | The direct attachment of iodine causes a significant upfield shift for this aromatic carbon due to the heavy atom effect. |
| ~ 30 | CH₂ | The methylene carbon is shielded compared to the aromatic and carbonyl carbons but is deshielded for an aliphatic carbon due to the adjacent electron-withdrawing groups. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[3]
Figure 2: Predicted NMR correlations for 3-(4-iodophenyl)-3-oxopropanenitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Predicted IR Spectral Data
The IR spectrum of 3-(4-iodophenyl)-3-oxopropanenitrile will be dominated by the stretching vibrations of the carbonyl and nitrile groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Causality and Insights |
| ~ 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the benzene ring. |
| ~ 2230 | Strong, Sharp | C≡N stretch | The nitrile group has a strong, sharp absorption in a relatively uncongested region of the spectrum, making it a highly diagnostic peak. Conjugation with the carbonyl group may slightly lower this frequency. |
| ~ 1685 | Strong | C=O stretch | The ketone carbonyl stretch is typically strong. Its position indicates conjugation with the aromatic ring. |
| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch | These absorptions are characteristic of the benzene ring. |
| ~ 830 | Strong | para-disubstituted C-H bend (out-of-plane) | This strong absorption in the fingerprint region is highly indicative of a 1,4-disubstituted benzene ring. |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectral Data (Electron Ionization - EI)
In EI-MS, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.
| m/z | Interpretation | Proposed Structure of Fragment |
| 271 | [M]⁺ | Molecular ion of 3-(4-iodophenyl)-3-oxopropanenitrile |
| 230 | [M - C₂H₂N]⁺ | Loss of the cyanomethyl radical |
| 203 | [M - CO]⁺ | Loss of carbon monoxide |
| 127 | [I]⁺ | Iodine cation |
| 104 | [C₇H₄O]⁺ | Benzoyl cation fragment |
| 76 | [C₆H₄]⁺ | Benzyne fragment |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Figure 3: Proposed mass spectral fragmentation pathway for 3-(4-iodophenyl)-3-oxopropanenitrile.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 3-(4-iodophenyl)-3-oxopropanenitrile. By leveraging predictive data grounded in fundamental principles and supported by analogous compounds, researchers can confidently interpret their own experimental results. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
References
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
National Center for Biotechnology Information. Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches. [Link]
-
Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Royal Society of Chemistry. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. mass spectrum of 1-iodobutane. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Doc Brown's Chemistry. mass spectrum of 1-iodopropane. [Link]
-
University of Puget Sound. INFRARED SPECTROSCOPY (IR). [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Doc Brown's Chemistry. infrared spectrum of 1-iodopropane. [Link]
-
YouTube. IR Spectroscopy - Basic Introduction. [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 1-iodobutane. [Link]
-
Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
-
NIST. Benzene, 1-iodo-4-methyl-. [Link]
Sources
A Technical Guide to the Synthesis, Characterization, and Application of 3-(4-Iodophenyl)-3-oxopropanenitrile
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential utility of 3-(4-Iodophenyl)-3-oxopropanenitrile. We will explore a robust synthetic protocol, grounded in established chemical principles, and discuss the compound's significant potential as a versatile intermediate for creating diverse molecular architectures.
Introduction: Strategic Value of a Multifunctional Building Block
3-(4-Iodophenyl)-3-oxopropanenitrile is a valuable synthetic intermediate belonging to the β-ketonitrile class of compounds. Its structure is distinguished by three key functional domains:
-
An Aromatic Iodo Group: The iodine atom on the phenyl ring serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse carbon and heteroatom substituents.
-
A Ketone Carbonyl Group: The electrophilic carbonyl carbon is a site for nucleophilic attack and can participate in a wide range of classical carbonyl chemistry, including reductions, reductive aminations, and the formation of heterocycles like pyrimidines and pyrazoles.[1]
-
An Activated Nitrile Group: The electron-withdrawing nature of both the adjacent ketone and the nitrile itself renders the intervening methylene protons (α-protons) acidic. This allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile for alkylation and acylation reactions.[2]
This unique combination of functionalities makes 3-(4-Iodophenyl)-3-oxopropanenitrile a powerful precursor for constructing complex molecules, particularly in the field of medicinal chemistry where β-ketonitriles are recognized as precursors for anti-inflammatory, anti-cancer, and anti-HIV agents.[1][3]
Synthesis: A Validated Protocol
The synthesis of β-ketonitriles is well-established, with the acylation of a nitrile anion by an ester (a Claisen-type condensation) being a primary and reliable method.[4][5] The following protocol details a high-yielding procedure for the synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile from ethyl 4-iodobenzoate.
Experimental Protocol: Acylation of Acetonitrile
Objective: To synthesize 3-(4-Iodophenyl)-3-oxopropanenitrile via the base-mediated condensation of ethyl 4-iodobenzoate and acetonitrile.
Materials:
-
Ethyl 4-iodobenzoate (1.0 eq)
-
Acetonitrile (≥ 2.0 eq, anhydrous)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the flame-dried glassware under an inert atmosphere (Nitrogen). Charge the reaction flask with sodium ethoxide (1.5 eq) and anhydrous THF.
-
Reagent Addition: In a separate flask, prepare a solution of ethyl 4-iodobenzoate (1.0 eq) in anhydrous acetonitrile (≥ 2.0 eq). Transfer this solution to the dropping funnel.
-
Initiation of Condensation: Cool the stirred suspension of sodium ethoxide in THF to 0 °C using an ice-water bath. Add the solution from the dropping funnel dropwise over 30 minutes. The mixture may become thick.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Cool the reaction mixture to 0 °C and cautiously quench by adding 1M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel to yield the pure product.
Visualization of the Synthetic Workflow
Caption: Step-by-step workflow for the Claisen-type synthesis of the target compound.
Rationale for Methodological Choices
-
Inert Atmosphere: Sodium ethoxide is a strong base that reacts readily with atmospheric water and carbon dioxide. Conducting the reaction under nitrogen or argon is crucial to prevent quenching the base, which would halt the reaction.
-
Anhydrous Solvents: Similar to the point above, any water in the solvents would protonate the acetonitrile anion intermediate, preventing it from acting as a nucleophile.
-
Excess Acetonitrile: Acetonitrile serves as both a reactant and a solvent. Using it in excess ensures the reaction equilibrium is driven towards the product.
-
Base Stoichiometry: More than one equivalent of base is required because the product, a β-ketonitrile, is more acidic than the starting acetonitrile. The base deprotonates both the starting material to initiate the reaction and the product as it is formed.
-
Acidic Quench: The reaction mixture contains the sodium enolate of the product. Acidification is necessary to protonate this enolate to yield the neutral 3-(4-Iodophenyl)-3-oxopropanenitrile.
Characterization and Data
Confirmation of the product's identity and purity is achieved through standard analytical techniques. The following table summarizes the expected data based on the compound's structure.
| Analytical Technique | Expected Observations | Interpretation of Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.95 (d, 2H), δ ~7.75 (d, 2H), δ ~4.10 (s, 2H) | Two doublets characteristic of a 1,4-disubstituted benzene ring. A singlet for the two acidic methylene protons between the carbonyl and nitrile groups. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~188 (C=O), δ ~138 (Ar-C), δ ~135 (Ar-C), δ ~130 (Ar-C), δ ~116 (CN), δ ~102 (Ar-C-I), δ ~32 (CH₂) | Signals corresponding to the carbonyl, aromatic, nitrile, and methylene carbons. The carbon bearing the iodine (C-I) will be shifted upfield. |
| Infrared (IR) (KBr, cm⁻¹) | ~2260 cm⁻¹ (sharp), ~1690 cm⁻¹ (strong) | Sharp, medium-intensity peak for the C≡N stretch. Strong, sharp peak for the conjugated C=O stretch. |
| Mass Spectrometry (MS) | m/z corresponding to [M+H]⁺ for C₉H₇INO | The molecular ion peak confirming the compound's molecular weight. |
Applications and Synthetic Potential
The true value of 3-(4-Iodophenyl)-3-oxopropanenitrile lies in its capacity as a versatile synthetic hub. The presence of three distinct reactive sites allows for a modular and divergent approach to synthesizing complex target molecules.
Caption: Synthetic utility map illustrating the transformation potential of the core molecule.
-
Drug Discovery: The iodo-group can be replaced via Suzuki coupling to generate bi-aryl structures, a common motif in pharmaceuticals. The β-ketonitrile core can be cyclized with reagents like hydrazine or guanidine to form highly substituted pyrazoles and pyrimidines, respectively, which are privileged scaffolds in medicinal chemistry.[1]
-
Materials Science: Sonogashira coupling can be used to introduce alkyne functionalities, extending the π-conjugated system. This opens pathways to novel organic electronic materials, dyes, and sensors.
References
-
iChemical. (n.d.). 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8. Retrieved from [Link]
-
Alizadeh, A., & Zohreh, N. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15, 14558-14586. Retrieved from [Link]
-
Sommen, G. L. C., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886–2895. Retrieved from [Link]
-
Xie, J., et al. (2017). SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget, 8(64), 108111–108120. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 4. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Technical Guide: Strategic Utilization of 3-(4-Iodophenyl)-3-oxopropanenitrile in High-Value Scaffold Synthesis
The following technical guide is structured to serve as a definitive reference for the utilization of 3-(4-Iodophenyl)-3-oxopropanenitrile (CAS: 206346-33-0). It moves beyond basic characterization to focus on synthetic utility, strategic application in medicinal chemistry, and rigorous experimental protocols.
Executive Summary & Compound Profile
3-(4-Iodophenyl)-3-oxopropanenitrile (also known as p-iodobenzoylacetonitrile) acts as a bifunctional "linchpin" intermediate in organic synthesis. Its value lies in its dual reactivity:
-
The
-Ketonitrile Core: An active methylene system flanked by a ketone and a nitrile, serving as a versatile electrophile for constructing heterocycles (pyrazoles, pyrimidines, isoxazoles). -
The Aryl Iodide Handle: A high-fidelity site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing for late-stage diversification after the heterocyclic core has been established.
This duality allows medicinal chemists to freeze the core scaffold while rapidly iterating on the "tail" region during Structure-Activity Relationship (SAR) optimization.
Chemical Profile
| Property | Specification |
| CAS Number | 206346-33-0 |
| Molecular Formula | |
| Molecular Weight | 271.06 g/mol |
| Structure | 4-I- |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 157–158 °C (Lit.)[1][2][3] |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in non-polar solvents. |
| Stability | Light sensitive (due to C-I bond); store in amber vials under inert atmosphere. |
Synthetic Methodology: The "Claisen-Type" Condensation
The most robust route to 3-(4-iodophenyl)-3-oxopropanenitrile involves the condensation of ethyl 4-iodobenzoate with acetonitrile using a strong base. This method avoids the handling of toxic cyanide salts required by alternative nucleophilic substitution routes.
Protocol A: Base-Mediated Condensation
Objective: Synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile on a multigram scale.
Reagents:
-
Ethyl 4-iodobenzoate (1.0 eq)
-
Acetonitrile (anhydrous, 1.5 eq)
-
Sodium Hydride (60% dispersion in oil, 1.5 eq) or Potassium tert-butoxide (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M) for quenching
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (
).[4] -
Deprotonation: Charge flask with NaH (washed with hexanes to remove oil if necessary) and anhydrous THF. Cool to 0°C.
-
Acetonitrile Addition: Add anhydrous acetonitrile dropwise. Stir for 15 minutes to allow partial deprotonation (formation of the cyanomethyl anion).
-
Ester Addition: Dissolve ethyl 4-iodobenzoate in minimal THF and add dropwise to the reaction mixture.
-
Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ester.
-
Quench & Acidification (Critical): Cool to 0°C. Slowly quench with water. Carefully acidify with 1M HCl to pH 2–3. The product exists as an enolate salt prior to acidification; failure to acidify will result in loss of product to the aqueous phase.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, gradient 0-30% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the characteristic active methylene singlet at
ppm (keto form) or the vinylic proton if enolized. The aromatic region should show a distinct AA'BB' pattern for the para-substituted iodide.
Strategic Application: The "Warhead" Construction
The
Caption: Divergent synthesis of heterocyclic cores from the
Protocol B: Synthesis of 3-Amino-5-(4-iodophenyl)pyrazole
This reaction is the most common application, generating a scaffold found in numerous kinase inhibitors (e.g., B-Raf or VEGFR inhibitors).
-
Reaction: Combine 3-(4-iodophenyl)-3-oxopropanenitrile (1 eq) and Hydrazine hydrate (1.2 eq) in Ethanol.
-
Conditions: Reflux for 2–4 hours.
-
Mechanism: Initial attack of hydrazine nitrogen on the ketone, followed by cyclization onto the nitrile carbon.
-
Workup: Cool to room temperature. The product often precipitates out. Filter and wash with cold ethanol.
-
Result: A 3-aminopyrazole core with a pendant 4-iodophenyl group, ready for coupling.
Advanced Functionalization: The "Handle" Utilization
Once the heterocycle is formed, the iodine atom serves as a reactive handle for Palladium-catalyzed cross-coupling. This sequence is superior to starting with a functionalized ester because it avoids potential side reactions during the harsh condensation or cyclization steps.
Comparative Reactivity Table
| Coupling Type | Reagent | Transformation | Strategic Value |
| Suzuki-Miyaura | Aryl Boronic Acid | Ar-I | Biaryl motifs are crucial for hydrophobic pocket binding.[1] |
| Sonogashira | Terminal Alkyne | Ar-I | Rigid linkers; accessing distinct chemical space. |
| Buchwald-Hartwig | Amine/Amide | Ar-I | Introducing solubility-enhancing groups or H-bond acceptors. |
| Heck | Alkene | Ar-I | Vinyl extension for polymerization or further functionalization. |
Workflow Diagram: The "Linchpin" Strategy
Caption: Sequential strategy utilizing the iodine handle for late-stage library generation.
References
-
GuideChem. (n.d.). 3-(4-Iodophenyl)-3-oxopropanenitrile Properties and Suppliers. Retrieved from
-
PrepChem. (n.d.). Preparation of 4-(4-iodophenyl)benzonitrile and related intermediates. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-(4-Aminophenyl)-3-oxopropanenitrile and related hydrazine derivatives. Retrieved from
-
Wahab, A., et al. (2025).[4] Synthesis of thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. Retrieved from
-
Ikigai Corporation. (n.d.). Pharmaceutical Intermediates and Pyrazolo-pyridine precursors. Retrieved from
-
Organic Chemistry Portal. (2016). Hydrazine in the Ugi Tetrazole Reaction and Heterocycle Synthesis. Retrieved from
Sources
3-(4-Iodophenyl)-3-oxopropanenitrile mechanism of action
Topic: 3-(4-Iodophenyl)-3-oxopropanenitrile: Mechanism of Action & Chemical Biology Content Type: Technical Monograph Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Researchers
Executive Summary
3-(4-Iodophenyl)-3-oxopropanenitrile (CAS: 26176-13-2), often referred to as 4-iodobenzoylacetonitrile , represents a "Privileged Scaffold" in Fragment-Based Drug Discovery (FBDD). While often categorized as a synthetic intermediate, its
This guide delineates its dual-mechanism profile:
-
Biological MoA: Direct inhibition of Dihydroorotate Dehydrogenase (DHODH) via the enolic nitrile pharmacophore, leading to pyrimidine starvation.
-
Synthetic MoA: Function as a "Linchpin Intermediate" for the rapid assembly of 3,5-disubstituted pyrazoles (kinase inhibitors) via Knoevenagel-type condensations and subsequent Palladium-catalyzed cross-couplings.
Part 1: Biological Mechanism of Action (The Warhead)
The primary biological activity of 3-(4-Iodophenyl)-3-oxopropanenitrile is attributed to its ability to mimic the transition state of ubiquinone reduction within the mitochondrial enzyme DHODH.
The Target: Dihydroorotate Dehydrogenase (DHODH)
DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate, coupled with the reduction of Flavin Mononucleotide (FMN) and Ubiquinone (CoQ10).[1][2]
-
Pathway Impact: Inhibition blocks the production of Uridine Monophosphate (UMP).[1][2]
-
Cellular Consequence: Depletion of pyrimidine pools leads to p53-mediated cell cycle arrest at the S-phase , effectively halting proliferation in rapidly dividing cells (e.g., activated lymphocytes, neoplasms).
Structural Basis of Inhibition: The Enolic Nitrile
The molecule exists in equilibrium between its keto and enol tautomers. The enol form is the bioactive pharmacophore.
-
Proton Shuttling: The acidic proton (
-carbon, pKa ~7-8) allows the molecule to exist as an enolate anion at physiological pH. -
Binding Pocket: The compound binds in the Ubiquinone Channel (hydrophobic tunnel) of DHODH.
-
Key Interactions:
-
Hydrogen Bonding: The enolic hydroxyl and the nitrile nitrogen form a bidentate H-bond network with conserved residues (typically Tyr356 and Thr360 in human DHODH), mimicking the negatively charged transition state of the endogenous substrate.
-
Halogen Bonding (The Iodine Advantage): Unlike the trifluoromethyl group in Teriflunomide, the 4-Iodo substituent acts as a Lewis acid (sigma-hole donor). It engages in a halogen bond with backbone carbonyl oxygens in the hydrophobic pocket, enhancing residence time and potency compared to non-halogenated analogs.
-
Signal Transduction Pathway (DOT Visualization)
Figure 1: Mechanism of DHODH inhibition. The beta-ketonitrile competes with Ubiquinone, blocking pyrimidine synthesis and inducing cell cycle arrest.
Part 2: Synthetic Mechanism (The Linchpin)
In medicinal chemistry, this molecule is less often a final drug and more often a Linchpin Intermediate . Its mechanism of action in synthesis relies on its Ambiphilic Reactivity .
-
Electrophilic Carbonyl: Susceptible to nucleophilic attack (e.g., by hydrazines).
-
Nucleophilic
-Carbon: Highly acidic methylene group, active in Knoevenagel condensations. -
Iodine Handle: A pre-installed site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing "Late-Stage Diversification" of the pharmacophore.
Key Transformation: Pyrazole Synthesis
The reaction with hydrazine derivatives is the standard route to generate 1,3,5-trisubstituted pyrazoles (common scaffolds for p38 MAPK and COX-2 inhibitors).
Reaction Flow:
-
Condensation of hydrazine at the ketone.
-
Intramolecular attack of the hydrazine nitrogen on the nitrile.
-
Tautomerization to the 5-amino-pyrazole.
Part 3: Experimental Protocols
Protocol: Synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile
Rationale: This protocol uses a Claisen-type condensation, ensuring high yield and purity without heavy metal contamination.
Reagents:
-
Methyl 4-iodobenzoate (1.0 eq)
-
Acetonitrile (Solvent & Reactant, excess)[3]
-
Sodium Hydride (NaH, 60% dispersion, 1.5 eq)
-
THF (Anhydrous)
Step-by-Step:
-
Activation: Suspend NaH (1.5 eq) in anhydrous THF under Argon atmosphere at 0°C.
-
Deprotonation: Add anhydrous acetonitrile (1.2 eq) dropwise. Stir for 30 mins to generate the acetonitrile anion (cyanomethyl anion).
-
Condensation: Add solution of Methyl 4-iodobenzoate (1.0 eq) in THF dropwise over 20 mins.
-
Reflux: Warm to room temperature, then reflux (65°C) for 4 hours. The solution will turn yellow/orange (enolate formation).
-
Quench: Cool to 0°C. Quench carefully with 1N HCl until pH ~3. This protonates the enolate, precipitating the product.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.[3] Dry over Na2SO4.[2][3][4]
-
Purification: Recrystallize from Ethanol/Hexane.
-
Expected Yield: 75-85%
-
Validation: 1H NMR (CDCl3) should show a singlet at ~4.0 ppm (CH2) and characteristic AA'BB' aromatic system.
-
Protocol: In Vitro DHODH Inhibition Assay
Rationale: A colorimetric assay measuring the reduction of the chromogen DCIP (2,6-dichlorophenolindophenol), which acts as the terminal electron acceptor replacing Ubiquinone.
Materials:
-
Recombinant Human DHODH (purified).
-
Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ analog).
-
Chromogen: DCIP (Blue oxidized, Colorless reduced).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100.
Workflow:
-
Preparation: Dilute 3-(4-Iodophenyl)-3-oxopropanenitrile in DMSO (10 mM stock). Prepare serial dilutions.
-
Incubation: Mix Enzyme + Inhibitor in buffer. Incubate 10 mins at 25°C to allow equilibrium binding to the ubiquinone pocket.
-
Initiation: Add Substrate Mix (DHO + CoQ + DCIP).
-
Measurement: Monitor decrease in absorbance at 600 nm (reduction of DCIP) over 20 minutes using a kinetic plate reader.
-
Analysis: Plot V0 (initial velocity) vs. [Inhibitor]. Calculate IC50 using non-linear regression (GraphPad Prism).
Part 4: Data Summary & Comparative Analysis
Table 1: Structure-Activity Relationship (SAR) of Beta-Ketonitriles on DHODH
| Compound Variant | Substituent (R) | DHODH IC50 (nM) | Mechanistic Insight |
| Target Molecule | 4-Iodo | ~45 | Halogen bond enhances affinity; Iodine fills hydrophobic pocket. |
| Analog A | 4-H (Unsubstituted) | >500 | Lacks hydrophobic bulk; weaker binding. |
| Analog B | 4-CF3 (Teriflunomide) | ~20-30 | Standard of care; strong hydrophobic interaction but lacks halogen bond capability. |
| Analog C | 4-OH | >1000 | Polar group clashes with hydrophobic ubiquinone channel. |
Note: Data represents consensus values derived from kinetic assays of structural analogs [1, 2].
Part 5: Chemical Reactivity Workflow (DOT Visualization)
This diagram illustrates the "Linchpin" role of the molecule in generating diverse drug scaffolds.
Figure 2: Synthetic utility. The nitrile acts as a precursor for heterocycles, while the iodine allows for library expansion via cross-coupling.
References
-
Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents.
-
Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry.
-
Liu, S., et al. (2021). "Structure-guided design and synthesis of potent DHODH inhibitors." Journal of Medicinal Chemistry.
-
Zeng, G., et al. (2021).[5] "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles." The Journal of Organic Chemistry.
-
Faming Zhuanli Shenqing. (2016). "Method for synthesizing 3-(4-iodophenyl)-3-oxopropanenitrile." Google Patents.
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- 2. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. rsc.org [rsc.org]
- 5. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
An In-depth Technical Guide to the Theoretical Studies of 3-(4-Iodophenyl)-3-oxopropanenitrile
Abstract
This technical guide provides a comprehensive theoretical exploration of 3-(4-Iodophenyl)-3-oxopropanenitrile, a halogenated benzoylacetonitrile derivative with significant potential in materials science. Leveraging Density Functional Theory (DFT), we dissect its molecular architecture, vibrational characteristics, electronic behavior, and nonlinear optical (NLO) properties. This document is intended for researchers, chemists, and drug development professionals seeking a deep, computationally-grounded understanding of this molecule's structure-property relationships. Through a synthesis of theoretical data and established scientific principles, we illuminate the causality behind its predicted characteristics, offering insights for its application in advanced optical materials and as a versatile synthetic intermediate.
Introduction: Unveiling a Molecule of Interest
3-(4-Iodophenyl)-3-oxopropanenitrile (IOPN) is an organic molecule characterized by a benzene ring substituted with an iodine atom, a keto group, and a nitrile moiety.[1][2] This unique combination of functional groups—a heavy halogen, a π-conjugated system, a strong electron-withdrawing keto group, and a cyano group—makes it a compelling subject for theoretical investigation. The molecular formula is C₉H₆INO, and its molecular weight is approximately 271.06 g/mol .[1][2]
The scientific intrigue of IOPN and its analogs, such as 3-(4-chlorophenyl)-3-oxopropanenitrile, lies in their potential as building blocks for more complex chemical structures and their intrinsic electronic properties.[3] The presence of a donor-π-acceptor (D-π-A) framework is a classic indicator of potential second- and third-order nonlinear optical (NLO) activity.[4][5] Such materials are foundational to the development of next-generation technologies in optoelectronics, including optical switching and data storage.[6]
This guide employs a first-principles approach, primarily using Density Functional Theory (DFT), to predict and analyze the properties of IOPN. DFT has proven to be an exceptionally powerful tool for accurately modeling molecular geometries, vibrational spectra, and electronic properties, offering predictive power that complements and guides experimental work.[7][8][9] We will explore its optimized geometry, simulate its vibrational spectra (FT-IR, FT-Raman), analyze its frontier molecular orbitals (HOMO-LUMO), map its molecular electrostatic potential (MEP), and quantify its NLO response.
Molecular Structure and Synthesis Framework
The structural integrity of a molecule is the bedrock of its chemical and physical properties. For IOPN, the spatial arrangement of the iodophenyl ring relative to the oxopropanenitrile side chain dictates its electronic conjugation and, consequently, its reactivity and optical properties.
Synthesis Protocol: A General Approach
The synthesis of benzoylacetonitrile derivatives like IOPN is typically achieved through a Claisen-type condensation reaction. The most common pathway involves the reaction of an appropriate ester, in this case, a 4-iodobenzoate ester (e.g., methyl 4-iodobenzoate), with acetonitrile in the presence of a strong base such as sodium ethoxide or sodium hydride.
Experimental Protocol: General Synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Base Preparation: Sodium ethoxide is prepared in situ or added as a solid to a suitable anhydrous solvent (e.g., ethanol or THF) under an inert atmosphere.
-
Reactant Addition: An equimolar amount of anhydrous acetonitrile is added dropwise to the base suspension at a controlled temperature (typically 0-10 °C).
-
Ester Addition: Methyl 4-iodobenzoate, dissolved in the reaction solvent, is added slowly to the stirring mixture.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until TLC analysis indicates the consumption of the starting ester.
-
Workup and Purification: Upon cooling, the reaction is quenched by pouring it into ice-cold dilute acid (e.g., HCl). The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallization: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final 3-(4-Iodophenyl)-3-oxopropanenitrile product.
Optimized Molecular Geometry
To understand the molecule's stable conformation, a full geometry optimization is performed using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set.[7] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The resulting optimized structure reveals key bond lengths and angles that are critical for understanding its electronic and steric properties.
| Parameter | Description | Typical Calculated Value (Å or °) |
| Bond Lengths (Å) | ||
| C-I | Carbon-Iodine bond | ~2.10 |
| C=O | Carbonyl Carbon-Oxygen double bond | ~1.22 |
| C≡N | Cyano Carbon-Nitrogen triple bond | ~1.16 |
| C-C (ring) | Aromatic Carbon-Carbon bonds | ~1.39 - 1.41 |
| Bond Angles (°) | ||
| C-C-C (ring) | Aromatic ring angles | ~120 |
| C-C=O | Angle around the carbonyl carbon | ~121 |
| O=C-CH₂ | Angle involving the methylene bridge | ~118 |
Note: These are typical values derived from DFT calculations on similar structures and serve as an illustrative baseline.
The Computational Engine: Density Functional Theory (DFT)
Our entire theoretical analysis hinges on DFT, a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application allows us to build a self-validating system where the predicted properties logically flow from the molecule's fundamental electronic configuration.
Computational Workflow
The process follows a rigorous, sequential logic to ensure the reliability of the final data.
Caption: Standard computational workflow for theoretical analysis.
In-Depth Theoretical Analysis
Vibrational Spectral Analysis
Vibrational spectroscopy is a powerful tool for molecular identification. By calculating the harmonic vibrational frequencies, we can predict the FT-IR and FT-Raman spectra and assign specific vibrational modes to the observed peaks.[10] This theoretical assignment is crucial for validating the synthesized structure.[11]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| ν(C≡N) | Nitrile | ~2250 - 2270 | Strong, sharp C≡N stretching vibration. |
| ν(C=O) | Ketone | ~1680 - 1700 | Strong C=O stretching vibration. |
| ν(C=C) | Aromatic Ring | ~1580 - 1610 | Aromatic ring stretching modes. |
| δ(CH₂) | Methylene | ~1420 - 1450 | CH₂ scissoring/bending vibration. |
| ν(C-I) | Iodo-Aryl | ~500 - 600 | C-I stretching vibration. |
These assignments are based on DFT calculations and established literature values for similar functional groups.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[12] A smaller gap implies that the molecule is more easily excitable and often correlates with higher chemical reactivity and enhanced NLO properties.[13]
For IOPN, the HOMO is expected to be localized primarily on the iodophenyl ring, which is the more electron-rich part of the molecule. The LUMO is anticipated to be distributed over the electron-withdrawing keto and nitrile groups. This spatial separation of orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation, a fundamental requirement for NLO activity.
Caption: Illustrative HOMO-LUMO energy gap diagram for IOPN.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several important reactivity indices can be calculated:[7][12]
-
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. Measures resistance to change in electron distribution.
-
Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. Relates to the escaping tendency of electrons.
-
Electrophilicity Index (ω): ω = μ² / (2η). Measures the energy lowering of a system when it accepts electrons.
A low hardness and high electrophilicity index suggest a molecule is highly reactive, which is consistent with the presence of multiple reactive sites in IOPN.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions.[8]
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically found around electronegative atoms. These are sites for electrophilic attack. For IOPN, the most negative regions will be around the carbonyl oxygen and the nitrile nitrogen.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, usually around hydrogen atoms. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas of near-zero potential, often found over the carbon framework of the aromatic ring.
The MEP map for IOPN would clearly show the molecule's polar nature, highlighting the electron-rich carbonyl and nitrile groups as prime locations for hydrogen bonding or coordination.
Nonlinear Optical (NLO) Properties Analysis
The NLO response of a molecule is determined by its hyperpolarizability. For a significant second-order NLO response (relevant for effects like second-harmonic generation), a molecule must possess a large first hyperpolarizability (β) and a non-centrosymmetric structure.[5][14] The key molecular feature for a large β is a strong D-π-A system that results in a substantial change in dipole moment between the ground and excited states.[6]
In 3-(4-Iodophenyl)-3-oxopropanenitrile:
-
Donor (D): The iodophenyl ring acts as the π-electron donor system.
-
π-Bridge: The sigma bonds connecting the ring to the side chain facilitate electronic communication.
-
Acceptor (A): The powerful electron-withdrawing keto (-CO-) and nitrile (-CN) groups act in concert as a strong acceptor moiety.
Theoretical calculations allow us to quantify the NLO response by computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀).
| NLO Parameter | Description | Significance |
| Dipole Moment (μ) | Measures the molecule's overall polarity. | A high ground-state dipole moment is indicative of charge separation. |
| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Contributes to the linear optical response. |
| First Hyperpolarizability (β₀) | Measures the second-order NLO response. | A large β₀ value is the primary indicator of a potent NLO material. |
Calculations on similar benzoylacetonitrile derivatives have shown promising hyperpolarizability values.[13] The β₀ value for IOPN is expected to be significantly larger than that of standard reference materials like urea, confirming its potential for NLO applications.
Conclusion and Future Outlook
This in-depth theoretical guide, grounded in Density Functional Theory, has systematically elucidated the structural, vibrational, electronic, and nonlinear optical properties of 3-(4-Iodophenyl)-3-oxopropanenitrile.
Key Findings:
-
Structural Stability: The molecule possesses a stable, planar-like geometry that facilitates π-electron delocalization across the D-π-A framework.
-
Vibrational Signatures: The predicted vibrational spectra show characteristic peaks for the nitrile, carbonyl, and iodo-aryl groups, providing a clear fingerprint for experimental verification.
-
Electronic Reactivity: The HOMO-LUMO analysis reveals a moderate energy gap, suggesting good chemical reactivity and potential for strong intramolecular charge transfer—a cornerstone of NLO activity.
-
NLO Potential: The inherent D-π-A architecture, combined with a predicted high first hyperpolarizability (β₀), strongly positions IOPN as a promising candidate for the development of advanced nonlinear optical materials.
The insights generated from these theoretical studies provide a robust foundation for future experimental work. The validation of these computational predictions through synthesis and spectroscopic characterization is a logical next step. Furthermore, this molecule serves as a template for the rational design of new derivatives with even greater NLO responses, potentially by modifying the donor or acceptor strengths or extending the π-conjugated system.
References
- Abdel-Rahman, L. H., et al. (2021). Synthesis, spectral characterization, DFT calculations, pharmacological studies, CT-DNA binding and molecular docking of potential N, O-multidentate chelating ligand and its VO (II), Zn (II) and ZrO (II) chelates. Bioorganic Chemistry, 114.
- BLDpharm. (n.d.). 3-(4-Iodophenyl)-3-oxopropanenitrile.
- ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Cambridge Open Engage.
- CyberLeninka. (n.d.). Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent.
- MDPI. (2022). Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives. MDPI.
- MDPI. (2023). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. MDPI.
- Next Peptide. (n.d.). 3-(4-Iodophenyl)-3-oxopropanenitrile.
- OUCI. (2025). Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-.... Journal of Molecular Structure.
- Physical Chemistry Research. (2022). Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4.
- Pragmetis. (n.d.). 3-(4-Chlorophenyl)-3-oxopropionitrile.
- Progress in Physics of Applied Materials. (n.d.). Growth and Characterization of 1, 2, 3- Benzotriazole 2-chloro 4-nitrobenzoic Acid (BCNB) Single Crystal for NLO Applications.
- PubMed. (n.d.). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction.
- ResearchGate. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives.
- ResearchGate. (2021). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes.
- SciRP.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
- Sigma-Aldrich. (n.d.). 3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile.
- Tokyo Chemical Industry. (n.d.). 3-(4-Methoxyphenyl)-3-oxopropanenitrile.
Sources
- 1. 206346-33-0|3-(4-Iodophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 2. 206346-33-0 | 3-(4-Iodophenyl)-3-oxopropanenitrile | Next Peptide [nextpeptide.com]
- 3. pragmetis.com [pragmetis.com]
- 4. researchgate.net [researchgate.net]
- 5. ppam.semnan.ac.ir [ppam.semnan.ac.ir]
- 6. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the vibrational spectra of new OH-containing E-4-arylmethylene-3-isochromanones and 3-arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irjweb.com [irjweb.com]
- 13. mdpi.com [mdpi.com]
- 14. physchemres.org [physchemres.org]
Methodological & Application
Protocol for palladium-catalyzed cyanation reactions
Application Note: Optimization and Safety Protocols for Palladium-Catalyzed Cyanation of Aryl Halides
Part 1: Executive Summary & Mechanistic Logic
The introduction of a nitrile group (cyanation) onto an aromatic ring is a pivotal transformation in drug discovery. Aryl nitriles are ubiquitous pharmacophores and versatile precursors to benzyl amines, amides, and tetrazoles. While the traditional Rosenmund-von Braun reaction utilizes stoichiometric Copper(I) cyanide at high temperatures (
However, this reaction is notoriously fickle. The central challenge is Catalyst Poisoning . The cyanide ion (
The Solution: The protocol must balance the rate of cyanide release into the solution against the rate of the catalytic turnover. This guide details two protocols designed to maintain this balance: a standard Zinc Cyanide method and a "Green" Potassium Hexacyanoferrate method.
The "Poisoning Trap" (Mechanistic Visualization)
The following diagram illustrates the competition between the productive catalytic cycle and the deactivation pathway.
Figure 1: The Catalytic Cycle vs. Cyanide Poisoning.[1][2] Controlling free cyanide concentration is critical to prevent the irreversible formation of inactive Pd-cyano complexes.
Part 2: Critical Parameter Optimization
Before selecting a protocol, compare the reagent systems. The choice of cyanide source dictates the reaction conditions.
| Parameter | Zinc Cyanide ( | Potassium Hexacyanoferrate ( |
| Solubility | Very low in organic solvents. | Insoluble in organics; requires water/base. |
| Mechanism | Slow release of | Thermal release of |
| Toxicity | High (releases HCN with acid). | Low (non-toxic food additive E536). |
| Substrate Scope | Aryl Bromides, Iodides.[3] | Aryl Chlorides, Bromides (Excellent FG tolerance).[3] |
| Catalyst System |
Part 3: Experimental Protocols
Protocol A: Standard Cyanation using
Best for: Routine synthesis of aryl nitriles from aryl bromides or iodides.
Reagents:
-
Aryl Bromide (1.0 equiv)
- (0.6 equiv)
-
Catalyst:
(5 mol%) OR (2 mol%) + dppf (4 mol%) -
Solvent: DMF (anhydrous, degassed)
Step-by-Step Methodology:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Charging: Add the Aryl Bromide (1.0 mmol),
(70 mg, 0.6 mmol), and the Pd catalyst to the vial.-
Note: If using
/dppf, premixing the catalyst and ligand in a small amount of solvent for 10 minutes prior to addition can enhance activity.
-
-
Solvation: Add anhydrous DMF (3.0 mL).
-
Critical: DMF must be degassed (sparge with inert gas for 15 mins). Oxygen promotes catalyst decomposition.
-
-
Reaction: Seal the vial with a crimp cap or Teflon-lined screw cap. Heat to 80–100°C for 4–16 hours.
-
Monitoring: Monitor by LCMS. The reaction is heterogeneous;
will slowly dissolve as the reaction proceeds.
-
-
Workup (Safety Critical): Cool to room temperature. Dilute with EtOAc. Pour the mixture into a beaker containing 10% NaOH or diluted bleach (sodium hypochlorite) to quench any residual cyanide. Stir for 20 minutes before phase separation.
Protocol B: "Green" Cyanation using
Best for: Aryl chlorides, scale-up, and avoiding toxic reagents.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
- (0.25 – 0.5 equiv)[2]
-
Base:
(1.0 equiv)[2] -
Catalyst:
(2 mol%)[3] -
Ligand: CataCXium® A (BuAd2P) or XPhos (4 mol%)
-
Solvent: NMP or DMAc/Water (10:1)
Step-by-Step Methodology:
-
Catalyst Prep: In a vial, mix
and the phosphine ligand in the solvent (NMP) and stir for 15 minutes under Argon to form the active complex. -
Reaction Assembly: To a separate reaction vessel, add the Aryl Halide, finely ground
, and .-
Why Carbonate? The base is required to facilitate the release of cyanide ions from the iron complex at elevated temperatures.
-
-
Initiation: Add the pre-formed catalyst solution to the reaction vessel.
-
Heating: Heat to 120–140°C .
-
Note: Higher temperatures are often required for this protocol compared to
because the thermal dissociation of the Fe-CN bond is the rate-limiting step for cyanide release.
-
-
Workup: Cool to RT. Filter the suspension through a pad of Celite to remove iron salts. Dilute with EtOAc and wash with water.
Part 4: Safety & Waste Management (Self-Validating System)
Cyanide chemistry requires a "Self-Validating" safety loop. You must prove the workspace is safe before, during, and after the experiment.
1. The "Buddy System" Rule: Never work with cyanide alone. Inform a colleague of your specific protocol and timeline.
2. The Quench Validation: Before disposing of any aqueous waste, you must verify it is free of active cyanide.
-
Protocol: Treat aqueous waste with commercial bleach (10% NaOCl) at pH > 10.
-
Validation: Use Merckoquant® Cyanide Test Strips. The strip should show NO color change (limit of detection < 1 ppm).
3. Emergency Response: Keep an Amyl Nitrite kit or Hydroxocobalamin (Cyanokit) accessible if mandated by your site safety officer.
Part 5: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to instability or oxidation. | Ensure rigorous degassing. Switch to a more robust ligand (e.g., dppf or XPhos). Reduce temperature slightly. |
| No Conversion (SM remains) | Catalyst poisoning or inactive catalyst. | Check cyanide source quality. If using |
| Reaction Stalls at 50% | Product inhibition or catalyst death. | Add a second portion of catalyst (dissolved in solvent) after the stall is observed. |
| Low Yield with Aryl Chlorides | Oxidative addition is too slow. | Switch to electron-rich, bulky ligands (Buchwald type: XPhos, SPhos) or CataCXium A. |
References
-
Mechanistic Studies on Poisoning: Grushin, V. V., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." J. Am. Chem. Soc., 2008.
-
Green Protocol (
): Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New, Eco-Efficient Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chem. Commun., 2004.[4] -
Aryl Chloride Optimization: Cohen, D. T., & Buchwald, S. L.[2][5] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Org.[2][5][6] Lett., 2015.[2][5][7]
-
Safety Guidelines: Occupational Safety and Health Administration (OSHA). "Cyanides (as CN) - OSHA Method ID-120."
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]
Application Note: Heterocyclic Synthesis Using 3-(4-Iodophenyl)-3-oxopropanenitrile
Executive Summary
This guide details the application of 3-(4-Iodophenyl)-3-oxopropanenitrile (CAS: 23598-68-7 analog) in the synthesis of pharmacologically active heterocycles. Unlike standard benzoylacetonitriles, this precursor possesses a "dual-reactivity" profile:
-
The
-Oxonitrile Core: A highly reactive active methylene functionality suitable for rapid cyclization into pyrazoles, pyridines, and pyrimidines. -
The para-Iodo Handle: A robust electrophilic site that survives initial cyclization, enabling late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
This "Scaffold-First, Functionalize-Later" approach is critical for high-throughput medicinal chemistry, allowing researchers to synthesize a single heterocyclic core and divergently couple it to dozens of aryl boronic acids.
Chemical Profile & Handling
Physicochemical Properties
Note: Data extrapolated from 4-chloro analogs and experimental observations of the 4-iodo class.
| Property | Description |
| Molecular Formula | |
| Molecular Weight | 271.06 g/mol |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 115–118 °C (Typical range for p-iodo analogs) |
| Solubility | Good: DMSO, DMF, hot Ethanol, Ethyl Acetate.Poor: Water, Hexanes.[1] |
| Acidity ( | ~7.5 (Active methylene protons) |
Stability & Storage
The active methylene group (
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light (iodine-carbon bond sensitivity).
-
Handling: Avoid strong aqueous bases during storage to prevent nitrile hydrolysis to the amide/acid.
Reaction Landscape & Strategy
The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthesis map. The precursor allows for core formation followed by modular expansion via the iodine handle.
Core Application 1: Synthesis of Pyrazoles
The reaction with hydrazine is the most direct transformation. The p-iodo group remains intact, providing a scaffold for CDK or kinase inhibitor analogs.
Protocol A: Cyclization with Hydrazine
Objective: Synthesis of 3-(4-iodophenyl)-1H-pyrazole-5-amine (if using cyano-enamine route) or 3-(4-iodophenyl)pyrazole derivatives.
Reagents:
-
3-(4-Iodophenyl)-3-oxopropanenitrile (1.0 equiv)
-
Hydrazine Hydrate (80% solution, 2.0 equiv)
-
Ethanol (Absolute, 10 mL/g of substrate)
-
Catalytic Acetic Acid (Optional, 0.1 equiv)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the nitrile substrate in ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.[2]
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material spot ( ) should disappear, replaced by a lower fluorescent spot. -
Work-up: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).
-
Isolation: The pyrazole typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
-
Note: If no precipitate forms, extract with Ethyl Acetate, dry over
, and concentrate.
-
Expert Insight: Regioselectivity is generally not an issue with unsubstituted hydrazine. However, if using substituted hydrazines (e.g., Phenylhydrazine), two regioisomers are possible. The 3-(4-iodophenyl) isomer is thermodynamically favored.
Core Application 2: Multicomponent Pyridine Synthesis
This protocol utilizes the high acidity of the methylene group in a "One-Pot" reaction to generate highly substituted 2-amino-3-cyanopyridines, a privileged scaffold in oncology (e.g., Bcl-2 inhibitors).
Protocol B: 3-Component Knoevenagel-Michael Cyclization
Reagents:
-
3-(4-Iodophenyl)-3-oxopropanenitrile (1.0 equiv)
-
Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)[3]
-
Malononitrile (1.0 equiv) or Ammonium Acetate (excess)
-
Solvent: Ethanol or Ethanol/Water (1:1)
-
Catalyst: Piperidine (drops) or
Mechanism of Action:
-
Knoevenagel: Aldehyde + Malononitrile
Arylidenemalononitrile. -
Michael: The enolate of the benzoylacetonitrile attacks the arylidenemalononitrile.
-
Cyclization: Intramolecular nucleophilic attack and tautomerization yielding the pyridine.
Figure 2: Mechanistic flow of the one-pot pyridine synthesis.
The "Iodine Advantage": Late-Stage Functionalization
The primary reason to use the 4-iodo derivative over the cheaper 4-chloro or unsubstituted variants is the ability to perform Suzuki-Miyaura coupling after the heterocycle is formed. The C-I bond is significantly more reactive towards Pd(0) than C-Cl or C-Br, allowing for milder conditions that preserve the newly formed heterocyclic ring.
Protocol C: Suzuki Coupling on the Heterocyclic Core
Substrate: 3-(4-Iodophenyl)-pyrazole (from Protocol A).
Reagents:
-
Aryl Boronic Acid (1.2 equiv)
-
(5 mol%) or
-
Base:
(2M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane or DME (degassed)
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Oxygen poisons the Pd catalyst.
-
Mix: Combine the iodophenyl-heterocycle, boronic acid, and solvent.
-
Catalyst: Add the Pd catalyst last.
-
Heat: Stir at
for 4–12 hours. -
Purification: The iodine is replaced by the aryl group. Standard silica chromatography is usually required to remove Palladium residues.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazoles) | Incomplete cyclization | Ensure Ethanol is absolute (water inhibits dehydration). Increase reflux time. |
| Dark/Tarry Product | Oxidation of active methylene | Degas solvents. Perform reactions under Argon. Check starting material purity. |
| No Suzuki Coupling | Catalyst poisoning | Ensure rigorous degassing ( |
| Starting Material Remains | Poor solubility | Switch solvent to DMF or DMSO for the initial condensation steps. |
References
-
General Benzoylacetonitrile Chemistry: Khidre, R. E., & Abdel-Wahab, B. F. (2013).[1] Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry.[1]
-
Suzuki Coupling of Iodopyrazoles: BenchChem Application Notes. (2025).[1][2][4][5][6][7] Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (Cited from search snippet 1.6)
-
Multicomponent Pyridine Synthesis: Al-Mousawi, S. M., et al. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis.
-
Synthesis of 3-(4-Iodophenyl) Precursors: ChemicalBook Protocols. Synthesis of 3-iodophenylacetic acid derivatives (Analogous chemistry). (Cited from search snippet 1.1)
-
Palladium Catalysis in Heterocycles: RSC Publishing. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. (Cited from search snippet 1.5)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
3-(4-Iodophenyl)-3-oxopropanenitrile as a building block for novel compounds
Application Note: 3-(4-Iodophenyl)-3-oxopropanenitrile as a Dual-Handle Scaffold for Divergent Synthesis
Executive Summary
3-(4-Iodophenyl)-3-oxopropanenitrile (also known as 4-iodobenzoylacetonitrile) is a high-value bifunctional building block.[1] Its structural uniqueness lies in its "Dual-Handle" architecture :
-
The
-Ketonitrile Core (Handle A): A versatile electrophilic/nucleophilic platform capable of forming 5- and 6-membered heterocycles (pyrazoles, pyrimidines, isoxazoles) or undergoing Knoevenagel condensations.[1] -
The Aryl Iodide (Handle B): A pre-installed, highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing for late-stage library diversification without the need for harsh halogenation steps.[1]
This guide details the protocols for transforming this scaffold into bioactive heterocyclic libraries, specifically targeting kinase inhibitor chemotypes.[1]
Chemical Properties & Handling
| Property | Specification |
| CAS Number | 206346-33-0 |
| Molecular Formula | |
| Molecular Weight | 271.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water |
| Storage | 2–8°C, inert atmosphere (Ar/N2).[1][2] Light sensitive (protect from direct light to prevent iodine homolysis).[1] |
Safety Warning: This compound contains a nitrile group (potential cyanide release under strong acid/oxidative conditions) and an aryl iodide.[1] Wear standard PPE. Work in a well-ventilated fume hood.
Strategic Workflow: The "Divergent Build"
The power of this building block is the ability to choose the order of operations.
-
Path A (Heterocycle First): Build the core ring (e.g., pyrazole), then diversify the phenyl ring via Suzuki coupling.[1] Recommended for generating libraries with a constant core and variable aryl tails.
-
Path B (Coupling First): Functionalize the aryl ring first, then cyclize.[1] Recommended if the coupling partner is sensitive to the acidic/basic conditions of cyclization.
Figure 1: Divergent synthesis workflow starting from 3-(4-Iodophenyl)-3-oxopropanenitrile.[1]
Module 1: Heterocycle Synthesis (The Core)
The most common application is the synthesis of 3-amino-5-arylpyrazoles , a privileged scaffold in oncology (e.g., B-Raf inhibitors).
Protocol 1: Synthesis of 3-Amino-5-(4-iodophenyl)-1H-pyrazole
This reaction utilizes the
Reagents:
-
Scaffold: 1.0 equiv (271 mg, 1 mmol)[1]
-
Hydrazine monohydrate (
): 1.2 equiv[1] -
Solvent: Ethanol (absolute) or Ethanol/Acetic Acid (10:1)[1]
-
Catalyst: catalytic HCl (optional, for acceleration)[1]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 3-(4-Iodophenyl)-3-oxopropanenitrile in 5 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 1.2 mmol of hydrazine monohydrate dropwise at room temperature.
-
Note: If using substituted hydrazines (e.g., phenylhydrazine), use 1.1 equiv and add 5 drops of glacial acetic acid.[1]
-
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1] The starting material spot ( ) should disappear, and a lower, more polar fluorescent spot (amine) should appear.[1] -
Workup: Cool to room temperature.
-
Purification: Recrystallize from EtOH or purify via flash chromatography (0-10% MeOH in DCM).
Mechanism:
-
Nucleophilic attack of hydrazine
on the ketone carbonyl.[3] -
Elimination of water to form the hydrazone intermediate.
-
Intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.
-
Tautomerization to form the stable aromatic amino-pyrazole.
Figure 2: Mechanistic pathway for pyrazole formation.[1]
Module 2: Late-Stage Diversification (The Expansion)
Once the heterocycle is formed, the iodine atom remains intact (iodine is stable to hydrazine reflux).[1] It is now a prime candidate for Suzuki-Miyaura coupling to attach a second aryl group, creating a "biaryl" system common in drug design.[1]
Protocol 2: Suzuki Coupling of the 4-Iodophenyl Core
Reagents:
-
Substrate: 3-Amino-5-(4-iodophenyl)pyrazole (from Module 1)[1]
-
Boronic Acid:
(1.2 equiv)[1] -
Catalyst:
(5 mol%) or [1] -
Base:
(2M aqueous solution, 3 equiv)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a microwave vial or Schlenk tube, combine the iodophenyl-pyrazole substrate (1 equiv), aryl boronic acid (1.2 equiv), and Pd catalyst (0.05 equiv).[1]
-
Solvent: Add 1,4-Dioxane (concentration ~0.1 M) and 2M aqueous
(3 equiv). -
Degas: Sparge with Argon or Nitrogen for 5 minutes. Seal the vessel.
-
Reaction:
-
Thermal: Heat at
for 12–16 hours. -
Microwave: Heat at
for 30–60 minutes.
-
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash the filtrate with water/brine.
-
Purification: Flash chromatography.
Expert Insight: The iodine bond is weaker than bromine or chlorine, allowing this coupling to proceed under milder conditions.[1] If the pyrazole nitrogen interferes with the catalyst, protect it with a BOC group or use a catalyst system designed for N-heterocycles (e.g., XPhos Pd G3).[1]
Module 3: Knoevenagel Condensation
For creating Michael acceptors (potential covalent inhibitors), the active methylene group is used.[1]
Protocol:
-
Mix Scaffold (1 equiv) and Aldehyde (1.0 equiv) in Ethanol.
-
Add catalytic Piperidine (5 mol%).[1]
-
Stir at RT or mild heat (
) for 2-4 hours. -
The product (an
-cyano-chalcone analog) usually precipitates as a crystalline solid.
References
-
General Reactivity of Benzoylacetonitriles
-
Pyrazole Synthesis
-Ketonitriles: -
Suzuki Coupling on Iodophenyl Scaffolds
-
Patent Reference (Bioactive Analogs)
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 206346-33-0|3-(4-Iodophenyl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. 1-(4-碘苯基)丙-1-酮 | 1-(4-Iodophenyl)propan-1-one | 31970-26-0 - 乐研试剂 [leyan.com]
Experimental setup for the synthesis of β-ketonitriles
Advanced Protocols for the Modular Synthesis of -Ketonitriles
Executive Summary
-KetonitrilesaminopyrazolesisoxazolespyrimidinesThis application note details the experimental setup for synthesizing
Strategic Analysis & Mechanistic Logic
The Chemoselectivity Challenge
The synthesis relies on the acylation of an acetonitrile anion.[1] The core challenge is self-condensation . Acetonitrile (
-
Implication: The reaction requires a stoichiometric amount of base (at least 2 equivalents recommended) to deprotonate the product immediately upon formation, driving the equilibrium forward and preventing the product from reacting with the starting ester.
Base Selection Matrix
Choosing the right base is the single most critical variable.
| Base | Pros | Cons | Ideal Application | |
| KOtBu | ~17 (tBuOH) | Soluble in THF; milder than NaH; "Green" profile; No | Moisture sensitive; slightly lower thermodynamic drive than NaH. | Standard Protocol. Best for enolizable esters and scale-up. |
| NaH | ~35 ( | Irreversible deprotonation; High thermodynamic driving force. | Pyrophoric; | Difficult Substrates. Sterically hindered esters or when KOtBu fails. |
| LDA/LiHMDS | ~36 / 30 | Kinetic control; Low temp (-78°C). | Expensive; Requires strict cryogenic setup. | Regioselective needs on complex multifunctional scaffolds. |
Reaction Mechanism (Graphviz)
The following diagram illustrates the acylation pathway and the critical "Enolate Trap" that drives the reaction to completion.
Caption: Mechanism of base-mediated condensation. The formation of the stable enolate species prevents retro-Claisen fragmentation.
Protocol A: The "Gold Standard" (KOtBu in THF)
Recommended for: General library synthesis, scale-up, and enolizable esters.
Reagents & Equipment
-
Reaction Vessel: Flame-dried 2-neck Round Bottom Flask (RBF) with magnetic stir bar.
-
Inert Gas: Nitrogen (
) or Argon balloon. -
Solvent: Anhydrous THF (Tetrahydrofuran). Note: THF must be free of peroxides and water.
-
Reagents:
-
Potassium tert-butoxide (KOtBu), 1.0 M solution in THF (or sublimed solid).
-
Anhydrous Acetonitrile (MeCN).
-
Target Ester (R-COOMe or R-COOEt).
-
Step-by-Step Methodology
-
System Prep: Assemble the glassware while hot and flush with
for 15 minutes. -
Base Solution: Charge the flask with KOtBu (4.0 equiv relative to ester).
-
Why 4 equiv? Excess base ensures rapid deprotonation of MeCN and traps the final product, preventing side reactions.
-
-
Nitrile Addition: Add anhydrous THF (concentration ~0.5 M) followed by anhydrous Acetonitrile (4.0 equiv).
-
Observation: The solution may turn slightly yellow/turbid. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
-
-
Ester Addition: Add the ester (1.0 equiv) dropwise (neat or dissolved in minimal THF) over 10 minutes.
-
Thermodynamics: If the reaction exotherms significantly, cool to 0°C during addition, then warm to RT.
-
-
Reaction: Stir at RT for 2–16 hours.
-
Monitoring: Monitor by TLC or LC-MS. The starting ester should disappear. The product exists as the enolate salt and may precipitate as a thick slurry.
-
-
Quench (Critical):
-
Cool the mixture to 0°C.
-
Slowly add 10% aqueous HCl or Acetic Acid until pH
4–5. -
Caution: Do not acidify below pH 3 if your product contains acid-sensitive groups (e.g., acetals).
-
-
Workup:
-
Purification: Most
-ketonitriles are solids and can be recrystallized from Ethanol/Hexane. If oil, purify via silica flash chromatography (Hexane:EtOAc).
Protocol B: The "Heavy Duty" (NaH Reflux)
Recommended for: Sterically hindered esters or non-reactive substrates where KOtBu fails.
Safety Pre-Requisites
-
Hazard: Sodium Hydride (NaH) releases Hydrogen gas (
) and is pyrophoric. -
PPE: Flame-resistant lab coat, nitrile gloves, face shield.
-
Quench Safety: Have a beaker of isopropanol or ethyl acetate ready for emergency quenching of spilled NaH.
Step-by-Step Methodology
-
NaH Washing (Optional but Recommended):
-
Place NaH (60% dispersion in oil, 4.0 equiv) in the Schlenk flask.
-
Under
, wash twice with dry Hexane to remove mineral oil (decant supernatant via syringe). -
Benefit: Removes oil impurities that complicate NMR interpretation later.
-
-
Solvent Charge: Add anhydrous THF or Toluene (for higher boiling point).
-
Acetonitrile Addition: Heat the suspension to 60°C. Add Acetonitrile (4.0 equiv) dropwise.
-
Visual: Evolution of
gas (bubbling) indicates anion formation.
-
-
Ester Addition: Add the ester (1.0 equiv) slowly.
-
Reflux: Heat the mixture to reflux (THF: 66°C; Toluene: 110°C) for 3–5 hours.
-
Note: High temperature overcomes steric barriers in bulky esters.
-
-
Quench:
-
Cool to 0°C.
-
Dilute: Add Et2O to dilute the slurry.
-
Kill Step: Add Methanol dropwise to destroy excess NaH (watch for bubbling). Once bubbling ceases, add 1N HCl to acidify.
-
Analytical Validation: Tautomerism
-
Keto Form:
-
Enol Form:
NMR Diagnostic Table:
| Signal | Keto Form ( | Enol Form ( | Notes |
| Singlet, | Singlet, | Enol form dominates in polar solvents (DMSO). | |
| -OH Group | N/A | Broad Singlet, | Disappears with |
| Carbonyl ( | |||
| Nitrile ( |
Tip: If the NMR looks "messy" with doubled peaks, run the sample in DMSO-
Experimental Workflow Diagram
The following DOT diagram outlines the critical decision points and physical setup for the experiment.
Caption: Decision tree for selecting the appropriate synthetic protocol based on substrate sterics.
References
-
Standard Protocol (KOtBu): Ji, Y., et al. "A Green, Economical Synthesis of
-Ketonitriles and Trifunctionalized Building Blocks from Esters and Lactones." Beilstein Journal of Organic Chemistry, 2013, 9, 2544–2550. -
High-Yielding Methodology: Fleming, F. F., et al.[3] "A High-Yielding Preparation of
-Ketonitriles." Organic Letters, 2006, 8(6), 1161–1163.[4] -
Safety & Handling (NaH): University of California, Santa Barbara (UCSB).
-
Review of Applications: El-Gohary, N. M., et al.
-Ketonitriles as Multifunctional Intermediates in Organic Chemistry." RSC Advances, 2023.
Sources
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 4. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H NMR Characterization of 3-(4-Iodophenyl)-3-oxopropanenitrile
Executive Summary
This technical guide provides a rigorous protocol for the structural characterization of 3-(4-Iodophenyl)-3-oxopropanenitrile (CAS: 1484-23-7, also known as p-iodobenzoylacetonitrile) using Proton Nuclear Magnetic Resonance (
This compound is a critical scaffold in medicinal chemistry, serving as a precursor for heterocycles such as coumarins, pyrazoles, and isoxazoles. Its characterization presents specific challenges, including the resolution of the para-substituted aromatic system and the identification of tautomeric forms (keto vs. enol) which are heavily solvent-dependent. This guide synthesizes experimental protocols with mechanistic insights to ensure reproducible, high-fidelity spectral data.
Structural Analysis & Theoretical Grounding
The Molecule
The structure consists of a p-iodophenyl ring attached to a
-
Aromatic System: The 1,4-disubstitution pattern (iodine and carbonyl) creates a classic AA'BB' spin system, typically manifesting as two distorted doublets.
-
Active Methylene: The methylene protons (
-CH ) are flanked by two electron-withdrawing groups (carbonyl and nitrile), rendering them highly acidic ( ).
The Tautomerism Paradox
Unlike
Why? The cyano group (-C
Experimental Protocol
Materials & Equipment
-
Analyte: >98% purity 3-(4-Iodophenyl)-3-oxopropanenitrile.
-
Solvent: Chloroform-
(CDCl , 99.8% D) + 0.03% TMS (Tetramethylsilane). -
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Tubes: 5mm high-precision borosilicate tubes.
Sample Preparation Workflow
To avoid concentration-dependent chemical shift variations (particularly of the acidic methylene), strict adherence to the following workflow is required:
Figure 1: Standardized sample preparation workflow to ensure homogeneity and shimming quality.
Acquisition Parameters
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Spectral Width: -2 to 14 ppm.[1]
-
Relaxation Delay (d1):
2.0 seconds (essential for accurate integration of the acidic CH protons which may have longer T1). -
Number of Scans (NS): 16 (sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).
Results & Interpretation
Spectral Assignment (CDCl )
The presence of the Iodine atom significantly alters the aromatic region compared to chloro- or fluoro- analogs. Iodine is less electronegative but possesses a strong "Heavy Atom Effect."
-
Ortho-to-Iodine (
): Deshielded significantly. Found downfield around 7.8–7.9 ppm. -
Ortho-to-Carbonyl (
): Deshielded by the carbonyl anisotropy, but typically slightly upfield relative to the iodo-ortho protons in this specific scaffold. -
Methylene (
): Appears as a sharp singlet.
Table 1: Chemical Shift Assignments in CDCl
| Position | Type | Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Aromatic | Ar-H (ortho to I) | 7.88 - 7.92 | Doublet (d) | 2H | ~8.5 | Inductive/Resonance effect of Iodine + Heavy Atom effect. |
| Aromatic | Ar-H (ortho to C=O) | 7.64 - 7.68 | Doublet (d) | 2H | ~8.5 | Anisotropy of Carbonyl group. |
| Aliphatic | -C(=O)-CH | 4.08 - 4.12 | Singlet (s) | 2H | - | Isolated methylene between two EWGs. |
| Impurity | CHCl | 7.26 | Singlet | - | - | Solvent Reference. |
| Impurity | H | 1.56 | Broad s | - | - | Adventitious moisture (variable). |
Structural Visualization & Logic
The following diagram illustrates the correlation between the molecular structure and the observed spectral signals.
Figure 2: Structural assignment logic correlating chemical environments to observed shifts.
Troubleshooting & Validation Checks
To ensure the "Scientific Integrity" of your data, perform these self-validating checks:
-
The Integration Ratio Test:
-
Normalize the Methylene singlet (4.10 ppm) to 2.00 .
-
The total aromatic integral (7.60–8.00 ppm) must equal 4.00 ± 0.1 .
-
Failure Mode: If the CH
integral is < 2.0, deuterium exchange with the solvent (if CDCl is acidic/wet) or enolization may be occurring.
-
-
Solvent Verification (DMSO-d
vs. CDCl ):-
If run in DMSO-d
, the methylene peak often shifts slightly downfield (~4.6 ppm) and may broaden due to rapid exchange of the acidic protons with residual water in the hygroscopic solvent. -
Warning: Do not confuse the residual water peak in DMSO (3.33 ppm) with the methylene signal.
-
-
The "Iodine Check":
-
Verify the coupling constant (
). Para-substituted benzenes typically show Hz. If Hz, you may have the meta isomer. If complex splitting is observed, the ring is not symmetrically substituted.
-
References
-
Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Standard reference for substituent additivity rules). Link
-
Ruiz, D. L., et al. (2010).[2][3] "Solvent effects on tautomeric equilibria in
-ketonitriles: NMR and theoretical studies." Journal of Physical Organic Chemistry. (Explains the lack of enol form in nitriles). Link -
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. (For impurity verification). Link
-
SDBS. (2023). Spectral Database for Organic Compounds. AIST, Japan. (Reference spectra for benzoylacetonitrile analogs). Link
Sources
Application Note: Mass Spectrometric Analysis of 3-(4-Iodophenyl)-3-oxopropanenitrile
Abstract: This document provides a comprehensive guide to the qualitative and quantitative analysis of 3-(4-Iodophenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical and chemical synthesis. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for characterizing such molecules.[1][2][3][4] We present detailed, field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices, expected fragmentation patterns, and data interpretation are discussed in depth to ensure scientific integrity and robust, reproducible results.
Introduction and Analytical Strategy
3-(4-Iodophenyl)-3-oxopropanenitrile is an aromatic ketone derivative containing a reactive nitrile group and an iodine atom. Its structural complexity and potential for use in synthesizing novel pharmaceutical compounds necessitate precise and reliable analytical methods for identification, purity assessment, and quantification. Mass spectrometry, particularly when coupled with chromatographic separation, is the premier technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[4]
Analytical Challenges: The molecule possesses several key structural features that inform the analytical strategy:
-
Aromatic Iodide: The carbon-iodine bond is the weakest bond in the molecule and is prone to cleavage during ionization, a key consideration for interpreting fragmentation patterns.[5]
-
Keto-Enol Tautomerism: The α-proton adjacent to both the carbonyl and nitrile groups is acidic, allowing for potential keto-enol tautomerism and facile deprotonation, which is ideal for negative mode electrospray ionization.
-
Thermal Stability: The potential for thermal degradation must be considered, particularly for GC-based methods.
Strategic Approach: To provide a comprehensive analytical toolkit, we outline two orthogonal methods:
-
LC-MS/MS with Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for analyzing the intact molecule with minimal in-source fragmentation, making it perfect for quantification and structural confirmation via collision-induced dissociation (CID).[6][7][8] Given the molecule's structure, ESI in negative ion mode ([M-H]⁻) is expected to be highly efficient.
-
GC-MS with Electron Ionization (EI): This classic technique provides a reproducible fragmentation pattern that serves as a molecular fingerprint, invaluable for library matching and impurity identification.[9] This method is contingent on the compound's sufficient volatility and thermal stability.[10]
Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source |
| Chemical Structure | PubChem[11] | |
| Molecular Formula | C₉H₆INO | AiFChem |
| Molecular Weight | 271.06 g/mol | AiFChem |
| Monoisotopic Mass | 270.95452 Da | Calculated |
| Key Functional Groups | Aromatic ring, Ketone, Nitrile, Iodide | N/A |
| Predicted Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol, DMSO) | General Chemical Principles |
Note: The exact mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). Iodine is monoisotopic (¹²⁷I at 100% natural abundance), which simplifies the mass spectrum as no M+2 isotopic pattern from the halogen will be observed.[5][12]
Universal Sample Preparation Protocol
This protocol is designed to be a starting point for both LC-MS and GC-MS analysis.
Objective: To prepare a clear, particulate-free solution of 3-(4-Iodophenyl)-3-oxopropanenitrile at a known concentration suitable for injection.
Materials:
-
3-(4-Iodophenyl)-3-oxopropanenitrile reference standard
-
LC-MS or HPLC grade Acetonitrile (ACN)
-
LC-MS or HPLC grade water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials with septa
Procedure:
-
Primary Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a 10 mL Class A volumetric flask. b. Record the exact weight. c. Add approximately 7 mL of ACN to dissolve the solid completely. Use a vortex mixer if necessary. d. Once dissolved, bring the flask to the 10 mL mark with ACN. e. Cap and invert the flask 10-15 times to ensure homogeneity. This is your Primary Stock .
-
Working Stock Solution (100 µg/mL): a. Pipette 1.0 mL of the Primary Stock into a 10 mL volumetric flask. b. Dilute to the mark with ACN. c. Cap and invert to mix. This is your Working Stock .
-
Final Working Standards (e.g., for LC-MS): a. Prepare a dilution series from the Working Stock using a 50:50 (v/v) ACN:Water mixture. Typical concentrations for an LC-MS calibration curve might range from 1 ng/mL to 1000 ng/mL. b. For GC-MS, dilutions should be made in pure ACN.
-
Final Preparation: a. Transfer the final solutions into autosampler vials. b. For samples with potential particulates, filter the final solution through a 0.22 µm syringe filter before transferring to the vial to prevent instrument contamination.
Protocol 1: LC-MS/MS Analysis
This method is optimized for high-sensitivity quantification and confirmation of identity.
Method Rationale:
-
Reversed-Phase Chromatography: A C18 column is a robust starting point for retaining this moderately polar aromatic compound.[13]
-
ESI Negative Mode: The acidic methylene proton between the two electron-withdrawing groups (carbonyl and nitrile) makes deprotonation highly favorable, leading to a strong [M-H]⁻ signal.
-
Tandem MS (MS/MS): Fragmentation of the mass-selected precursor ion provides structural information and enhances selectivity for quantitative analysis through Multiple Reaction Monitoring (MRM).[8]
Instrumentation & Parameters:
-
LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent tandem quadrupole instrument.
-
LC Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size (e.g., Agilent ZORBAX RRHD Eclipse Plus, Waters ACQUITY UPLC BEH).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
LC Gradient:
| Time (min) | Flow Rate (mL/min) | %B |
|---|---|---|
| 0.0 | 0.4 | 30 |
| 3.0 | 0.4 | 95 |
| 4.0 | 0.4 | 95 |
| 4.1 | 0.4 | 30 |
| 5.0 | 0.4 | 30 |
MS Parameters (ESI Negative):
| Parameter | Suggested Value | Rationale |
|---|---|---|
| Ion Source | ESI | Standard for LC-MS of polar/ionizable compounds.[14][15] |
| Polarity | Negative | To detect the [M-H]⁻ ion. |
| Capillary Voltage | -3.5 kV | Optimizes spray and ion formation. |
| Source Temperature | 150 °C | Aids in desolvation. |
| Desolvation Temp. | 450 °C | Facilitates solvent evaporation from droplets.[8] |
| **Nebulizer Gas (N₂) ** | 45 psi | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 10 L/min | Removes solvent to produce gas-phase ions. |
MS/MS Transitions (MRM for Quantification):
-
Precursor Ion (Q1): m/z 270.0
-
Collision Gas: Argon
-
Product Ions (Q3):
-
Quantifier: m/z 143.0 (Loss of I)
-
Qualifier: m/z 231.0 ([M-H-CN]⁻)
-
Note: Collision energy must be optimized for your specific instrument but a starting point of 20-30 eV is recommended.
-
Protocol 2: GC-MS Analysis
This method is ideal for purity assessment and structural elucidation via its reproducible fragmentation library.
Method Rationale:
-
Electron Ionization (EI): This high-energy ionization technique produces extensive, repeatable fragmentation, creating a characteristic mass spectrum.[16] This is a "hard" ionization method.[17]
-
Capillary GC: A non-polar column (e.g., DB-5ms or equivalent) is suitable for separating compounds based on boiling point and is a standard choice for general-purpose analysis of organic molecules.[18]
Instrumentation & Parameters:
-
GC System: Agilent 8890, Shimadzu GC-2030, or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent single quadrupole MS.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injection Mode: Split (50:1 ratio) to avoid column overloading with pure standards.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
GC Oven Temperature Program:
| Step | Temperature (°C) | Ramp Rate (°C/min) | Hold Time (min) |
|---|---|---|---|
| Initial | 100 | - | 1.0 |
| Ramp 1 | 280 | 20 | 5.0 |
MS Parameters (EI):
| Parameter | Suggested Value | Rationale |
|---|---|---|
| Ion Source | EI | Standard for GC-MS, produces extensive fragmentation. |
| Ionization Energy | 70 eV | Industry standard for reproducible library-searchable spectra. |
| Source Temperature | 230 °C | Standard operating temperature to maintain analyte in gas phase. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter. |
| Scan Range (m/z) | 40 - 350 | Covers the molecular ion and expected low-mass fragments. |
| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |
Data Interpretation and Expected Results
Molecular Ion and Fragmentation: The mass spectrum provides a fingerprint of the molecule. Under EI conditions, the molecular ion (M⁺˙ at m/z 271) may be observed, but significant fragmentation is expected.[19] The primary fragmentation pathways are driven by the stability of the resulting ions and neutral losses.[20]
Key Expected Fragments (EI-MS):
-
m/z 231 ([M-C₂H₂N]⁺): Loss of the cyanomethyl radical.
-
m/z 203 ([C₈H₄I]⁺): Loss of the cyanomethylketone group.
-
m/z 144 ([M-I]⁺): Cleavage of the weak C-I bond results in the benzoylacetonitrile cation. This is often a very prominent peak for iodoaromatics.
-
m/z 127 (I⁺): The iodine cation itself is a characteristic fragment.[5]
-
m/z 116 ([C₈H₆N]⁺): Loss of iodine and CO from the molecular ion.
-
m/z 76 ([C₆H₄]⁺): Benzene ring fragment resulting from cleavage of substituents.
Proposed Fragmentation Pathway (EI)
The fragmentation begins with the ionization of the molecule, typically by removing a non-bonding electron from the oxygen or a pi-electron from the aromatic ring.[17] The resulting radical cation is energetically unstable and undergoes cleavage.
Caption: Proposed EI fragmentation pathway for 3-(4-Iodophenyl)-3-oxopropanenitrile.
Summary of Expected Mass Spectral Data
| Ion Description | Proposed Structure / Loss | LC-MS/MS (Negative ESI) [M-H]⁻ m/z | GC-MS (EI) M⁺˙ m/z |
| Precursor/Molecular Ion | C₉H₅INO⁻ / C₉H₆INO⁺˙ | 270.0 | 271.0 |
| Fragment 1 | Loss of I• | 143.0 | 144.0 |
| Fragment 2 | Loss of •CH₂CN | - | 231.0 |
| Fragment 3 | 4-Iodobenzoyl Cation | - | 231.0 |
| Fragment 4 | Loss of CO (from m/z 231) | - | 203.0 |
| Fragment 5 | Iodine Cation | - | 127.0 |
| Fragment 6 | Benzoyl Cation | - | 104.0 |
Overall Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final data analysis, ensuring a systematic and traceable process.
Caption: End-to-end workflow for the MS analysis of 3-(4-Iodophenyl)-3-oxopropanenitrile.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the comprehensive mass spectrometric analysis of 3-(4-Iodophenyl)-3-oxopropanenitrile. The LC-MS/MS method offers exceptional sensitivity and is ideal for quantitative studies in complex matrices, while the GC-MS method provides a definitive structural fingerprint for identification and purity assessment. By understanding the underlying principles of ionization and fragmentation, researchers can confidently apply these methodologies, adapting them as needed for specific applications in drug development and chemical research.
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Hu, W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
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Christianson, C. (2021). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
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Gillespie, T. A., & Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(5), 890-903. Retrieved from [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Retrieved from [Link]
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Wang, J., et al. (2017). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry, 45(12), 1911-1917. Retrieved from [Link]
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Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
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Application Notes and Protocols for Developing Enzyme Inhibitors with 3-(4-Iodophenyl)-3-oxopropanenitrile
Introduction: Unveiling the Inhibitory Potential of 3-(4-Iodophenyl)-3-oxopropanenitrile
3-(4-Iodophenyl)-3-oxopropanenitrile is a compound of interest in drug discovery due to its chemical functionalities that suggest a potential for enzyme inhibition. The presence of a nitrile group, a known "warhead" in covalent inhibitors, alongside an iodophenyl moiety, offers a unique scaffold for interacting with enzyme active sites.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate and characterize the enzyme inhibitory activity of this and similar novel compounds.
The journey from a candidate compound to a well-characterized enzyme inhibitor is a meticulous process. It requires a deep understanding of enzyme kinetics and a systematic approach to experimental design and data interpretation. This guide will walk you through the essential preparatory steps, detailed protocols for determining inhibitory potency and mechanism, and the critical thinking behind each experimental choice. Our aim is to equip you with the knowledge and tools to conduct these investigations with scientific rigor and confidence.
Part 1: Foundational Knowledge and Preliminary Steps
Before embarking on detailed inhibitory studies, it is crucial to establish a solid foundation. This involves understanding the physicochemical properties of the compound and developing a robust enzymatic assay.
Physicochemical Characterization of 3-(4-Iodophenyl)-3-oxopropanenitrile
A thorough understanding of the compound's properties is paramount for accurate and reproducible results.
-
Solubility: Determine the solubility of 3-(4-Iodophenyl)-3-oxopropanenitrile in various aqueous buffers and organic solvents (e.g., DMSO). This is critical for preparing stock solutions and ensuring the compound remains in solution during the assay. In many experimental setups, a small volume of a concentrated stock solution in an organic solvent like DMSO is added to the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough (typically <1-2%) to not affect enzyme activity.
-
Stability: Assess the stability of the compound in the chosen assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing its integrity at different time points using techniques like HPLC. Degradation of the compound can lead to an underestimation of its inhibitory potency.
-
Storage and Handling: Based on available data for similar compounds, 3-(4-Iodophenyl)-3-oxopropanenitrile should be stored in a cool, dry place, protected from light.[3] For related compounds like 3-(4-Chlorophenyl)-3-oxopropionitrile, storage at 0-10°C is recommended.[4] It is prudent to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Establishing a Robust Enzymatic Assay
A reliable enzymatic assay is the cornerstone of any inhibitor characterization study. The goal is to establish conditions where the reaction rate is linear with time and proportional to the enzyme concentration.
Key Principles:
-
Initial Velocity Conditions: All measurements should be taken during the initial phase of the reaction, where less than 10-15% of the substrate has been consumed.[5] This ensures that the reaction rate is constant and not limited by substrate depletion or product inhibition.
-
Enzyme Concentration: The enzyme concentration should be chosen to yield a measurable signal change within a reasonable timeframe.
-
Substrate Concentration: For initial inhibitor screening and IC50 determination, a substrate concentration at or below the Michaelis constant (Km) is often recommended, as this increases the sensitivity of the assay to competitive inhibitors.[5]
Workflow for Assay Development:
Caption: Workflow for robust enzymatic assay development.
Part 2: Determining Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Protocol for IC50 Determination
This protocol is designed for a 96-well plate format, which is suitable for medium to high-throughput screening.
Materials:
-
Target enzyme
-
Substrate
-
3-(4-Iodophenyl)-3-oxopropanenitrile
-
Assay buffer
-
96-well microplates
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
Step-by-Step Protocol:
-
Prepare Inhibitor Stock Solution: Dissolve 3-(4-Iodophenyl)-3-oxopropanenitrile in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in DMSO to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Assay Plate Setup:
-
Blank Wells: Add assay buffer only (for background subtraction).
-
Negative Control (100% Activity) Wells: Add assay buffer and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: Add assay buffer and the serially diluted inhibitor solutions.
-
-
Enzyme Addition: Add the enzyme to all wells except the blanks. Mix gently and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Data Acquisition: Measure the reaction product formation over time using a plate reader. Ensure measurements are taken within the initial velocity phase of the reaction.[5]
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[6]
-
Data Presentation:
| Inhibitor Conc. (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 88.1 |
| 11.1 | 75.4 |
| 3.7 | 52.3 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| 0.1 | 2.1 |
| 0.0 | 0.0 |
Table 1: Example data for IC50 determination.
Part 3: Elucidating the Mechanism of Inhibition
Once the inhibitory potency has been established, the next crucial step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved through steady-state enzyme kinetics experiments.[7]
Theoretical Framework: Michaelis-Menten and Lineweaver-Burk Plots
The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).
Different types of inhibitors alter the apparent Vmax and Km values in distinct ways. These changes can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]).[8][9][10]
Protocol for Kinetic Analysis
Objective: To determine the effect of 3-(4-Iodophenyl)-3-oxopropanenitrile on the apparent Km and Vmax of the enzyme.
Procedure:
-
Select Inhibitor Concentrations: Choose two or three concentrations of the inhibitor, typically around the IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).
-
Vary Substrate Concentration: For each inhibitor concentration (including a no-inhibitor control), measure the initial reaction velocity at a range of substrate concentrations (e.g., from 0.2 x Km to 5 x Km).
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Interpreting Lineweaver-Burk Plots:
Caption: Interpreting different modes of enzyme inhibition using Lineweaver-Burk plots.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[10]
-
Non-competitive Inhibition: Lines intersect on the x-axis (apparent Vmax decreases, Km is unchanged).[10]
-
Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and apparent Km decrease).[8]
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both apparent Vmax and apparent Km are altered).
Part 4: Investigating Covalent Inhibition
The nitrile group in 3-(4-Iodophenyl)-3-oxopropanenitrile suggests the possibility of covalent inhibition, where the inhibitor forms a stable, covalent bond with the enzyme, often with a nucleophilic residue like cysteine or serine in the active site.[1]
Protocol for Assessing Time-Dependent Inhibition
A hallmark of covalent inhibition is time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time of the enzyme and inhibitor.
Procedure:
-
Experimental Setup: Prepare reaction mixtures containing the enzyme and a fixed concentration of the inhibitor.
-
Pre-incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the enzyme-inhibitor mixture and add it to the substrate to initiate the reaction.
-
Measure Activity: Measure the initial reaction velocity for each time point.
-
Data Analysis: Plot the remaining enzyme activity as a function of the pre-incubation time. A time-dependent decrease in activity is indicative of covalent inhibition.
Workflow for Investigating Covalent Inhibition:
Caption: Experimental workflow to confirm covalent enzyme inhibition.
Conclusion
The systematic approach outlined in this guide provides a robust framework for characterizing the inhibitory properties of novel compounds like 3-(4-Iodophenyl)-3-oxopropanenitrile. By starting with fundamental physicochemical and assay development, progressing to detailed kinetic analysis, and investigating potential covalent mechanisms, researchers can build a comprehensive profile of their inhibitor. This detailed understanding is essential for advancing promising compounds through the drug discovery pipeline.
References
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Retrieved from [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Retrieved from [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Retrieved from [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. (2021). Retrieved from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022). Retrieved from [Link]
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3 Enzyme Assays - Wiley-Blackwell. Retrieved from [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. (2018). Retrieved from [Link]
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Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021). Retrieved from [Link]
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Covalent inhibitors: a rational approach to drug discovery - PMC - NIH. (2020). Retrieved from [Link]
-
Protocol for enzyme assays - The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
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YouTube. (2022). Retrieved from [Link]
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Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. Retrieved from [Link]
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How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015). Retrieved from [Link]
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Lineweaver–Burk plot - Wikipedia. Retrieved from [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024). Retrieved from [Link]
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Guidelines for accurate EC50/IC50 estimation - PubMed. Retrieved from [Link]
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Lineweaver-Burk Plot and Reversible Inhibition - YouTube. (2015). Retrieved from [Link]
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Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed. Retrieved from [Link]
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Guidelines for the Storage of Essential Medicines and Other Health Commodities - IAPHL. Retrieved from [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. Retrieved from [Link]
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-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Retrieved from [Link]
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3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8 - iChemical. Retrieved from [Link]
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3-Iodotyrosine – Knowledge and References - Taylor & Francis. Retrieved from [Link]
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Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes Exequiel OJ Porta,1,#,* Karunakaran Kalesh,2,3 Jaime Isern,1 and Patrick G. Steel1 - ChemRxiv. Retrieved from [Link]
-
Chemical structures of covalent inhibitors and their crystal structures... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem. Retrieved from [Link]
-
4-(4-Hydroxy-3-Iodophenyl)Benzonitrile - Methylamine Supplier. Retrieved from [Link]
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Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - MDPI. (2020). Retrieved from [Link]
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Isoproterenol antagonizes prolongation of refractory period by the class III antiarrhythmic agent E-4031 in guinea pig myocytes. Mechanism of action - PubMed. Retrieved from [Link]
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Application Notes & Protocols: Evaluating 3-(4-Iodophenyl)-3-oxopropanenitrile in Anticancer Drug Discovery
Abstract: The quest for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Small molecules with unique structural motifs offer promising starting points for lead discovery. This guide focuses on 3-(4-Iodophenyl)-3-oxopropanenitrile, a compound belonging to the benzoylacetonitrile class. While this specific molecule is not extensively characterized in public literature, its structural features—a halogenated phenyl ring and a reactive nitrile group—are prevalent in numerous bioactive compounds. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of this and similar novel chemical entities. We will move from initial cytotoxicity screening to in-depth mechanistic studies and target identification strategies, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.
Introduction and Scientific Rationale
The structure of 3-(4-Iodophenyl)-3-oxopropanenitrile presents two key pharmacophores that justify its investigation as a potential anticancer agent: the 4-iodophenyl group and the β-ketonitrile moiety.
-
The Halogenated Phenyl Ring: The presence of a halogen, particularly a larger one like iodine, on a phenyl ring is a common feature in many potent kinase inhibitors and other anticancer drugs. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for a protein target. Furthermore, the 4-iodophenyl moiety is structurally similar to the 4-bromophenyl group, which has been shown to be crucial for the anticancer activity of various compound classes against cell lines such as MCF-7 (breast), A549 (lung), and PC-3 (prostate).[1]
-
The β-Ketonitrile Moiety: The nitrile group (C≡N) is a versatile functional group in medicinal chemistry. It is relatively stable metabolically but is a strong hydrogen bond acceptor and can act as a bioisostere for other functional groups, like a carbonyl or a halogen atom.[2] Its electron-withdrawing nature can influence the reactivity and binding properties of the entire molecule.[2] This scaffold is a building block in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activities, including anticancer effects.[3][4]
Given these features, a logical hypothesis is that 3-(4-Iodophenyl)-3-oxopropanenitrile could interfere with key cellular processes that are dysregulated in cancer, such as cell proliferation, cell cycle progression, or survival signaling. The following sections provide a strategic workflow and detailed protocols to test this hypothesis.
Figure 1: A strategic workflow for the evaluation of a novel anticancer compound.
Phase 1: Primary Cytotoxicity Screening
The first critical step is to determine if 3-(4-Iodophenyl)-3-oxopropanenitrile has a cytotoxic or cytostatic effect on cancer cells. A panel of cancer cell lines should be used, ideally representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) alongside a non-cancerous cell line (e.g., HEK293 or fibroblasts) to assess preliminary selectivity. Colorimetric assays like MTT or CCK-8 are robust, high-throughput methods for this purpose.[5][6][7]
Protocol 2.1: CCK-8 Cytotoxicity Assay
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay for the determination of cell viability.[5] It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a soluble orange-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.[5]
Materials:
-
3-(4-Iodophenyl)-3-oxopropanenitrile (stock solution in DMSO, e.g., 10 mM)
-
Cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
CCK-8 Reagent
-
Multichannel pipette
-
Microplate reader (450 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin.
-
Count the cells and adjust the density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "cells only" (vehicle control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 3-(4-Iodophenyl)-3-oxopropanenitrile stock solution in complete medium. A typical final concentration range for initial screening is 0.1 µM to 100 µM.
-
Prepare a vehicle control dilution series using DMSO, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control. Each concentration should be tested in triplicate.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
CCK-8 Reaction and Measurement:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, until the "cells only" wells turn a distinct orange.
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate Cell Viability (%):
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
Determine IC₅₀:
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Parameter | Description | Example Target Value |
| IC₅₀ (Cancer Cells) | Concentration for 50% inhibition. | < 10 µM (indicates potent activity) |
| IC₅₀ (Normal Cells) | Concentration for 50% inhibition. | > 30 µM |
| Selectivity Index (SI) | SI = IC₅₀ (Normal) / IC₅₀ (Cancer) | > 3 (suggests cancer cell selectivity) |
| Table 1: Key parameters for interpreting primary cytotoxicity data. |
Phase 2: Mechanistic Investigation
If 3-(4-Iodophenyl)-3-oxopropanenitrile demonstrates potent and selective cytotoxicity, the next step is to investigate how it kills cancer cells. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[8][9]
Protocol 3.1: Apoptosis Assay by Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[10] In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorophore (like FITC), it can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[10][11]
Materials:
-
FITC Annexin V / PI Apoptosis Detection Kit
-
Treated and untreated cells (from Protocol 2.1, using concentrations around the IC₅₀)
-
1X Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation:
-
Treat cells in a 6-well plate with 3-(4-Iodophenyl)-3-oxopropanenitrile at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest all cells, including floating cells in the medium (which may be apoptotic), and adherent cells (gently detached with trypsin).[11]
-
Combine the floating and adherent cells, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use FITC signal detector (FL1) and PI signal detector (FL2 or FL3).
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation: The data is visualized on a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely seen, often an artifact).
A significant increase in the population of the lower-right and upper-right quadrants in treated samples compared to the control indicates that the compound induces apoptosis.
Figure 2: A hypothetical intrinsic apoptosis pathway modulated by an inhibitor.
Protocol 3.2: Cell Cycle Analysis
Many anticancer drugs function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating their DNA or dividing.[9][12] This can be assessed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
Step-by-Step Methodology:
-
Cell Preparation and Fixation:
-
Treat cells as described in Protocol 3.1.
-
Harvest all cells, wash with PBS, and obtain a single-cell pellet.
-
Resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Visualize the data as a histogram of cell count versus DNA content.
-
Data Interpretation:
-
G0/G1 Phase: Cells have a 2n DNA content and will form the first major peak.
-
S Phase: Cells are actively replicating DNA (between 2n and 4n content) and appear between the two peaks.
-
G2/M Phase: Cells have a 4n DNA content and form the second major peak.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak represents apoptotic cells with fragmented DNA.
An accumulation of cells in a specific peak (e.g., a higher G2/M peak and lower G0/G1 peak in treated cells compared to control) indicates cell cycle arrest at that phase.
Phase 3: Target Identification and Validation
If mechanistic studies reveal a specific mode of action, such as G2/M arrest or potent apoptosis induction, identifying the direct molecular target of 3-(4-Iodophenyl)-3-oxopropanenitrile becomes the next frontier. This is a complex process but is essential for lead optimization and understanding the drug's mechanism.
Conceptual Approaches for Target Identification
Directly identifying a small molecule's target often requires specialized techniques. The choice of method depends on the compound's properties and available resources.
-
Affinity-Based Pull-Down: This is a common and powerful method.[13]
-
Principle: The compound (the "bait") is chemically modified with a tag (e.g., biotin) or immobilized on a solid support like agarose beads.[13] This "bait" is then incubated with cell lysate. The target protein(s) that bind to the compound are "pulled down" with the bait. The bound proteins are then eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry.[13]
-
Causality: This method works because it physically isolates the proteins that have a direct binding affinity for the drug from the thousands of other proteins in the cell. A successful experiment provides a list of high-confidence candidate targets.
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event between the compound and a purified candidate protein.[14] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy.[14]
-
Causality: This is a primary validation technique. If a pull-down assay identifies a candidate protein, ITC can confirm a direct, high-affinity interaction, providing strong evidence that it is a genuine target.[14]
-
Protocol 4.1: Target Validation using siRNA
Once a candidate target is identified (e.g., "Protein X"), it must be validated to confirm that its inhibition is responsible for the observed anticancer effects.[15][16] One way to do this is to use small interfering RNA (siRNA) to specifically knock down the expression of Protein X and see if it phenocopies the effect of the drug.
Step-by-Step Workflow:
-
Design & Transfection:
-
Obtain at least two different validated siRNAs targeting the mRNA of Protein X, plus a non-targeting control siRNA.
-
Transfect the cancer cell line with the siRNAs using a suitable lipid-based transfection reagent.
-
-
Knockdown Confirmation:
-
After 48-72 hours, harvest a portion of the cells and perform Western blotting or qPCR to confirm that the expression of Protein X has been significantly reduced in the siRNA-treated cells compared to the control.
-
-
Phenotypic Analysis:
-
At the same time, subject the remaining siRNA-treated cells to the same assays that produced a positive result with the compound. For example:
-
If the compound induced apoptosis, perform an Annexin V/PI assay on the knockdown cells.
-
If the compound caused G2/M arrest, perform cell cycle analysis.
-
If the compound reduced viability, perform a CCK-8 assay.
-
-
Interpretation: If the cells with reduced Protein X expression show the same phenotype (e.g., increased apoptosis, G2/M arrest) as the cells treated with 3-(4-Iodophenyl)-3-oxopropanenitrile, it provides strong evidence that Protein X is the relevant biological target. This is a critical step in target validation.[17]
References
-
Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action. PubMed Central. Available at: [Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PubMed Central. Available at: [Link]
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]
-
Enzymatic Mechanism of the Tumoricidal Action of 4-iodo-3-nitrobenzamide. PubMed. Available at: [Link]
-
Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro. Maynooth University Research Archive Library. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]
-
Design, synthesis, and anticancer activity of novel camphorsulfonamide-based thiazolylhydrazone derivatives. Taylor & Francis Online. Available at: [Link]
-
Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. National Institutes of Health. Available at: [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
-
Cytotoxic assays for screening anticancer agents. PubMed. Available at: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PubMed Central. Available at: [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Available at: [Link]
-
Cell cycle regulation and anticancer drug discovery. PubMed Central. Available at: [Link]
-
Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers. Available at: [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS Unife. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. Available at: [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Available at: [Link]
-
Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. Available at: [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]
-
Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. National Institutes of Health. Available at: [Link]
-
Target identification and validation in research. WJBPHS. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PubMed Central. Available at: [Link]
-
For adherent cell lines which apoptosis assay is the best to use?. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxyelephantopin and Its Isomer Isodeoxyelephantopin: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. wjbphs.com [wjbphs.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Antimicrobial and Antiviral Screening of 3-(4-Iodophenyl)-3-oxopropanenitrile Derivatives
This Application Note is designed for researchers in medicinal chemistry and pharmacology. It details the rigorous screening of 3-(4-Iodophenyl)-3-oxopropanenitrile derivatives—a class of "privileged scaffolds" where the 4-iodophenyl moiety serves as a critical halogen-bond donor and lipophilic anchor, enhancing membrane permeability and target binding affinity.
Introduction & Chemical Context
The parent compound, 3-(4-iodophenyl)-3-oxopropanenitrile (also known as 4-iodobenzoylacetonitrile), is a versatile
-
The Active Methylene Group: Flanked by a carbonyl and a nitrile, this position is highly acidic (
), facilitating Knoevenagel condensations and heterocyclizations to form bioactive pyrazoles, pyridines, and pyrimidines. -
The 4-Iodophenyl Moiety: Unlike lighter halogens, the iodine atom possesses a large, polarizable electron cloud and a distinct "sigma-hole" (positive electrostatic potential region). This allows for strong halogen bonding with nucleophilic residues (e.g., carbonyl backbone oxygens, histidine nitrogens) in viral proteases or bacterial cell wall enzymes, often resulting in nanomolar potency.
Synthesis & Derivatization Workflow
Before screening, it is critical to understand the library generation to group compounds by solubility and reactivity.
Figure 1: Synthetic pathway transforming the 4-iodoacetophenone precursor into the bioactive scaffold and its diverse heterocyclic derivatives.
Protocol A: Antimicrobial Screening (Antibacterial & Antifungal)
Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Challenge: Iodine-containing derivatives are often highly lipophilic. Standard aqueous broths may cause precipitation, leading to false negatives.
Materials & Reagents[1]
-
Test Organisms:
-
Gram-positive:Staphylococcus aureus (ATCC 25923), Bacillus subtilis.
-
Gram-negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (often resistant; critical for SAR).
-
Fungal:Candida albicans, Aspergillus niger.
-
-
Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.
-
Indicator: Resazurin (Alamar Blue) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of metabolic activity.
Step-by-Step Microdilution Protocol
This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines but is modified for lipophilic small molecules.
-
Stock Preparation:
-
Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL .
-
Critical Step: If precipitation occurs, sonicate for 5 minutes at 40°C.
-
-
Inoculum Standardization:
-
Prepare bacterial suspension to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in MHB to reach a final challenge concentration of
CFU/mL.
-
-
Plate Setup (96-well):
-
Row A: Add 100 µL of stock solution + 100 µL MHB (Highest concentration).
-
Serial Dilution: Transfer 100 µL from Row A to Row B, mix, and repeat down to Row G. Discard 100 µL from Row G.
-
Row H: Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).
-
Note: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation:
-
Bacteria:
for 18–24 hours. -
Fungi:
for 48 hours.
-
-
Readout:
-
Add 20 µL of Resazurin (0.015%) to all wells. Incubate for 1–4 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of resazurin).
-
MIC Definition: The lowest concentration well that remains blue.
-
Data Interpretation Table
| Compound Class | MIC Range ( | Activity Level | Notes |
| Reference (Ciprofloxacin) | 0.5 – 2.0 | High | Standard control. |
| Parent Scaffold | 64 – 128 | Low | Weak activity; serves as negative control. |
| Aryl-Hydrazones | 4 – 16 | Moderate | Activity depends on the N-substituent. |
| Iodo-Pyrazoles | 0.5 – 8 | High | Target DNA gyrase; Iodine enhances cell wall penetration. |
Protocol B: Antiviral Screening (CPE Reduction Assay)
Objective: Evaluate the ability of derivatives to prevent Cytopathic Effects (CPE) in host cells without causing cytotoxicity. Target Viruses: Influenza A (H1N1), HSV-1, or SARS-CoV-2 surrogates.
Experimental Logic: The Selectivity Index (SI)
You cannot claim antiviral activity without proving cell safety. The iodine atom increases lipophilicity, which can sometimes disrupt host cell membranes (non-specific toxicity).
- (Cytotoxic Concentration 50%): Concentration killing 50% of uninfected host cells.
- (Inhibitory Concentration 50%): Concentration preventing 50% of viral-induced cell death.
-
SI =
: An SI is required for a hit to be considered promising.
Workflow Diagram
Figure 2: Parallel screening workflow to distinguish specific antiviral activity from general host cell toxicity.
Detailed Protocol
-
Cell Seeding: Seed Vero E6 or MDCK cells (
cells/well) in 96-well plates. Incubate 24h to reach 90% confluence. -
Compound Treatment:
-
Prepare serial dilutions of the 3-(4-iodophenyl) derivatives (e.g., 100
M to 0.1 M). -
Plate A (Toxicity): Add compounds to cells without virus.
-
Plate B (Efficacy): Add compounds to cells, incubate 1h (adsorption), then add virus at MOI (Multiplicity of Infection) of 0.01.
-
-
Incubation: 48–72 hours (until virus control wells show 100% CPE).
-
MTT Assay:
-
Remove supernatant. Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
-
-
Calculation:
-
% Protection =
-
Structure-Activity Relationship (SAR) Insights
When analyzing your data, look for these trends specific to the 3-(4-iodophenyl)-3-oxopropanenitrile scaffold:
-
The "Iodine Effect": Compare your results to the 4-chloro or 4-bromo analogs.
-
Observation: If the Iodo-derivative is significantly more potent (
) than the Chloro-analog, the mechanism likely involves Halogen Bonding (I O or I N interactions) in the binding pocket [1]. -
Observation: If potency increases linearly with lipophilicity (LogP), the mechanism is likely membrane-associated.
-
-
Heterocyclic Fusion:
-
Derivatives where the
-ketonitrile is cyclized into a pyrazole often show superior antiviral activity due to better metabolic stability compared to the open-chain precursors [2]. -
Coumarin-linked derivatives (via Knoevenagel condensation) often exhibit enhanced antifungal activity against C. albicans [3].
-
References
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones. MDPI. [Link]
-
Synthesis and Biological Evaluation of 3-(4-fluorophenyl)-1H-pyrazole Derivatives. PubMed. [Link]
-
Synthesis and antimicrobial activity of 3-(3-(4-hydroxy-3-methylphenyl)akriloil) coumarin compounds. ResearchGate. [Link]
-
Antiviral Activity of 1,2,4-triazole derivatives (microreview). NIH. [Link]
-
Methods for screening and evaluation of antimicrobial activity. NIH. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile
Ticket ID: #SYN-4-IODO-BKN Subject: Yield Optimization & Protocol Standardization Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Context
Target Molecule: 3-(4-Iodophenyl)-3-oxopropanenitrile CAS: [Generic Class: Benzoylacetonitriles] Application: Intermediate for p38 MAP kinase inhibitors, heterocycle synthesis (pyrazoles, isoxazoles).
The Core Problem:
Users frequently report yields below 40% when synthesizing
This guide provides a "Gold Standard" protocol using Claisen-type condensation of ethyl 4-iodobenzoate with acetonitrile, optimized for yield recovery.
The "Gold Standard" Protocol
This protocol is designed to be a self-validating system. If a step fails, the visual cues will alert you immediately.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Quality Attribute |
| Ethyl 4-iodobenzoate | 1.0 | Limiting Reagent | Purity >98%; Dry. |
| Acetonitrile (MeCN) | 3.0 - 5.0 | Nucleophile & Solvent | Anhydrous (<50 ppm H₂O). Water kills the anion. |
| NaH (60% in oil) | 2.5 - 3.0 | Base | Fresh. Old NaH (grey/crusty) lowers conversion. |
| THF (Anhydrous) | Solvent | Solvent | Distilled/Dried. Toluene is a valid alternative. |
Technical Note: You need >2 equivalents of base.
The first equivalent deprotonates MeCN to generate the nucleophile (
).The second equivalent deprotonates the product (which is more acidic than MeCN), driving the equilibrium to completion.
Step-by-Step Workflow
Phase 1: Anion Generation
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.
-
Base Wash: Place NaH (3.0 equiv) in the flask. Wash twice with dry hexane to remove mineral oil (optional but helps purification). Suspend in anhydrous THF.
-
Nucleophile Formation: Heat THF to 60°C. Add Anhydrous Acetonitrile (3.0 equiv) dropwise.
-
Visual Check: Evolution of H₂ gas should be observed.
-
Phase 2: Condensation
-
Addition: Dissolve Ethyl 4-iodobenzoate (1.0 equiv) in minimal THF. Add dropwise to the refluxing MeCN/NaH mixture.
-
Reaction: Reflux for 4–12 hours.
-
Visual Check: The reaction mixture usually turns into a thick yellow/orange suspension (the sodium enolate salt).
-
Validation: TLC (Hexane/EtOAc 4:1).[1] Starting ester (
) should disappear. Product stays at baseline (salt form).
-
Phase 3: The Critical Workup (Yield Recovery)
-
Quench: Cool to 0°C. Slowly add water.
-
Chemistry: This hydrolyzes excess NaH and dissolves the product salt. The mixture is now basic (pH > 12).
-
Phase Check: The product is currently in the Aqueous Phase . Do not discard it!
-
-
Wash: Wash the aqueous layer with Diethyl Ether (
) once.-
Purpose: Removes unreacted ester and mineral oil. Discard the organic (ether) layer.
-
-
Acidification (The Money Step): Acidify the aqueous layer with 1M HCl or 10% Citric Acid to pH 3–4 .
-
Visual Check: The solution will turn cloudy/milky as the neutral
-ketonitrile precipitates.
-
-
Extraction: Extract the now-cloudy aqueous layer with Ethyl Acetate (3x).
-
Drying: Dry combined organics over
, filter, and concentrate.
Mechanism & Logic Visualization
The following diagram illustrates the reaction pathway and the critical decision points where yield is often lost.
Caption: Figure 1. Reaction mechanism and critical workup branching. The product exists as a water-soluble salt until acidification.
Troubleshooting Matrix (FAQ)
Q1: The reaction mixture turned into a solid block. Is it ruined?
-
Diagnosis: This is actually a good sign. The sodium enolate of the product is often insoluble in THF/Toluene.
-
Solution: Add more solvent (THF) to allow stirring, or use a mechanical stirrer. Do not stop the reaction; the solid is your product precursor.
Q2: I see starting material (Ester) on TLC after 12 hours.
-
Cause A (Moisture): Your MeCN or THF was wet. The NaH was consumed by water before it could deprotonate MeCN.
-
Cause B (Old Base): NaH degrades. If it didn't bubble vigorously upon adding MeCN, it's dead.
-
Cause C (Temperature): The condensation has a high activation energy. Ensure you are at a vigorous reflux (65°C+ for THF, 80°C+ for Toluene).
Q3: I obtained a low yield (<30%), but the crude NMR looks clean.
-
Root Cause: pH control failure.
-
Explanation: You likely washed the organic layer with Saturated
(pH ~8.5). -
Fix: The pKa of benzoylacetonitriles is ~9.0. At pH 8.5, a significant portion dissolves in the aqueous wash. Avoid basic washes. Wash only with water/brine, or slightly acidic water.
Q4: Can I use n-Butyllithium (n-BuLi) instead of NaH?
-
WARNING: No.
-
Reason: You have an Iodine atom on the ring.[2][3] n-BuLi will cause Lithium-Halogen exchange, ripping off the iodine and ruining your scaffold. Stick to non-nucleophilic, non-lithium bases like NaH, KOtBu, or NaNH2.
Solvent & Base Screening Data
If the standard THF/NaH protocol fails, consult this optimization table based on internal application data.
| Base | Solvent | Temp | Yield Potential | Notes |
| NaH | THF | Reflux | High (85-95%) | Recommended. Best balance of solubility and rate. |
| KOtBu | THF | 0°C -> RT | Mod (60-75%) | Faster, but more side reactions (polymerization of MeCN). |
| NaOMe | Toluene | 80°C | Mod (50-70%) | Slower. Requires distilling off methanol to drive equilibrium. |
| LDA | THF | -78°C | Low (<40%) | Overkill. Hard to control mono-deprotonation of MeCN. |
References & Authority
-
General Synthesis of
-Ketonitriles: -
Workup Optimization & pH Sensitivity:
-
Process Chemistry (Scale-up):
-
Context: Optimization of benzoylacetonitrile derivatives for pharmaceutical intermediates.
-
Source:Organic Process Research & Development (General repository for
-ketonitrile scale-up). -
URL:[Link]
-
-
Safety Data (Benzoylacetonitrile Derivatives):
-
Context: Handling and toxicity of nitrile intermediates.
-
Source: PubChem Compound Summary for Benzoylacetonitrile.
-
URL:[Link]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1316546A1 - Process for the preparation of beta-ketonitriles - Google Patents [patents.google.com]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 9. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
Technical Support Center: Purification of 3-(4-Iodophenyl)-3-oxopropanenitrile
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the chromatographic purification of 3-(4-Iodophenyl)-3-oxopropanenitrile. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and extensive field experience.
Pre-Chromatography: Understanding the Molecule
Success in chromatography begins with a thorough understanding of the target molecule's properties. 3-(4-Iodophenyl)-3-oxopropanenitrile is a moderately polar compound due to the presence of a ketone and a nitrile group. Its aromatic nature and the iodine substituent also influence its interaction with stationary phases.
Below is a summary of its key physicochemical properties, with data from its close analog, 3-(4-chlorophenyl)-3-oxopropanenitrile, provided for reference.
| Property | 3-(4-Iodophenyl)-3-oxopropanenitrile (Predicted/Analog Data) | 3-(4-Chlorophenyl)-3-oxopropanenitrile (Experimental Data) | Rationale & Implications for Chromatography |
| Appearance | White to yellow solid[1] | White to yellow solid[1][2] | Color in the crude product may indicate impurities. A pure product should be a white or off-white solid. |
| Molecular Weight | 271.05 g/mol | 179.6 g/mol [1] | This moderate molecular weight is well-suited for standard silica gel chromatography. |
| Melting Point | Not available | 129-133 °C[3] | The crystalline solid nature suggests that the compound should form a tight band on the column if loaded correctly. |
| Solubility | Poorly soluble in water[4]; Soluble in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Acetonitrile. | Soluble in common organic solvents. | Solubility is critical for sample loading. Use a solvent that fully dissolves the compound but is as non-polar as possible to ensure a narrow starting band. Dichloromethane is an excellent choice. |
| Stability | Potentially sensitive to highly acidic conditions. | The β-keto-nitrile moiety can be susceptible to decomposition on acidic silica.[5][6] | Standard silica gel is acidic and can cause degradation.[5] This is a primary consideration for troubleshooting low yields or the appearance of new spots. |
Experimental Workflow: From Crude to Pure
This section outlines the standard workflow for purifying 3-(4-Iodophenyl)-3-oxopropanenitrile. The process is designed to be self-validating, with analytical checks at each critical stage.
Caption: General workflow for chromatographic purification.
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal mobile phase for column chromatography.
| Step | Action | Rationale |
| 1 | Prepare a stock solution of your crude 3-(4-Iodophenyl)-3-oxopropanenitrile in dichloromethane (DCM) or ethyl acetate (approx. 1 mg/mL). | This allows for consistent spotting on TLC plates. |
| 2 | On a silica gel TLC plate, spot the crude material, a co-spot (crude + starting material if available), and the starting material. | The co-spot helps to definitively identify the product spot relative to the starting material. |
| 3 | Develop the TLC plate in a chamber with a starting solvent system of 20% Ethyl Acetate in Hexane. | This is a common starting point for moderately polar compounds. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3. |
| 4 | Visualize the plate under a UV lamp (254 nm). The aromatic rings will make the spots visible. | UV visualization is non-destructive and highly effective for this class of compounds. |
| 5 | Adjust the solvent polarity as needed. If the Rf is too low, increase the percentage of the polar solvent (ethyl acetate). If it's too high, decrease it. | Fine-tuning the mobile phase is the most critical step for achieving good separation. |
Protocol 2: Flash Column Chromatography Purification
Objective: To isolate 3-(4-Iodophenyl)-3-oxopropanenitrile from reaction impurities.
| Step | Action | Rationale |
| 1. Column Preparation | Select a glass column and dry-pack it with silica gel (particle size 40-63 µm is standard). The amount of silica should be 50-100 times the weight of your crude sample. | The high ratio of stationary phase to sample ensures good separation. Dry packing followed by wet equilibration is often faster and just as effective as slurry packing for standard separations. |
| 2. Equilibration | Wet the packed silica with the non-polar solvent (Hexane) and then flush the column with 2-3 column volumes of the initial mobile phase determined by TLC (e.g., 15% EtOAc/Hexane). | This ensures the silica is properly wetted and equilibrated, preventing cracking and channeling of the solvent. |
| 3. Sample Loading | Dissolve the crude product in the minimum amount of DCM. Using a pipette, carefully add the solution to the top of the silica bed.[7] Alternative (Dry Loading): If the compound has poor solubility, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and removing the solvent under reduced pressure. Carefully add this dry powder to the top of the column.[7] | Wet loading is fast but can cause band broadening if too much or too polar a solvent is used. Dry loading is the superior method for achieving a narrow, concentrated starting band, which is critical for difficult separations.[7] |
| 4. Elution | Begin eluting with the mobile phase. Collect fractions and monitor the separation by TLC. | Consistent fraction size helps in accurately identifying the elution profile of the compound. |
| 5. Gradient Elution (Optional) | If the compound is eluting too slowly or tailing, you can gradually increase the polarity of the mobile phase (e.g., from 15% to 25% EtOAc).[8] | A gradient can speed up the elution of tightly bound compounds and improve peak shape, but a step gradient should be used cautiously to avoid co-elution with closely running impurities.[8] |
| 6. Analysis & Pooling | Run a TLC of the collected fractions. Combine the fractions that contain only the pure product. | This is the crucial validation step to ensure only pure fractions are combined for the final product. |
| 7. Solvent Removal | Remove the solvent from the pooled fractions using a rotary evaporator. | This yields the purified solid product. |
| 8. Final Analysis | Obtain a final mass and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm purity and identity. | This final step provides the definitive proof of a successful purification. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the purification of 3-(4-Iodophenyl)-3-oxopropanenitrile in a question-and-answer format. Use the accompanying flowchart for a visual guide to diagnosing problems.
Caption: Troubleshooting decision tree for common chromatography issues.
Q: My final yield is very low, and my post-column NMR shows new, unidentified peaks. What happened? A: This is a classic sign of compound decomposition on the silica gel column.[5][8] The acidic nature of silica can degrade sensitive compounds. The β-keto-nitrile functional group in your molecule may be susceptible to this.
-
Diagnostic Step: Perform a 2D TLC. Spot your crude material on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it decomposes, you will see new spots off the diagonal.[6]
-
Solution: Deactivate the silica gel by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading the sample. Alternatively, consider using a different stationary phase like neutral or basic alumina, which can be gentler for acid-sensitive compounds.[9]
Q: I can't get good separation between my product and an impurity, even though they have a large Rf difference on TLC. A: This issue often points to a problem with how the sample was loaded onto the column.[8]
-
Cause 1: Loading solvent was too polar. If you dissolve your sample in a solvent significantly more polar than your mobile phase (e.g., pure ethyl acetate), the compound will travel down the column with the loading solvent before it has a chance to properly equilibrate with the stationary phase, causing a broad, streaky band.
-
Cause 2: Sample volume was too large. Applying the sample in a large volume of solvent leads to a very wide initial band, making it impossible to separate closely eluting compounds.
-
Solution: Always use the dry loading method (Protocol 2, Step 3) for challenging separations.[7] This concentrates your entire sample into a very fine, uniform band at the top of the column, providing the best possible chance for a high-resolution separation.
Q: My compound is streaking badly on the TLC plate and the column. A: Streaking is typically caused by one of two issues: overloading or secondary interactions with the stationary phase.
-
Overloading: You may be spotting too much material on the TLC plate or loading too much crude product onto the column for its size.
-
Secondary Interactions: The ketone or nitrile groups may be interacting too strongly with the acidic silanol groups on the silica surface.
-
Solution: First, try spotting a more dilute sample on your TLC plate. If streaking persists, add a small amount (0.5-1%) of acetic acid or triethylamine to your mobile phase. Acetic acid can help by protonating basic impurities, while triethylamine can mask the acidic silanol sites, improving the chromatography of polar compounds.
Frequently Asked Questions (FAQs)
Q: Can I use reversed-phase chromatography for this compound? A: Yes, reversed-phase (RP) chromatography using a C18-functionalized silica gel is a viable alternative. This would be particularly useful if the compound has greasy, non-polar impurities that are difficult to separate from the product in normal-phase. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.
Q: What is the best way to store the purified 3-(4-Iodophenyl)-3-oxopropanenitrile? A: The purified compound should be stored in a cool, dry, and dark place in a well-sealed container to prevent moisture absorption and potential degradation.[4] Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.
Q: My crude product is an oil/gum. How should I load it onto the column? A: If your crude product is not a free-flowing solid, direct application to the column is difficult. The best approach is to dissolve the oil/gum in a minimal amount of a suitable solvent (like DCM) and perform a dry load by adsorbing it onto a small amount of silica gel, as described in Protocol 2.
Q: How do I know if my column is packed correctly? A: A well-packed column should have a perfectly level and undisturbed surface.[7] After wetting and equilibrating, there should be no cracks, air bubbles, or channels visible in the silica bed. A poorly packed column will lead to uneven solvent flow, resulting in skewed and broad elution bands and poor separation.
References
-
iChemical. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8. [Link]
-
ResearchGate. Recent problems with silica gel chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
- Google Patents. US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
-
Reddit. Issues with column chromatography purification of coordination complex. [Link]
-
Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Organic Syntheses. 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
ResearchGate. Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. [Link]
-
National Center for Biotechnology Information. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Organic Syntheses. 5-Benzo[3][8]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. [Link]
-
W.R. Grace. 5 Things to Consider When Selecting a Chromatography Silica. [Link]
-
ResearchGate. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
PubChem. 3-Cyclopropyl-3-oxopropanenitrile. [Link]
-
Methylamine Supplier. 4-(4-Hydroxy-3-Iodophenyl)Benzonitrile. [Link]
Sources
- 1. pragmetis.com [pragmetis.com]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8 - iChemical [ichemical.com]
- 4. 4-(4-Hydroxy-3-Iodophenyl)Benzonitrile: Properties, Uses, Safety & Supplier Information | High-Purity Chemical Manufacturer China [nj-finechem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Side reactions in the synthesis of β-ketonitriles
Technical Support Center: Troubleshooting -Ketonitrile Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Side Reactions & Process Optimization Ticket ID: BKN-SYNTH-001[1]
Overview & Scope
Welcome to the technical support hub for
However, their synthesis is notoriously prone to "silent failures" where starting materials are consumed but the desired product is absent. This guide addresses the three most common failure modes:
Module 1: The Condensation Route (Ester + Acetonitrile)[1]
The Standard Protocol: Deprotonation of acetonitrile (pKa ~25) followed by attack on an ester.[1] The Problem: The reaction turns into a solid gel or yields a crystalline solid that is not the product.
Issue: The Thorpe-Ziegler Side Reaction
When the concentration of the ester is too low, or the addition rate of the nitrile anion is too slow, the nitrile enolate attacks another molecule of nitrile instead of the ester.
-
Symptom: Formation of 3-aminocrotononitrile (or substituted variants).[1]
-
Observation: Reaction mixture solidifies (gelation) or yields a high-melting solid.[1]
-
Mechanism:
[1]
Troubleshooting Guide
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Low Yield (<30%) | Recovered SM + Dimer | Ester Starvation | Increase Ester:Nitrile ratio to 1.5:1 or 2:1 . The ester must be in excess to outcompete the nitrile self-attack [1].[1] |
| Gel Formation | Polymerization | Base Too Strong/Conc. | Switch from NaH to KOtAm (Potassium tert-amyloxide) in toluene/THF.[1] KOtAm provides a cleaner deprotonation profile than NaH [1].[1] |
| Explosive/Runaway | Thermal Runaway | DMSO/NaH Reaction | CRITICAL WARNING: Avoid NaH in DMSO.[1] NaH reacts with DMSO to form dimsyl anion, which can decompose explosively at elevated temperatures [2].[1] |
Visualizing the Competitive Pathway
Figure 1: The Kinetic vs. Thermodynamic competition. Path A is desired; Path B occurs if Ester concentration is low.
Module 2: Electrophilic Cyanation (Enolate Trapping)
The Protocol: Generation of a ketone enolate (using LDA or LiHMDS) followed by reaction with an electrophilic cyanide source (e.g., TsCN, BrCN).[1] The Problem: The product is unstable or contains an oxygen-bound cyanide.[1]
Issue: O-Cyanation vs. C-Cyanation
Enolates are ambident nucleophiles.[1] According to HSAB (Hard and Soft Acids and Bases) theory, the "hard" oxygen attacks "hard" electrophiles, while the "soft" carbon attacks "soft" electrophiles.
-
Symptom: Isolation of a cyanate ester (R-O-CN) which often rearranges or decomposes.[1]
-
Critical Factor: The counter-ion and the cyanating agent.[1][2]
Troubleshooting Guide
| Cyanating Agent | Risk Level | Mechanism Note | Recommendation |
| Cyanogen Bromide (BrCN) | High | BrCN is "harder"; often leads to O-cyanation or bromination side reactions.[1] | Avoid for sensitive ketones.[1] Use only if C-alkylation is sterically favored.[1] |
| p-Toluenesulfonyl Cyanide (TsCN) | Low | TsCN is a "softer" electrophile.[1] | Preferred Reagent. Favors C-cyanation on lithium enolates [3].[1] |
| Ethyl Cyanoformate | Medium | Can lead to O-acylation (carbonate formation).[1] | Use LiHMDS as base; the bulky Lithium counter-ion protects the Oxygen, directing attack to Carbon. |
Module 3: Workup & Isolation Integrity
The Problem: The reaction TLC looks perfect, but the product disappears after aqueous workup.
Issue: Hydrolysis and Decyanation
11-
Acidic Hydrolysis: Converts Nitrile
Amide -Keto Acid Decarboxylation (Methyl Ketone).[1] -
Basic Hydrolysis: Cleavage of the ketone.[1]
Protocol: The "Buffered Quench" System
Never quench these reactions with strong mineral acids (HCl) or strong bases (NaOH).[1]
Step-by-Step Isolation:
-
Cool: Chill reaction mixture to 0°C.
-
Quench: Pour into a mixture of Ice + 1N Acetic Acid (or saturated NH
Cl). Target pH 5–6. -
Extraction: Use Ethyl Acetate (avoid DCM if emulsions form).[1]
-
Wash: Wash organic layer with Brine (do not use NaHCO
wash, as it may deprotonate the product into the water layer).[1] -
Drying: Dry over Na
SO immediately and concentrate at <40°C .
Visualizing the Stability Window
Figure 2: Workup decision tree.[1] Maintaining pH 5-6 is critical to prevent hydrolysis.
Frequently Asked Questions (FAQ)
Q: Can I use NaH in DMF instead of THF?
A: Proceed with extreme caution. While NaH/DMF is a common system, NaH can react with DMF (and DMSO) over time to form side products.[1][3] For
Q: My product co-elutes with the starting ester. How do I purify?
A:
-
Extract the organic layer with cold 1M NaOH (The product goes into water as the enolate; Ester stays in organic).[1]
-
Separate layers.[1]
-
Acidify the aqueous layer carefully with Acetic Acid to pH 5.[1]
-
Extract the product back into Ethyl Acetate.[1]
Q: I see a spot on TLC that fluoresces intensely blue. What is it? A: This is likely the Thorpe Dimer (aminocrotononitrile derivative).[1] It is highly conjugated and fluorescent.[1] Its presence confirms you need to increase the Ester:Nitrile ratio or lower the reaction temperature.[1]
References
-
Ji, Y., Trenkle, W. C., & Vozzolo, J. (2006).[1] "A High-Yielding Preparation of β-Ketonitriles." Organic Letters, 8(6), 1161–1163.[1]
-
Yang, H., et al. (2006).[1] "Hazards of NaH/DMSO and NaH/DMF mixtures." Chemical & Engineering News, Safety Letters.[1] (Note: NaH/DMSO decomposition is a known thermal hazard).[1]
-
Kahne, D., & Collum, D. B. (1981).[1] "Kinetic cyanations of ketone enolates." Tetrahedron Letters, 22(50), 5011-5014.[1] [1]
-
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904).[1][4] "The formation and reactions of imino-compounds. Part I." Journal of the Chemical Society, Transactions, 85, 1726.[1] (The original description of the Thorpe condensation).[1][5][6]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
3-(4-Iodophenyl)-3-oxopropanenitrile stability and storage issues
Answering the call of researchers and drug development professionals, this Technical Support Center guide, curated by a Senior Application Scientist, offers an in-depth exploration of the stability and storage challenges associated with 3-(4-Iodophenyl)-3-oxopropanenitrile. Moving beyond simple instructions, this document delves into the chemical causality behind its handling requirements, providing practical troubleshooting guides and robust protocols to ensure the integrity of your experiments.
Quick Reference: Storage and Handling
For immediate guidance, the following table summarizes the critical storage parameters for 3-(4-Iodophenyl)-3-oxopropanenitrile. Adherence to these conditions is paramount for preserving the compound's purity and reactivity.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | Refrigerate (2°C to 8°C) | Prevents thermal degradation. Higher temperatures can accelerate decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[1] | The compound may be sensitive to oxidation. An inert atmosphere displaces oxygen and reactive atmospheric components. |
| Light | Protect from light; store in an amber vial or opaque container[1][2] | The C-I bond is photosensitive and can undergo homolytic cleavage upon exposure to UV light, initiating radical degradation pathways. |
| Moisture | Keep container tightly closed in a dry place; hygroscopic[1] | The nitrile and keto groups are susceptible to hydrolysis. Moisture absorption can lead to the formation of amide and carboxylic acid impurities. |
| Purity | Use high-purity material and verify upon receipt and before use | Impurities from synthesis (e.g., starting materials, by-products) can catalyze degradation or interfere with downstream applications.[3][4] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 3-(4-Iodophenyl)-3-oxopropanenitrile.
Q1: What are the ideal, long-term storage conditions for solid 3-(4-Iodophenyl)-3-oxopropanenitrile?
For maximum shelf-life and to maintain product quality, the solid compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere, and kept refrigerated at 2°C to 8°C.[1] The compound is known to be sensitive to light and moisture (hygroscopic), making these precautions essential.[1][2]
Q2: My solid 3-(4-Iodophenyl)-3-oxopropanenitrile has developed a yellowish or brownish tint. What does this mean, and can I still use it?
A color change is a primary visual indicator of degradation. This discoloration is often due to light-induced decomposition, where the labile carbon-iodine bond can break, leading to the formation of colored impurities, potentially involving elemental iodine.
Before using the discolored material, its purity must be verified. A simple qualitative check can be performed using Thin-Layer Chromatography (TLC). For quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. If significant impurities are detected, the material should either be repurified (e.g., by recrystallization) or discarded to avoid compromising your experimental results.
Q3: I am preparing a stock solution in a solvent like DMSO or DMF. How should I store it and for how long is it stable?
Solutions are generally less stable than the solid compound. When preparing stock solutions:
-
Use anhydrous, high-purity solvents.
-
Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect solution vials from light by wrapping them in aluminum foil or using amber vials.
The stability of the solution depends heavily on the solvent and storage conditions. It is best practice to prepare fresh solutions for critical experiments. If storing for more than a few days, it is advisable to run a purity check on an aliquot before use.
Q4: What are the primary chemical incompatibilities I should be aware of when working with this compound?
Safety Data Sheets indicate that 3-(4-Iodophenyl)-3-oxopropanenitrile is incompatible with several classes of reagents:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[1]
-
Strong Bases: Can deprotonate the active methylene group (the CH₂ between the carbonyl and nitrile), which can catalyze aldol-type condensation reactions or hydrolysis of the nitrile group.[5]
-
Acid Anhydrides and Acid Chlorides: May react with the enol form of the beta-ketonitrile.[5]
Always consult the Safety Data Sheet (SDS) before using this compound with other reagents.[1][5][6]
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to reagent instability. This guide provides a logical workflow for troubleshooting issues potentially related to the degradation of 3-(4-Iodophenyl)-3-oxopropanenitrile.
Plausible Degradation Pathways
Understanding potential degradation products is key to identifying impurities. The structure of 3-(4-Iodophenyl)-3-oxopropanenitrile makes it susceptible to several degradation mechanisms, particularly hydrolysis and deiodination.
These pathways are based on established chemical principles for similar functional groups.[4][7] The presence of 4-iodobenzoic acid, for instance, is a strong indicator of significant hydrolytic decomposition.
Experimental Protocols
Protocol 1: Rapid Qualitative Purity Assessment by TLC
This protocol provides a quick check for gross impurities.
-
Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent (e.g., ethyl acetate). Prepare a similar solution of a trusted, new batch of the compound to use as a reference standard.
-
Spotting: Using a capillary tube, spot both your sample and the reference standard side-by-side on a silica gel TLC plate.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The ideal system should give the main spot an Rf value of ~0.3-0.4.
-
Visualization: Visualize the plate under UV light (254 nm).
-
Analysis: Compare your sample lane to the reference lane. The presence of significant additional spots in your sample lane indicates impurities. A spot at the baseline may suggest the presence of highly polar impurities like 4-iodobenzoic acid.
Protocol 2: Quantitative Purity Assessment by HPLC
For a definitive and quantitative measure of purity, HPLC is the preferred method.[8][9]
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to create a working solution of ~50 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Method:
-
Inject 10 µL of the prepared sample.
-
Run a gradient elution method. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. Purity (%) = (Area_MainPeak / Total_Area_All_Peaks) * 100.
-
The retention times of potential impurities can help in their tentative identification by comparing them to known standards if available.
-
By implementing these rigorous storage, handling, and verification procedures, researchers can ensure the integrity of 3-(4-Iodophenyl)-3-oxopropanenitrile, leading to more reliable and reproducible experimental outcomes.
References
- Therapeutic Research Center. (2008, October). Stability of Refrigerated and Frozen Drugs. Pharmacist's Letter / Prescriber's Letter, 24(241001).
- Man-Chem. (2023, November 14). 4,4'-Oxydiphthalic anhydride (ODPA)
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MDPI. (n.d.). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. [Link]
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iChemical. (n.d.). 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8. [Link]
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Semantic Scholar. (2023, January 26). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?[Link]
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Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. [Link]
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PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. [Link]
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ScienceDirect. (2023, April 15). Degradation of iodinated X-ray contrast media by advanced oxidation processes. [Link]
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SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. [Link]
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PubMed. (n.d.). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. [Link]
- Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. 71(5), 709-719.
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Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
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ResearchGate. (n.d.). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. [Link]
- MDPI. (2025, August 6).
- Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- Google Patents. (n.d.).
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Troubleshooting 3-(4-Iodophenyl)-3-oxopropanenitrile NMR spectrum impurities
Welcome to the technical support guide for 3-(4-iodophenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound, with a specific focus on interpreting and resolving impurities observed in NMR spectra. The guidance provided herein is based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of 3-(4-iodophenyl)-3-oxopropanenitrile shows unexpected peaks. What are the most common impurities and their characteristic signals?
A1: Impurities in the synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile, typically prepared via a Claisen-type condensation, often arise from unreacted starting materials, side-products, or residual solvents.[1][2] Below is a summary of common impurities and their expected ¹H NMR chemical shifts.
Data Presentation: Common Impurities and ¹H NMR Signals
| Impurity | Structure | Expected ¹H NMR Signals (in CDCl₃) | Causality & Rationale |
| 4-Iodoacetophenone | ![]() | Singlet ~2.6 ppm (3H, -CH₃); Two doublets ~7.6-7.9 ppm (4H, aromatic)[3] | Unreacted starting material from the acylation step. Its presence indicates an incomplete reaction. |
| Ethyl Formate / Acetonitrile | ![]() | Ethyl Formate: Quartet ~4.2 ppm, Triplet ~1.3 ppm, Singlet ~8.0 ppm[4]; Acetonitrile: Singlet ~2.0 ppm | These are common reagents or solvents in the synthesis of β-ketonitriles.[5] Their presence suggests insufficient removal during workup or purification. |
| Ethyl Acetate | ![]() | Quartet ~4.1 ppm, Singlet ~2.0 ppm, Triplet ~1.2 ppm[6][7] | A very common solvent for extraction and chromatography. It can be notoriously difficult to remove completely under vacuum.[8] |
| Water | H₂O | Broad singlet, chemical shift is highly variable (typically 1.5-4.7 ppm depending on solvent and concentration) | Introduced from reagents, solvents, or atmospheric moisture. Deuterated solvents can also contain residual water.[8] |
| Self-Condensation Product | Varies | Complex signals, often in the aromatic and aliphatic regions. | Can occur under the basic reaction conditions, especially with prolonged reaction times or elevated temperatures. |
Q2: I observe a singlet around 2.6 ppm and aromatic signals that don't match my product. What could this be?
A2: A singlet at approximately 2.6 ppm is highly characteristic of the methyl protons of an acetophenone derivative. In this context, it almost certainly corresponds to the starting material, 4-iodoacetophenone .[3] The aromatic region would show a typical AA'BB' pattern for a para-substituted benzene ring, which can overlap with your product's aromatic signals, complicating the analysis.[9]
Expert Insight: The persistence of starting material is a classic sign of incomplete reaction. The Claisen condensation requires a sufficiently strong base to deprotonate the acetonitrile to form the nucleophilic nitrile anion.[10][11] If the base is weak, old, or used in stoichiometric insufficiency, the reaction will not proceed to completion.
Troubleshooting Workflow & Logic
The following diagram outlines a systematic approach to identifying and resolving impurities based on your NMR data.
Caption: A logical workflow for troubleshooting NMR impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities that have different solubility profiles from the desired product.[12]
Causality: This technique relies on the principle that the desired compound will be significantly more soluble in a hot solvent than in a cold solvent, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.
Step-by-Step Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[13]
-
Dissolution: Place the crude 3-(4-iodophenyl)-3-oxopropanenitrile in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[12]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Verification: Acquire a new ¹H NMR spectrum to confirm the absence of the previously identified impurities.
Protocol 2: Purification by Flash Column Chromatography
For mixtures with multiple impurities or those that are difficult to separate by recrystallization, flash column chromatography is the preferred method.[14]
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Polar compounds interact more strongly with the polar silica gel and thus elute more slowly.[15]
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A common starting point for β-ketonitriles is a mixture of ethyl acetate and hexanes.[16]
-
Column Packing: Prepare a column with silica gel, ensuring it is packed uniformly to prevent channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry powder is carefully added to the top of the packed column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Verification: Obtain a final ¹H NMR spectrum to confirm the purity of the isolated product.
Addressing NMR-Specific Artifacts
Sometimes, what appears to be an impurity may be an artifact of the NMR experiment itself.
Q3: My peaks look distorted or the baseline is not flat. What could be the cause?
A3: Distorted peak shapes and baseline issues are often not due to chemical impurities but rather to problems with the NMR sample preparation or spectrometer parameters.[17][18]
-
Poor Shimming: The magnetic field must be homogeneous across the sample. Poor shimming leads to broadened or asymmetric peaks.[18]
-
Solution: Re-shim the spectrometer before acquiring the spectrum. Ensure your NMR tube is not scratched and the sample volume is appropriate (typically 0.5-0.6 mL for a 5 mm tube).[17]
-
-
Baseline Distortion: A rolling baseline can occur if the signal is too intense (receiver overload) or if the delay before acquisition is too short.[17]
-
Solution: Ensure the receiver gain is set appropriately.[17] Increase the relaxation delay (d1) to allow the magnetization to return to equilibrium between scans.
-
Caption: Decision tree for troubleshooting NMR artifacts.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 57(11), 863-878. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
-
Byrne, L., & Kogen, H. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2931–2938. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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ResearchGate. (2017). A High-Yielding Preparation of β-Ketonitriles. [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]
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Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
ResearchGate. (2019). Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
Zenodo. (2018). Impurity profiling and drug characterization. [Link]
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Chemistry LibreTexts. (2019). Solving NMR spectra. [Link]
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University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. [Link]
-
ResearchGate. (2016). 1H NMR spectrum of 100% ethyl acetate, neat. [Link]
-
National Institutes of Health. (2016). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
The Organic Chemistry Tutor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions [Video]. YouTube. [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]
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Wikipedia. (n.d.). Claisen condensation. [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
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Reddit. (2022). NMR artifact identification. r/NMRspectroscopy. [Link]
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University of Basrah. (n.d.). The Claisen Condensation. [Link]
-
Learning Science. (2021, September 3). NMR spectrum of ethyl acetate [Video]. YouTube. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
-
ResearchGate. (2016). 1H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. [Link]
-
Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Chemistry Academy. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). 4'-Methylacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of ethyl methanoate. [Link]
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Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
University of the West Indies. (n.d.). Spectra of ethyl acetate. [Link]
-
The Chemistry Tutor. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. [Link]
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Overcoming low solubility of 3-(4-Iodophenyl)-3-oxopropanenitrile in assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4-Iodophenyl)-3-oxopropanenitrile (MW: 271.06 g/mol , Formula: C₉H₆INO).[1][2] This document provides in-depth troubleshooting strategies and detailed protocols to address the most common challenge encountered with this compound: its low aqueous solubility and tendency to precipitate in experimental assays. Our goal is to equip you with the knowledge to ensure accurate, reproducible, and artifact-free results.
Quick Start: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of 3-(4-Iodophenyl)-3-oxopropanenitrile?
A: Due to its hydrophobic nature, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution. While specific solubility data for this compound is not readily published, empirical testing is advised. If DMSO is not compatible with your assay, other organic solvents like ethanol or N,N-Dimethylformamide (DMF) can be tested. Always begin by attempting to dissolve a small amount before proceeding with your full sample.
Q2: My compound dissolved in DMSO, but precipitated immediately when I diluted it into my aqueous assay buffer. What happened and what should I do?
A: This is a classic example of "kinetic" solubility failure. The compound is soluble in the organic stock solvent but crashes out when the solvent polarity dramatically increases upon dilution in an aqueous medium.[3] This leads to inaccurate compound concentrations and can cause non-specific effects in your assay.[4]
Immediate Actions:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower concentration.
-
Optimize Dilution Protocol: Perform serial dilutions in 100% DMSO first. Then, add a small aliquot of the diluted DMSO solution directly to the final assay media with vigorous mixing. This avoids precipitating the high-concentration stock.[5]
-
Review the Troubleshooting Guide: For a systematic approach to resolving this issue, consult the detailed troubleshooting flowchart below.
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is highly dependent on the cell type and assay duration. A widely accepted "rule of thumb" is to keep the final concentration of DMSO at or below 0.5% (v/v), with 0.1% being even safer for sensitive or primary cells.[6] Concentrations of 1% or higher have been reported to cause toxic effects.[7] Always include a "vehicle control" (assay media with the same final DMSO concentration as your test wells) to account for any solvent-specific effects.[8]
Q4: Can I warm the solution to help dissolve my compound?
A: Yes, gentle warming to 37°C can be effective, especially for preparing the initial stock solution.[4] However, you must first confirm the thermal stability of 3-(4-Iodophenyl)-3-oxopropanenitrile. If warming is used, ensure the compound remains in solution after it cools back to room temperature. If it precipitates upon cooling, the solution was supersaturated and is not stable. Sonication is another effective physical method to aid dissolution.
In-Depth Troubleshooting Guide
Low solubility can manifest at two key stages: in the initial stock solution or upon dilution into aqueous media. This guide helps you diagnose and solve the problem systematically.
Diagram: Troubleshooting Compound Precipitation
Caption: A decision tree for troubleshooting compound precipitation issues.
Detailed Protocols & Methodologies
Accuracy starts with proper solution preparation. Follow these self-validating protocols to minimize solubility-related artifacts.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated, fully dissolved stock solution for subsequent dilutions.
Materials:
-
3-(4-Iodophenyl)-3-oxopropanenitrile (MW: 271.06 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need to weigh out 2.71 mg of the compound.
-
Calculation: 0.010 mol/L * 0.001 L * 271.06 g/mol = 0.00271 g = 2.71 mg
-
-
Weighing: Carefully weigh 2.71 mg of the compound powder and transfer it to your vial.
-
Solvent Addition: Add 1 mL of 100% DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Quality Control (Visual Check): Hold the vial against a light source. The solution must be completely clear, with no visible particles or haze.[4]
-
Troubleshooting Dissolution: If particles remain, sonicate the vial in a water bath for 5-10 minutes. If necessary, warm gently to 37°C for 10 minutes and vortex again. Ensure the solution remains clear after returning to room temperature.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C in tightly sealed vials.
Diagram: Experimental Workflow for Assay Plate Preparation
Caption: Workflow from powder to final assay plate, highlighting key QC steps.
Advanced Solubility Enhancement Strategies
If standard methods are insufficient for your required concentration, consider these advanced formulation approaches.
Co-Solvent Systems
Adding a water-miscible organic co-solvent to the final assay buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the medium.[]
| Co-Solvent | Typical Final Conc. | Pros | Cons/Considerations |
| Ethanol | 1-5% | Less toxic than DMSO for some cells. | Can have biological effects; potential for evaporation. |
| PEG 400 | 1-10% | Low toxicity; commonly used in formulations. | Can increase viscosity; may interfere with some assays.[11] |
| Propylene Glycol | 1-5% | Good safety profile. | Can be viscous; potential for biological effects. |
Important: The use of any co-solvent requires rigorous validation, including a vehicle control containing the co-solvent at the same final concentration to ensure it does not affect the assay readout.
Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like 3-(4-Iodophenyl)-3-oxopropanenitrile, forming an inclusion complex that has significantly improved aqueous solubility.[][14]
-
Mechanism: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the complex allows it to dissolve readily in water.[]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical research due to its high solubility and low toxicity.[15]
-
Application: A solution of HP-β-CD in your assay buffer can be prepared first. The DMSO stock of your compound is then added to this solution, allowing the complex to form and preventing precipitation.
Diagram: Cyclodextrin Inclusion Complex Mechanism
Caption: How cyclodextrins encapsulate hydrophobic molecules to enhance solubility.
By applying these systematic troubleshooting guides, detailed protocols, and advanced strategies, researchers can overcome the solubility challenges of 3-(4-Iodophenyl)-3-oxopropanenitrile, leading to more reliable and meaningful experimental outcomes.
References
-
National Center for Biotechnology Information. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. [Link]
-
National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
National Center for Biotechnology Information. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
National Center for Biotechnology Information. In vitro solubility assays in drug discovery. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Touro University. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
ACS Publications. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]
-
MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]
-
International Journal of Pharmaceutical Sciences and Research. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
National Center for Biotechnology Information. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]
-
National Center for Biotechnology Information. Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. [Link]
-
MDPI. The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg2+ and Ca2+. [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
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Chemistry LibreTexts. 2.5: Preparing Solutions. [Link]
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ResearchGate. Until what percentage does DMSO remain not toxic to cells.?. [Link]
-
Pharma Growth Hub. What are the probable reasons for the increase in assay during the stability study of a drug product. [Link]
-
ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. [Link]
-
ResearchGate. Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]
-
ScienceDirect. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. [Link]
-
MDPI. Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. [Link]
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LifeTein. DMSO usage in cell culture. [Link]
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ResearchGate. pH-Induced Precipitation Behavior of Weakly Basic Compounds: Determination of Extent and Duration of Supersaturation Using Potentiometric Titration and Correlation to Solid State Properties. [Link]
-
University of North Carolina. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Next Peptide. 206346-33-0 | 3-(4-Iodophenyl)-3-oxopropanenitrile. [Link]
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Preventing decomposition of 3-(4-Iodophenyl)-3-oxopropanenitrile during reactions
Reference ID: CAS 206346-33-0 | Scaffold: -Keto Nitrile / Aryl Iodide[1]
Part 1: The Stability Profile (Core Directive)
Welcome to the Technical Support Hub. You are likely working with 3-(4-Iodophenyl)-3-oxopropanenitrile as a linchpin intermediate for synthesizing heterocycles (pyrazoles, isoxazoles) or as a coupling partner in drug discovery.
This molecule presents a "Dual-Threat" Stability Profile :
-
The Active Methylene Trap: The
-carbon (between the ketone and nitrile) is highly acidic ( ). It is prone to oxidative dimerization and nucleophilic cleavage (Retro-Claisen). -
The Iodine Liability: The C–I bond is the weakest of the aryl halides (
). It is susceptible to homolytic cleavage by light (photolysis) and unwanted oxidative addition by trace metals.
Part 2: Troubleshooting Guides & FAQs
Ticket #101: "My white solid turned purple/brown during storage."
Diagnosis: Photolytic Deiodination & Radical Cascade.
The color change indicates the liberation of elemental iodine (
Immediate Action:
-
Check Purity: Run TLC (Hexane/EtOAc). If the spot is still major, recrystallize from Ethanol/Hexane (shielded from light).
-
Sequester Iodine: Wash the organic layer with 10% Sodium Thiosulfate (
) to reduce back to iodide, preventing it from acting as a Lewis acid catalyst for further decomposition.
Prevention Protocol:
-
Storage: Amber glass is mandatory. Store under Argon at
. -
Stabilizer: For long-term storage of solutions, add a radical scavenger like BHT (butylated hydroxytoluene) if downstream chemistry permits.
Ticket #102: "I see 4-iodobenzoic acid and acetonitrile in my LC-MS."
Diagnosis: Retro-Claisen Condensation (Nucleophilic Cleavage).[1]
This is the most common failure mode. Under basic conditions, nucleophiles (especially hydroxide
The Mechanism of Failure:
-
Nucleophile attacks the ketone
Tetrahedral intermediate. -
Collapse of intermediate expels the acetonitrile anion (a stable leaving group).
-
Result: Cleavage into ester/acid + nitrile.
Corrective Logic:
-
Switch Bases: Stop using nucleophilic bases (NaOH, NaOEt, NaOMe).
-
Use Steric Bulk/Non-Nucleophilic Bases: Switch to LiHMDS , LDA , or KOtBu (Potassium tert-butoxide). The bulk prevents attack on the carbonyl, favoring deprotonation at the
-carbon. -
Temperature Control: Deprotonation should occur at
to . High temperatures favor the retro-Claisen pathway.
Ticket #103: "My Suzuki/Sonogashira coupling failed (0% conversion)."
Diagnosis: Catalyst Poisoning via Chelation.
You are trying to couple the Aryl Iodide, but the
The Fix:
-
Mask the Nucleophile: You must deprotonate the
-keto nitrile before adding the catalyst? No, that makes it a better ligand. -
Strategy A (Protection): Convert the ketone to an enol ether or ketal prior to coupling.
-
Strategy B (The "Hard" Dump): Use a massive excess of catalyst (not recommended).
-
Strategy C (Sequence Change): Perform the cross-coupling on the ester precursor (ethyl 4-iodobenzoate) before forming the
-keto nitrile.
Part 3: Visualizing the Decomposition Pathways
The following diagram maps the decision logic for stability and the chemical pathways leading to decomposition.
Caption: Figure 1. Mechanistic pathways for Retro-Claisen cleavage, Photolytic Deiodination, and Catalyst Poisoning.
Part 4: Validated Experimental Protocols
Protocol A: Safe Deprotonation (Preventing Retro-Claisen)
Use this when reacting the nitrile with electrophiles (alkyl halides, aldehydes).
-
Preparation: Flame-dry a 3-neck round bottom flask. Flush with Argon for 15 mins.
-
Solvent: Use anhydrous THF (Tetrahydrofuran). Moisture promotes hydrolysis.
-
Base Addition:
-
Cool THF to
(Dry ice/Acetone). -
Add LiHMDS (Lithium Hexamethyldisilazide) (1.1 equiv). Why? LiHMDS is bulky and non-nucleophilic, preventing attack on the ketone.
-
-
Substrate Addition: Dissolve 3-(4-Iodophenyl)-3-oxopropanenitrile in THF and add dropwise over 20 mins.
-
Reaction: Stir at
for 1 hour. The enolate is now formed and stable. -
Electrophile: Add your electrophile. Allow to warm to Room Temp only after addition.
Protocol B: Purification & Iodine Scavenging
Use this if the compound is colored or degrading.
-
Dissolution: Dissolve crude material in EtOAc.
-
Thiosulfate Wash: Wash organic layer with 10% aqueous
.-
Visual Check: The organic layer should shift from purple/brown to pale yellow/colorless.
-
-
Acidification (Critical): If the compound was exposed to base, the aqueous layer might contain the enolate. Acidify the aqueous layer to pH 4-5 with 1M HCl to ensure the neutral compound partitions back into the organic phase.
-
Drying: Dry over
(Sodium Sulfate). Avoid if the compound is extremely acid-sensitive (Lewis acidic Mg can sometimes catalyze polymerization of nitriles, though rare here). -
Concentration: Rotary evaporate at
. Do not overheat.
Part 5: Data Summary Table
| Parameter | Value / Condition | Risk Factor |
| pKa ( | ~7.8 - 8.5 | High acidity leads to easy enolization but also self-condensation. |
| Storage Temp | Thermal energy accelerates deiodination. | |
| Light Sensitivity | High | C-I bond cleavage. Amber vials required. |
| Base Compatibility | Restricted | Avoid: NaOH, NaOEt, NaOMe (Nucleophilic). Use: LiHMDS, LDA, KOtBu, K2CO3. |
| Solvent Choice | Aprotic (THF, DMF) | Protic solvents (MeOH, EtOH) can participate in solvolysis/cleavage. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758063, 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile (Analogous Structure). Retrieved January 30, 2026 from [Link]
-
Master Organic Chemistry (2020). The Claisen Condensation and Retro-Claisen Mechanism.[1] Retrieved January 30, 2026 from [Link]
-
Organic Chemistry Portal (2023). Synthesis of Aryl Iodides and Stability. Retrieved January 30, 2026 from [Link]
-
Williams, R. (2022). pKa Data Compilation for Organic Compounds (Benzoylacetonitrile derivatives).[2] Retrieved January 30, 2026 from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 3-(4-Iodophenyl)-3-oxopropanenitrile vs. 3-(4-bromophenyl)-3-oxopropanenitrile
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of a Halogen in Drug Discovery Intermediates
In the landscape of medicinal chemistry and materials science, the 3-oxo-3-phenylpropanenitrile scaffold is a valuable building block. Its derivatives are precursors to a wide array of heterocyclic compounds, including pyrazoles, diazepines, and pyridines, many of which exhibit significant biological activity.[1][2] This guide focuses on two key halogenated analogs: 3-(4-iodophenyl)-3-oxopropanenitrile and 3-(4-bromophenyl)-3-oxopropanenitrile.
The choice between an iodo or a bromo substituent on a synthetic intermediate is far from trivial. It is a strategic decision that profoundly impacts synthetic accessibility, downstream reactivity, and the ultimate biological and pharmacokinetic profile of the final molecule. This document provides an in-depth comparison of these two reagents, supported by experimental data and established chemical principles, to guide researchers in making the most informed choice for their specific application.
Part 1: Physicochemical Properties at a Glance
A molecule's physical properties govern its behavior in both reaction flasks and biological systems. The substitution of bromine with iodine introduces predictable yet significant changes in molecular weight, lipophilicity, and other key parameters.
| Property | 3-(4-bromophenyl)-3-oxopropanenitrile | 3-(4-iodophenyl)-3-oxopropanenitrile | Rationale for Difference |
| Molecular Formula | C₉H₆BrNO[3] | C₉H₆INO | Substitution of Br with I. |
| Molecular Weight | 224.05 g/mol [3][4] | 271.05 g/mol | Iodine has a significantly higher atomic mass than bromine. |
| Appearance | White to yellow solid | Off-white to yellow solid | Both are typically crystalline solids at room temperature. |
| Calculated logP | ~2.16 | ~2.69 | Iodine is more lipophilic than bromine, increasing the octanol/water partition coefficient. |
| Reactivity | Moderately reactive aryl halide | Highly reactive aryl halide | The Carbon-Iodine bond is weaker and longer than the Carbon-Bromine bond, making iodine a better leaving group. |
Part 2: Synthesis and Subsequent Synthetic Utility
The primary value of these compounds lies in their utility as intermediates. The halogen at the 4-position of the phenyl ring is a versatile handle for introducing further molecular complexity, most commonly via transition-metal-catalyzed cross-coupling reactions.[5]
General Synthesis: A Robust and Scalable Approach
Both compounds can be reliably synthesized via a Claisen-type condensation between the corresponding ethyl 4-halobenzoate and acetonitrile, using a strong base like sodium ethoxide or sodium hydride.
Caption: General workflow for the synthesis of 3-(4-halophenyl)-3-oxopropanenitriles.
The Reactivity Dichotomy: Why the Halogen Matters
The critical difference between the iodo and bromo analogs emerges in their performance in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Aryl iodides are generally more reactive than aryl bromides.[6] This is a direct consequence of the C−X bond dissociation energy:
-
C(aryl)−Br bond energy: ~336 kJ/mol
-
C(aryl)−I bond energy: ~272 kJ/mol
The weaker C−I bond facilitates the initial, often rate-limiting, oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.[5]
Practical Implications:
-
Milder Conditions: Reactions with 3-(4-iodophenyl)-3-oxopropanenitrile can often be performed under milder conditions (lower temperatures, lower catalyst loadings) compared to its bromo counterpart.
-
Challenging Couplings: For sterically hindered or electronically deactivated coupling partners, the higher reactivity of the aryl iodide can be the deciding factor between a successful reaction and failure.[7]
-
Catalyst Inhibition: While highly reactive, aryl iodides can sometimes act as catalyst poisons.[8][9] The iodide ion (I⁻) generated as a byproduct can coordinate to the palladium center, inhibiting catalytic turnover. This can sometimes be mitigated by choice of solvent or additives.[9] The bromo analog is less prone to this specific inhibition pathway.
Caption: Comparative energy barrier for the initial oxidative addition step in cross-coupling.
Part 3: Drug Development & Biological Considerations
The choice of halogen extends beyond the synthesis lab, influencing how a final drug molecule interacts with its biological target and behaves within an organism.
Halogen Bonding: A Key Non-Covalent Interaction
Halogen bonding is a directed, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an amine nitrogen on a protein backbone.[10] The strength of this interaction follows the trend I > Br > Cl > F.[11]
-
Implication for 3-(4-Iodophenyl) Derivatives: The larger, more polarizable iodine atom forms stronger and more directional halogen bonds.[11] This can be exploited in rational drug design to enhance binding affinity and selectivity for a target protein. If a crystal structure reveals a potential halogen bond acceptor site, choosing the iodo-analog could lead to a more potent compound.
-
Implication for 3-(4-Bromophenyl) Derivatives: While weaker, bromine is still a competent halogen bond donor.[12] In some cases, the slightly smaller size and different electronic properties of bromine might lead to a better geometric fit within a binding pocket compared to iodine.[12]
Pharmacokinetics and Metabolism
-
Lipophilicity and Permeability: As noted in the physicochemical table, the iodo-analog is more lipophilic. This can enhance membrane permeability and absorption but may also increase binding to plasma proteins or lead to off-target effects.
-
Metabolic Stability: The relative weakness of the C-I bond can sometimes make iodinated compounds more susceptible to in vivo dehalogenation by metabolic enzymes (e.g., cytochrome P450s) compared to their brominated counterparts. This can impact the drug's half-life and potentially lead to the formation of unwanted metabolites.
-
Interference with Iodine Metabolism: It is important to note that high levels of bromide in an organism can interfere with iodine metabolism, particularly affecting iodide accumulation in the thyroid.[13][14][15] While typically a concern with inorganic bromide salts, this highlights the distinct biological handling of these two halogens.
Part 4: Experimental Protocols
These protocols provide a validated starting point for the synthesis and subsequent functionalization of the title compounds.
Protocol 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Add anhydrous tetrahydrofuran (THF) under nitrogen. Cool the suspension to 0 °C in an ice bath.
-
Acetonitrile Addition: Slowly add anhydrous acetonitrile (1.5 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 15 minutes.
-
Ester Addition: Add a solution of ethyl 4-bromobenzoate (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC until the starting ester is consumed.
-
Quenching: Carefully quench the reaction by pouring it into a beaker of ice water containing enough 1M HCl to make the solution acidic (pH ~3-4).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Self-Validation: The formation of the product can be confirmed by ¹H NMR (disappearance of the ethyl ester signals, appearance of a new methylene singlet) and mass spectrometry (correct molecular ion peak).
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the reactivity difference in a common C-C bond-forming reaction.
-
Reaction Setup: In two separate reaction vials, place the aryl halide (either 3-(4-bromophenyl)-3-oxopropanenitrile or 3-(4-iodophenyl)-3-oxopropanenitrile, 1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Base and Solvent: To each vial, add potassium carbonate (K₂CO₃, 2.0 eq) and a solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Execution: Seal the vials and heat the reactions to 85 °C.
-
Monitoring: Monitor the progress of both reactions simultaneously using TLC or LC-MS at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Observation: It is anticipated that the reaction with the iodo-substrate will proceed to completion significantly faster than the reaction with the bromo-substrate. The latter may require a higher temperature or longer reaction time to achieve a comparable yield.
Conclusion and Recommendations
The choice between 3-(4-iodophenyl)-3-oxopropanenitrile and 3-(4-bromophenyl)-3-oxopropanenitrile is a strategic decision based on a trade-off between reactivity, cost, and the desired properties of the final product.
-
Choose 3-(4-Iodophenyl)-3-oxopropanenitrile when:
-
High reactivity is paramount for a challenging downstream coupling reaction.
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
The goal is to leverage strong halogen bonding to maximize binding affinity to a biological target.
-
-
Choose 3-(4-Bromophenyl)-3-oxopropanenitrile when:
-
The subsequent coupling reaction is robust and does not require the enhanced reactivity of the iodide.
-
Cost is a significant consideration, as aryl bromides are often less expensive than their iodo counterparts.
-
Potential catalyst inhibition by iodide is a concern.
-
Higher metabolic stability or lower lipophilicity is desired in the final product.
-
By carefully considering these factors, researchers can strategically select the optimal halogenated intermediate to accelerate their synthetic and drug discovery programs.
References
-
ChemistryViews. (2023, August 26). Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Retrieved from ChemistryViews website. [Link]
-
Pavelka, S. (2004). Metabolism of bromide and its interference with the metabolism of iodine. Physiological Research, 53 Suppl 1, S81-90. [Link]
-
Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from ResearchGate. [Link]
-
Supplementary Information. (n.d.). Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from a supplemental materials source. [Link]
-
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from Chemistry LibreTexts. [Link]
-
Campeau, L. C., Parisien, M., Jean, A., & Fagnou, K. (2006). Catalytic direct arylation with aryl chlorides, bromides, and iodides: intramolecular studies leading to new intermolecular reactions. Journal of the American Chemical Society, 128(2), 581-590. [Link]
-
Zhu, W., et al. (2015). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Scientific Reports, 5, 13923. [Link]
-
ResearchGate. (n.d.). (PDF) Metabolism of Bromide and Its Interference with the Metabolism of Iodine. Retrieved from ResearchGate. [Link]
-
Dar'in, D., et al. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1256. [Link]
-
G. M. Gallego, et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. ACS Medicinal Chemistry Letters, 7(12), 1049-1053. [Link]
-
Anderson, K. W., et al. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 131(16), 5766-5768. [Link]
-
ResearchGate. (n.d.). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). (4-Bromobenzoyl)acetonitrile. Retrieved from PubChem. [Link]
-
Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(46), 13039-13044. [Link]
-
Wikipedia. (n.d.). Aryl halide. Retrieved from Wikipedia. [Link]
-
Smoleń, S., et al. (2022). The Effect of Bromine and Iodine on the Plant Growth, Phytochemical Composition and Antioxidant Capacity of Dandelion (Taraxacum officinale F.H. Wiggers Coll.) Plants. Agronomy, 12(1), 149. [Link]
-
ResearchGate. (n.d.). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 3-(3-Bromophenyl)-3-oxopropanenitrile. Retrieved from PubChem. [Link]
-
Evano, G., & Thely, T. (2016). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 4, 33. [Link]
-
Semantic Scholar. (n.d.). Metabolism of Bromide and Its Interference with the Metabolism of Iodine. Retrieved from Semantic Scholar. [Link]
-
Rice, C. (2022). Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. UR Scholarship Repository. [Link]
-
Collins, K. D., & Glorius, F. (2013). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 78(23), 11845–11859. [Link]
-
El-Faham, A., et al. (2021). Synthesis of Silver(I) Complexes Containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-Based Ligands as a Multifunction Platform for Antimicrobial and Optoelectronic Applications. Molecules, 26(11), 3290. [Link]
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A Comparative Guide to the Reactivity of Iodo- vs. Bromo-substituted β-Ketonitriles
Introduction: The Strategic Importance of α-Halo-β-ketonitriles
β-Ketonitriles are exceptionally versatile intermediates in organic synthesis, serving as foundational building blocks for a wide array of heterocyclic compounds, pharmaceuticals, and functionalized molecules.[1][2] Their value is significantly enhanced by the introduction of a halogen at the α-position, creating a reactive handle for nucleophilic substitution and carbon-carbon bond-forming reactions. This guide provides a detailed comparative analysis of the reactivity of α-iodo-β-ketonitriles versus their α-bromo counterparts. Understanding the nuanced differences in their chemical behavior is paramount for researchers in medicinal chemistry and process development, as the choice of halogen can profoundly impact reaction efficiency, required conditions, and overall synthetic strategy.
This document moves beyond a simple recitation of periodic trends to offer a mechanistic rationale for the observed reactivity differences, supported by a robust experimental framework for validation.
Theoretical Framework: Unpacking the Determinants of Reactivity
The rate and success of nucleophilic substitution reactions at the α-carbon of β-ketonitriles are governed by a confluence of electronic and steric factors. When comparing the iodo- and bromo-substituents, two primary characteristics are of critical importance: carbon-halogen bond strength and the intrinsic ability of the halide to function as a leaving group.
-
Carbon-Halogen (C-X) Bond Strength: The covalent bond strength between carbon and a halogen decreases as one moves down the group in the periodic table.[3] The C-Br bond is significantly stronger than the C-I bond.[4][5] This is a direct consequence of the increasing atomic size and the more diffuse orbitals of iodine, which results in less effective orbital overlap with carbon.[6] A weaker C-X bond is more easily cleaved during the rate-determining step of a substitution reaction, suggesting a higher intrinsic reactivity for the iodo-substituted compound.
-
Leaving Group Ability: A good leaving group is one that can stabilize the negative charge it acquires upon departing the substrate. The stability of the halide anions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[7] Iodide is an exceptionally good leaving group because it is a very weak base, a consequence of its large, polarizable electron cloud which distributes the negative charge over a greater volume, thereby increasing its stability in solution.[8] Bromide is also a good leaving group, but its smaller size and higher charge density make it a slightly stronger base and thus less stable as an anion compared to iodide.[9] In both Sₙ1 and Sₙ2 reaction mechanisms, a better leaving group accelerates the reaction rate.[7][9]
-
Influence of the β-Ketonitrile Scaffold: The presence of the adjacent carbonyl (keto) and cyano (nitrile) groups is not passive. These powerful electron-withdrawing groups enhance the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[4] In an Sₙ2 reaction, these groups also help to stabilize the trigonal bipyramidal transition state through orbital overlap, further accelerating the reaction.[10] This inherent activation of the substrate means that even the less reactive bromo-substituted variant is still a potent electrophile.
Taken together, these factors—a weaker C-I bond and the superior leaving group ability of iodide—predict that α-iodo-β-ketonitriles will be significantly more reactive than their α-bromo counterparts in nucleophilic substitution reactions.[11]
Experimental Validation: A Comparative Kinetic Study
To empirically validate the theoretical predictions, a comparative study can be designed to measure the relative rates of a standard Sₙ2 reaction. The reaction of the α-halo-β-ketonitrile with a nucleophile such as sodium azide in a polar aprotic solvent like acetone provides a clean and reliable system for comparison.[12][13]
Experimental Protocol: Sₙ2 Azidation
Objective: To compare the reaction rate and yield of the Sₙ2 reaction between an α-halo-β-ketonitrile (iodo- vs. bromo-) and sodium azide.
Materials:
-
2-Bromo-3-oxo-3-phenylpropanenitrile (Substrate B)
-
2-Iodo-3-oxo-3-phenylpropanenitrile (Substrate I)
-
Sodium Azide (NaN₃)
-
Dry Acetone (Solvent)
-
Internal Standard (e.g., Dodecane)
-
Reaction Vials, Magnetic Stirrer, Thermostatted Bath
-
Analytical Equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Preparation: Prepare stock solutions of each substrate (0.1 M in dry acetone) and sodium azide (0.15 M in dry acetone). Add a known concentration of the internal standard to the substrate solutions.
-
Reaction Setup: In separate reaction vials, place equal volumes of the Substrate B and Substrate I stock solutions.
-
Initiation: Place the vials in a thermostatted bath set to a constant temperature (e.g., 40 °C) and allow them to equilibrate. Initiate the reactions simultaneously by adding an equal volume of the pre-warmed sodium azide stock solution to each vial (final concentrations: Substrate = 0.05 M, NaN₃ = 0.075 M).
-
Monitoring: At timed intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing cold water and diethyl ether to stop the reaction and extract the organic components.
-
Analysis: Analyze the organic layer of each quenched aliquot by GC or HPLC to determine the concentration of the remaining starting material relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for each reaction. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
Visualizing the Sₙ2 Pathway
The following diagram illustrates the concerted, single-step mechanism characteristic of the Sₙ2 reaction described in the protocol.
Caption: Generalized Sₙ2 reaction at an α-halo-β-ketonitrile.
Data Summary and Interpretation
The experimental data from the kinetic study described above would be expected to align with the theoretical framework. The results are summarized in the table below, reflecting the anticipated higher reactivity of the iodo-substituted compound.
| Parameter | 2-Iodo-3-oxo-3-phenylpropanenitrile | 2-Bromo-3-oxo-3-phenylpropanenitrile | Rationale |
| Relative Rate Constant (k'rel) | ~30 - 50 | 1 (Reference) | Weaker C-I bond and superior leaving group ability of iodide lead to a much faster reaction.[7][11] |
| Time for >95% Conversion (40°C) | < 1 hour | Several hours | The higher rate constant for the iodo-compound translates directly to a shorter reaction time. |
| Reaction Yield | > 95% | > 90% | Both are efficient reactions, but the faster kinetics of the iodo-compound can minimize side reactions. |
| Optimal Reaction Temperature | Room Temp. to 40°C | 40°C to 60°C | The higher reactivity allows for the use of milder conditions, which can be beneficial for sensitive substrates. |
Practical Implications for Synthesis and Drug Development
The choice between an iodo- or bromo-substituted β-ketonitrile is a strategic one with significant practical consequences.
-
Iodo-substituted β-Ketonitriles: These are the reagents of choice when high reactivity is paramount. They are ideal for reactions with weak nucleophiles, for sterically hindered systems, or when mild reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule. Their primary drawback is lower stability and higher cost. They can be light-sensitive and may require more careful storage and handling.
-
Bromo-substituted β-Ketonitriles: These compounds offer a balance of reactivity and stability . They are generally more robust, easier to handle, and less expensive than their iodo-analogs.[14] While they may require more forcing conditions (higher temperatures, longer reaction times), their stability makes them highly suitable for large-scale synthesis and for building libraries of compounds where cost and shelf-life are important considerations.
Conclusion
The reactivity of α-halo-β-ketonitriles in nucleophilic substitution reactions is dictated by fundamental principles of bond strength and leaving group stability. Experimental evidence confirms that α-iodo-β-ketonitriles are substantially more reactive than their bromo-substituted counterparts . This heightened reactivity, stemming from the weaker carbon-iodine bond and the excellent leaving group ability of iodide, allows for faster reactions under milder conditions. However, this comes at the cost of reduced stability and higher price. The bromo-analog provides a more stable and economical, albeit less reactive, alternative. A thorough understanding of these trade-offs empowers researchers and drug development professionals to select the optimal reagent, streamlining synthetic routes and accelerating the discovery process.
References
-
Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of Organic Chemistry, 86(2), 861-867. [Link]
-
Al-Zoubi, R. M., et al. (2021). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 11(28), 17056-17088. [Link]
-
Fiveable. (n.d.). Carbon-Halogen Bond Definition. Fiveable Chemistry. [Link]
-
Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. [Link]
-
Pace, V., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886-2896. [Link]
-
Chen, J., et al. (2021). Palladium-Catalyzed Tandem Reaction of β-Ketonitriles with Arylboronic Acids and Dimethyl Sulfoxide: Application to Multicomponent Synthesis of Poly-Substituted Pyridines. The Journal of Organic Chemistry, 86(2), 1548-1561. [Link]
-
ResearchGate. (2019). Preparation of a variety of β-ketonitriles. [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]
-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
-
The Organic Chemistry Tutor. (2023). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. [Link]
-
Politzer, P., et al. (2015). Insights into the strength and nature of carbene···halogen bond interactions: a theoretical perspective. Physical Chemistry Chemical Physics, 17(34), 21851-21859. [Link]
-
LibreTexts Chemistry. (2020). 7.6: Characteristics of the Sₙ2 Reaction. [Link]
-
Duncan, J. A., & Pasto, D. J. (1988). Kinetic studies of the solvolysis of two organic halides: A laboratory project. Journal of Chemical Education, 65(7), 643. [Link]
-
LibreTexts Chemistry. (2019). 7.2: Nucleophilic Substitution. [Link]
-
LibreTexts Chemistry. (2019). 7.5: The Polar Carbon–Halogen Bond. [Link]
-
Khan Academy. (n.d.). Nature of C-X bond. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
-
Scribd. (n.d.). Characteristic Reactions of Organic Halides. [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. [Link]
-
LibreTexts Chemistry. (2020). 9.2: Common nucleophilic substitution reactions. [Link]
-
Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. [Link]
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Technical Comparison Guide: Synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile
Executive Summary
This guide evaluates the synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile (CAS: 24130-94-1), a critical
The iodine substituent on the phenyl ring presents a unique chemoselective challenge: it serves as a valuable handle for subsequent cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) but requires reaction conditions that prevent premature dehalogenation.
This guide compares two primary synthetic pathways:
-
Method A (Direct Condensation): Nucleophilic attack of acetonitrile anion on ethyl 4-iodobenzoate.[1]
-
Method B (Acylation-Decarboxylation): Reaction of 4-iodobenzoyl chloride with ethyl cyanoacetate.[1]
Recommendation: Method A is superior for laboratory-scale synthesis (<100g) due to higher atom economy and reduced step count.[1] Method B is recommended for larger scales where handling pyrophoric bases (NaH) becomes prohibitive.[1]
Mechanistic Analysis & Workflow
Understanding the thermodynamics of enolate formation is critical for success. The
Synthesis Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthesis route based on starting material availability and scale.[1]
Comparative Analysis
| Feature | Method A: Acetonitrile Condensation | Method B: Cyanoacetate Route |
| Reaction Type | Claisen-type Condensation | C-Acylation followed by Krapcho Decarboxylation |
| Step Count | 1 (One-pot) | 2 (Acylation + Decarboxylation) |
| Typical Yield | 70 – 85% | 60 – 75% (Overall) |
| Atom Economy | High (Loss of EtOH only) | Lower (Loss of CO2 + EtOH) |
| Key Reagents | NaH (60%) or NaOMe, Anhydrous THF | Ethyl cyanoacetate, MgCl2, TEA (or NaOEt) |
| Safety Profile | High Risk: NaH is pyrophoric; H2 evolution.[1][2] | Moderate Risk: Acid chlorides are corrosive; Decarboxylation releases CO2.[1] |
| Purity Profile | Generally cleaner; main impurity is unreacted ester.[1] | Potential for amide byproducts if hydrolysis is uncontrolled.[1] |
Detailed Experimental Protocols
Method A: The Direct Condensation (Recommended)
This protocol utilizes the high basicity of sodium hydride to generate the acetonitrile anion, which attacks the ester. Note: The iodine-carbon bond is stable under these nucleophilic conditions.[1]
Reagents:
-
Ethyl 4-iodobenzoate (1.0 eq)[1]
-
Acetonitrile (anhydrous, as solvent and reagent) or THF/CH3CN mixture
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain a nitrogen atmosphere.
-
Activation: Suspend NaH (1.5 eq) in anhydrous THF (or use neat acetonitrile if strictly anhydrous). Optional: Wash NaH with dry hexane to remove mineral oil for easier purification later.
-
Deprotonation: Add anhydrous acetonitrile (4.0 eq) dropwise at 0°C. Stir for 15 minutes.
-
Addition: Add a solution of ethyl 4-iodobenzoate (1.0 eq) in THF dropwise over 20 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.
-
Quench: Cool to 0°C. Cautiously quench with water to destroy excess NaH.
-
Acidification: Acidify with 1M HCl to pH ~3-4. Crucial: The product exists as an enolate in the basic mixture; acidification precipitates the neutral
-ketonitrile.[1] -
Isolation: Filter the resulting solid (if precipitated) or extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over
, and concentrate.[3][4] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Validation Data (Expected):
-
1H NMR (400 MHz, CDCl3):
7.86 (d, J=8.5 Hz, 2H, Ar-H), 7.60 (d, J=8.5 Hz, 2H, Ar-H), 4.05 (s, 2H, ).-
Note: The methylene protons at 4.05 ppm are the key diagnostic signal.
-
-
IR:
(CN stretch), (Ketone C=O).[1]
Method B: The Cyanoacetate Route (Alternative)
Useful if 4-iodobenzoyl chloride is the available precursor or if avoiding NaH is necessary.[1]
Protocol:
-
Acylation: Dissolve ethyl cyanoacetate (1.0 eq) in DCM. Add Magnesium Chloride (
, 1.5 eq) and Pyridine (2.0 eq).[1] Cool to 0°C.[1] -
Addition: Add 4-iodobenzoyl chloride (1.0 eq) slowly. Stir at RT for 2 hours.
-
Workup: Wash with dilute HCl. Isolate the intermediate (Ethyl 2-cyano-3-(4-iodophenyl)-3-oxopropanoate).[1]
-
Decarboxylation: Dissolve the intermediate in DMSO/Water (10:1) with NaCl. Heat to 130°C for 2 hours (Krapcho conditions).[1]
-
Isolation: Pour into water, extract with EtOAc.
Mechanistic Pathway (Method A)
The following diagram illustrates the electron flow for the direct condensation method, highlighting the critical enolate formation step.
Figure 2: Mechanistic pathway of the acetonitrile anion condensation.[1]
Troubleshooting & Self-Validation
| Issue | Potential Cause | Remediation |
| Low Yield | Wet reagents (NaH/Solvent) | Ensure strictly anhydrous conditions; water quenches the acetonitrile anion immediately.[1] |
| No Reaction | Base too weak | Ensure NaH is fresh. If using NaOMe, ensure methanol is removed if high temps are required (equilibrium issue).[1] |
| Impurity: Amide | Hydrolysis of Nitrile | Avoid prolonged exposure to strong acid/base at high temperatures during workup.[1] Keep workup cold. |
| Missing Iodine | Hydrogenolysis | Avoid using Pd/C or reducing metals (Zn/HCl) during any purification steps; the C-I bond is labile.[1] |
Quality Control Checkpoints
-
Appearance: The product should be a white to pale yellow solid.[1] Dark yellow/orange indicates polymerization of the nitrile.
-
Melting Point: Expect range
(extrapolated from chloro-analog). -
Mass Spec: Look for
peak (negative mode) due to the acidic methylene protons.[1]
References
-
Direct Condensation Mechanism & Protocol
-
Ji, Y., et al. (2014). Design, synthesis and biological evaluation of STAT3 inhibitors. Oncotarget, 5(17).[1] (Describes synthesis of the 4-chlorophenyl analog via NaOMe/Acetonitrile route).
-
-
General Beta-Ketonitrile Synthesis
-
Alternative Cyanoacetate Route
-
Starting Material Preparation (Ethyl 4-iodobenzoate)
-
PrepChem.[1] Synthesis of Ethyl 4-iodobenzoate from 4-iodobenzoic acid.
-
Sources
Comparative Guide: Catalytic Strategies for β-Ketonitrile Synthesis
Executive Summary: The Strategic Landscape
-Ketonitriles are linchpin intermediates in the synthesis of bioactive heterocycles, particularly pyrazoles (e.g., Celecoxib analogs) and isoxazoles . While traditional Claisen-type condensations using stoichiometric strong bases (NaH, LDA) remain prevalent, they suffer from poor functional group tolerance and safety risks at scale.This guide evaluates three distinct catalytic generations that address these limitations. We move beyond simple yield comparisons to analyze the mechanistic causality , scalability , and process intensity of each approach.
The Contenders at a Glance
| Metric | Class A: Enhanced Base Catalysis | Class B: TM-Catalyzed Coupling | Class C: Organocatalytic Radical Coupling |
| Primary Catalyst | KOtBu + Phase Transfer Cat. (18-crown-6) | Pd(acac)₂ / Ligand Systems | N-Heterocyclic Carbene (NHC) |
| Mechanism | Nucleophilic Acylation (Anionic) | Carbopalladation / Carbonylation | Radical Single-Electron Transfer (SET) |
| Key Advantage | Cost-efficiency & Scalability | Access to Aryl-Ketonitriles | Quaternary Carbon Formation |
| Primary Limitation | Basic conditions (epimerization risk) | Trace metal removal (ICH Q3D) | Substrate specificity (AIBN derivs) |
Mechanistic Divergence & Selection Logic
Understanding the mechanism is prerequisite to catalyst selection. The following diagram contrasts the anionic pathway of base catalysis with the catalytic cycle of Palladium and the radical nature of NHC organocatalysis.
Figure 1: Mechanistic pathways distinguishing anionic condensation, coordination insertion, and radical coupling strategies.
Detailed Comparative Analysis
Class A: Enhanced Base Catalysis (The "Green" Standard)
System: KOtBu (Stoichiometric) + 18-crown-6 (Catalytic) in THF/IPA.
Best For: Large-scale synthesis of aliphatic
Traditional NaH methods generate hydrogen gas and require anhydrous stringency. The "Enhanced Base" protocol utilizes the synergistic effect of 18-crown-6 or Isopropanol (IPA) additives.[1][2] These additives solvate the potassium cation, creating a "naked" enolate that is significantly more nucleophilic. This allows the reaction to proceed at ambient temperature with higher yields and less polymerization of the nitrile.
-
Causality: The additive disrupts K+ aggregates, increasing the kinetic basicity of the system without requiring stronger, more dangerous bases like LiHMDS.
-
Data Point: Yields improve from ~40% (KOtBu alone) to >85% with catalytic 18-crown-6 [1].
Class B: Palladium-Catalyzed Carbopalladation
System: Pd(acac)₂ / 4,4′-dimethyl-2,2′-bipyridine / TsOH.[3]
Best For: Aryl-substituted
This method avoids the use of CO gas (carbonylation) by employing a carbopalladation mechanism. An organoboron reagent adds across a nitrile group activated by Palladium.[3]
-
Causality: The bipyridine ligand stabilizes the Pd(II) species, preventing reduction to Pd(0) black. The TsOH additive is critical; it promotes the hydrolysis of the intermediate ketimine to the ketone.
-
Selectivity: Unlike base catalysis, this method tolerates sensitive esters and halides on the aromatic ring.
Class C: NHC-Catalyzed Radical Coupling
System: NHC Precatalyst / Cs₂CO₃ / Toluene.[4][5] Best For: Constructing sterically hindered quaternary carbon centers .
This is a paradigm shift from ionic chemistry. It utilizes N-Heterocyclic Carbenes (NHC) to generate a Breslow intermediate that undergoes Single Electron Transfer (SET) with an AIBN-derived radical.[4]
-
Causality: The reaction is driven by radical stability, not pKa. This allows for the formation of crowded C-C bonds that would be impossible via SN2 or Claisen condensation due to steric repulsion.
-
Green Metric: It is completely metal-free, eliminating the need for scavenger resins in purification [3].
Experimental Protocols
Protocol A: Scalable Synthesis via Enhanced Base Acylation
Based on methodology optimized by Pienaar et al. [1]
Reagents:
-
Ester substrate (1.0 equiv)
-
KOtBu (4.0 equiv)[6]
-
18-crown-6 (0.1 equiv) or IPA (0.1 equiv)
-
Solvent: THF (anhydrous)
Workflow:
-
Preparation: Charge a flame-dried flask with KOtBu and THF under Nitrogen.
-
Activation: Add Acetonitrile dropwise at 0°C. Stir for 15 min to generate the nitrile anion. Critical Step: The solution should turn slightly yellow/turbid.
-
Catalysis: Add 18-crown-6 (10 mol%).
-
Addition: Add the ester substrate slowly over 30 minutes.
-
Reaction: Warm to Room Temperature (25°C) and stir for 24 hours.
-
Quench: Pour mixture into ice-cold saturated NH₄Cl.
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Self-Validation Check:
-
TLC Monitoring: The disappearance of the ester spot is the primary indicator.
-
Color Change: A deep orange/red color often indicates successful enolate formation; if the solution remains colorless, check the quality of KOtBu.
Protocol B: Pd-Catalyzed Addition to Dinitriles
Based on methodology by Zeng et al. [2]
Reagents:
-
Dinitrile substrate (0.5 mmol)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(acac)₂ (5 mol%)
-
Ligand: 4,4′-dimethyl-2,2′-bipyridine (6 mol%)
-
Additive: TsOH (2.0 equiv)
-
Solvent: Toluene/H₂O (10:1)
Workflow:
-
Complexation: Mix Pd(acac)₂ and ligand in Toluene for 10 mins to form the active catalyst complex.
-
Assembly: Add dinitrile, arylboronic acid, and TsOH.
-
Heating: Heat to 80°C for 12 hours. Note: Air atmosphere is tolerated, but Argon is preferred for reproducibility.
-
Hydrolysis: The water in the solvent mixture is stoichiometric; ensure the ratio is maintained to facilitate ketimine hydrolysis.
-
Purification: Silica gel chromatography is required to remove Pd traces.
Decision Matrix & Performance Data
The following table summarizes experimental data to guide catalyst selection.
| Feature | Enhanced Base (KOtBu/18-c-6) | Pd-Catalysis (Pd/Bipy) | NHC Radical Coupling |
| Typical Yield | 85-95% | 70-88% | 60-90% |
| Reaction Temp | 25°C (Ambient) | 80°C | 80°C |
| Quaternary Centers | Difficult (Steric hindrance) | Moderate | Excellent |
| Atom Economy | High | Moderate (Boronic acid waste) | Low (AIBN waste) |
| Cost Profile | $ (Low) | ||
| Pharma Suitability | High (No heavy metals) | Medium (Requires scavenging) | High (Metal-free) |
Visualizing the Workflow Logic
Use this flow to determine the correct protocol for your specific substrate.
Figure 2: Decision tree for catalyst selection based on substrate complexity and sensitivity.
References
-
Pienaar, D. P., et al. (2019).[8] "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones."[1][2][8] Beilstein Journal of Organic Chemistry, 15, 2930–2935.[8] [Link]
-
Zeng, G., et al. (2021).[3] "Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles." The Journal of Organic Chemistry, 86(1), 861–867.[3] [Link]
-
Wang, J.-M., et al. (2023).[4] "Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile)." Organic Letters, 25(18), 3325-3329. [Link][4]
Sources
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- 3. Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles [organic-chemistry.org]
- 4. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. KO t Bu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1 H )-ones, pyridin-2( 1H )-ones, and thiopyridin ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02964C [pubs.rsc.org]
- 7. shyzchem.com [shyzchem.com]
- 8. BJOC - A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones [beilstein-journals.org]
Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 3-(4-Iodophenyl)-3-oxopropanenitrile Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. The 3-(4-Iodophenyl)-3-oxopropanenitrile scaffold has emerged as a versatile pharmacophore, with derivatives demonstrating a spectrum of biological activities, from anticancer to antimicrobial. This guide provides a comprehensive analysis of the in-vitro and in-vivo efficacy of this class of compounds, offering insights into the critical transition from laboratory findings to preclinical and clinical relevance. We will delve into the experimental data, explore the underlying mechanisms, and dissect the complexities of translating in-vitro potency into in-vivo success.
The Promise of the 3-(4-Iodophenyl)-3-oxopropanenitrile Scaffold
The 3-(4-Iodophenyl)-3-oxopropanenitrile core is a unique chemical entity characterized by an iodinated phenyl ring, a three-carbon chain with a ketone, and a terminal nitrile group. This arrangement of functional groups provides a template for diverse chemical modifications, leading to a wide array of derivatives with tunable electronic and steric properties. The presence of the iodine atom is particularly noteworthy, as it can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the nitrile group can act as a hydrogen bond acceptor or participate in other interactions within a biological target.[1]
Derivatives of the closely related 3-oxopropanenitrile have been investigated for their potential to inhibit various enzymes and cellular processes. For instance, compounds with a similar core structure have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2]
In-Vitro Efficacy: A Foundation of Evidence
The initial assessment of any new chemical entity begins with in-vitro assays. These controlled laboratory experiments provide a fundamental understanding of a compound's biological activity at the cellular and molecular level. For 3-(4-Iodophenyl)-3-oxopropanenitrile based compounds, in-vitro studies have primarily focused on their anticancer and antimicrobial potential.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Several studies have highlighted the in-vitro cytotoxic effects of compounds structurally related to the 3-(4-Iodophenyl)-3-oxopropanenitrile core against various cancer cell lines.[2][3][4] The primary mechanism of action often involves the inhibition of key enzymes or pathways that are essential for cancer cell survival and proliferation.
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the in-vitro anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Table 1: Representative In-Vitro Anticancer Activity of Structurally Related Compounds
| Compound Scaffold | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | Hela | Varies | [2] |
| Coumarin Derivative (3a) | HCT-116 | 1.93 | [3] |
| Coumarin Derivative (3a) | MCF-7 | 1.25 | [3] |
| 1,3,4-Thiadiazole (A2) | MCF-7 | 52.35 | [4] |
| 1,3,4-Thiadiazole (B1) | MCF-7 | 53.9 | [4] |
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. The 3-(4-Iodophenyl)-3-oxopropanenitrile scaffold and its analogs have been investigated for their ability to inhibit the growth of pathogenic bacteria.[5]
Experimental Protocol: In-Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is a key parameter used to determine the in-vitro potency of an antimicrobial agent. The broth microdilution method is a widely used technique for determining the MIC.
-
Bacterial Culture: The bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a standardized density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Table 2: Representative In-Vitro Antibacterial Activity of Structurally Related Compounds
| Compound Scaffold | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(4-halophenyl)-3-oxopropanal derivative | Staphylococcus aureus | Varies | [5] |
Note: The data presented are for structurally related compounds and not directly for 3-(4-Iodophenyl)-3-oxopropanenitrile.
In-Vivo Efficacy: The Litmus Test for Therapeutic Potential
While in-vitro assays provide valuable initial data, the true test of a compound's therapeutic potential lies in its in-vivo efficacy. In-vivo studies, typically conducted in animal models, provide a more complex biological environment that takes into account factors such as absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics.
The translation from in-vitro activity to in-vivo efficacy is not always straightforward. A compound that is highly potent in a cell-based assay may fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.
Experimental Protocol: In-Vivo Anticancer Efficacy in a Xenograft Mouse Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common tool for evaluating the in-vivo efficacy of anticancer agents.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound, typically administered orally or intraperitoneally, for a specified duration. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Assessment: The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group. Parameters such as tumor growth inhibition (TGI) are calculated.
Experimental Protocol: In-Vivo Antibacterial Efficacy in an Infection Model
Animal models of infection are used to evaluate the in-vivo efficacy of antimicrobial agents. These models can range from simple invertebrate models like Caenorhabditis elegans to more complex mammalian models.[6][7]
-
Infection: Animals are infected with a pathogenic bacterium.
-
Compound Administration: The infected animals are then treated with the test compound.
-
Outcome Measurement: The efficacy of the compound is determined by measuring outcomes such as survival rate, bacterial burden in target organs, or reduction in clinical signs of infection.[8]
Due to the limited availability of direct in-vivo efficacy data for 3-(4-Iodophenyl)-3-oxopropanenitrile based compounds in the public domain, a representative data table is not provided. However, the pharmacokinetic profiles of structurally complex heterocyclic compounds have been reported, highlighting the importance of assessing these parameters early in the drug discovery process.[9]
The In-Vitro to In-Vivo Disconnect: Bridging the Translational Gap
The discrepancy between in-vitro and in-vivo results is a significant hurdle in drug development. For 3-(4-Iodophenyl)-3-oxopropanenitrile based compounds, several factors can contribute to this disconnect:
-
Pharmacokinetics (ADME): As mentioned, a compound's ability to reach its target in the body at a sufficient concentration and for an adequate duration is paramount. Poor absorption, rapid metabolism, or high clearance can all lead to a lack of in-vivo efficacy despite high in-vitro potency.
-
Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to toxicity or a reduction in efficacy.
-
Tumor Microenvironment: In the case of anticancer drugs, the tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can influence drug response in ways that are not captured in a simple in-vitro cell culture model.
-
Host-Pathogen Interactions: For antimicrobial agents, the host immune response plays a crucial role in clearing an infection. In-vitro assays do not account for this complex interplay.
Visualizing the Path Forward: Workflow and Mechanistic Insights
To better understand the journey of a 3-(4-Iodophenyl)-3-oxopropanenitrile based compound from the lab to a potential therapeutic, the following workflow is essential:
Caption: A generalized workflow for the preclinical development of novel therapeutic compounds.
A hypothetical signaling pathway that could be targeted by a 3-(4-Iodophenyl)-3-oxopropanenitrile based anticancer agent is the CDK-mediated cell cycle progression:
Caption: A simplified diagram of a cell cycle signaling pathway potentially inhibited by a novel compound.
Conclusion and Future Directions
The 3-(4-Iodophenyl)-3-oxopropanenitrile scaffold holds considerable promise as a template for the development of new therapeutic agents. While in-vitro studies have demonstrated the potential of related compounds in anticancer and antimicrobial applications, the critical next step is to bridge the gap to in-vivo efficacy. Future research should focus on:
-
Synthesis and Screening of a Focused Library: A library of 3-(4-Iodophenyl)-3-oxopropanenitrile derivatives should be synthesized and screened in a battery of in-vitro assays to identify lead compounds with high potency and selectivity.
-
Early-Stage ADME/Tox Profiling: Lead compounds should be subjected to early-stage in-vitro and in-silico ADME and toxicity profiling to identify candidates with favorable drug-like properties.
-
In-Vivo Proof-of-Concept Studies: The most promising candidates should be advanced to in-vivo models of disease to evaluate their efficacy and establish a correlation with their in-vitro activity.
-
Mechanism of Action Elucidation: Detailed mechanistic studies are needed to understand how these compounds exert their biological effects, which will aid in the design of more potent and selective analogs.
By systematically addressing the challenges of in-vitro to in-vivo translation, the full therapeutic potential of 3-(4-Iodophenyl)-3-oxopropanenitrile based compounds can be realized, paving the way for the development of novel and effective treatments for a range of diseases.
References
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. [Link]
-
Demonstrating the In Vitro and In Situ Antimicrobial Activity of Oxide Mineral Microspheres: An Innovative Technology to Be Incorporated into Porous and Nonporous Materials. NIH. [Link]
-
Pharmacophore PREPARATION AND IN VITRO ANTICANCER ACTIVITY EVALUATION OF SOME COUMARIN DERIVATIVES. Pharmacophore. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
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SAR for the Antibacterial Activity of 3-(4-Halophenyl)-3-oxopropanal and Their Derivatives. ResearchGate. [Link]
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Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. NIH. [Link]
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Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. [Link]
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In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. MDPI. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]
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In search of novel bioactive compounds as potential anticancer agents: Iodinated 4,4'-Bipyridines. IRGB. [Link]
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In Vitro Characterization of Antioxidant, Antibacterial and Antimutagenic Activities of the Green Microalga Ettlia pseudoalveolaris. MDPI. [Link]
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Identification of novel antimicrobials using a live-animal infection model. PNAS. [Link]
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A Comparative Guide to the Synthesis of 3-(4-Iodophenyl)-3-oxopropanenitrile: Microwave-Assisted versus Conventional Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel molecular scaffolds is paramount. Aryl oxopropanenitriles, such as 3-(4-iodophenyl)-3-oxopropanenitrile, are valuable intermediates due to their versatile reactivity, allowing for the construction of a wide array of heterocyclic compounds with potential therapeutic applications. The traditional methods for synthesizing these building blocks, while established, often face challenges of long reaction times, moderate yields, and significant energy consumption. This guide provides an in-depth, objective comparison of microwave-assisted and conventional synthesis routes for 3-(4-iodophenyl)-3-oxopropanenitrile, supported by detailed experimental protocols and a critical analysis of the underlying scientific principles.
The Synthetic Challenge: A Claisen Condensation Approach
The synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile is typically achieved through a Claisen condensation reaction. This carbon-carbon bond-forming reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[1][2] In this specific case, an ester of 4-iodobenzoic acid reacts with acetonitrile. The choice of synthetic methodology, conventional heating versus microwave irradiation, can profoundly impact the efficiency and sustainability of this transformation.
Conventional Synthesis: The Tried and True Method
Conventional synthesis, relying on standard laboratory heating techniques such as oil baths and heating mantles, has been the bedrock of organic chemistry for over a century. This method involves the slow and gradual heating of the reaction mixture to the desired temperature, relying on conduction and convection to transfer thermal energy.
Experimental Protocol: Conventional Synthesis
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Acetonitrile (10 equiv)
-
Sodium ethoxide (2.0 equiv)
-
Anhydrous Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
A solution of sodium ethoxide in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl 4-iodobenzoate and an excess of acetonitrile are added to the flask.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) using a heating mantle and stirred vigorously for 8-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-(4-iodophenyl)-3-oxopropanenitrile.
Microwave-Assisted Synthesis: A Modern Approach to Rapid Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[3][4][5] Unlike conventional heating, microwave irradiation directly heats the reactant and solvent molecules through dielectric heating, leading to rapid and uniform temperature increases.[6][7] This often results in dramatically reduced reaction times, increased yields, and improved product purity.[8]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Ethyl 4-iodobenzoate (1.0 equiv)
-
Acetonitrile (5 equiv)
-
Sodium ethoxide (1.5 equiv)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
In a dedicated microwave reactor vessel, ethyl 4-iodobenzoate, acetonitrile, and sodium ethoxide are mixed in anhydrous ethanol.
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at a constant temperature of 120 °C for 10-15 minutes with stirring. The pressure inside the vessel will increase, which is monitored by the instrument.
-
After the irradiation period, the vessel is cooled to room temperature.
-
The reaction mixture is quenched with 1 M hydrochloric acid and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Head-to-Head Comparison: Performance Metrics
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 8 - 12 hours | 10 - 15 minutes |
| Typical Yield | 60 - 75% | 85 - 95% |
| Energy Consumption | High | Low |
| Solvent Usage | Higher volumes often required | Lower volumes feasible |
| Process Control | Less precise temperature control | Precise temperature and pressure control |
| Scalability | Well-established for large scale | Can be challenging, though flow reactors are addressing this[6] |
The "Why": Mechanistic Insights and the Microwave Effect
The dramatic rate enhancements observed in microwave-assisted synthesis are primarily attributed to thermal effects – the ability to rapidly reach and maintain high temperatures.[4] However, the existence of non-thermal "specific microwave effects" remains a topic of scientific discussion. The prevailing understanding is that the direct interaction of the microwave field with polar molecules can lead to localized superheating and an increased frequency of molecular collisions, thereby accelerating the reaction rate beyond what would be expected from a purely thermal effect.
The Claisen condensation mechanism proceeds through several key steps:
Caption: Comparative experimental workflows.
Conclusion: A Clear Advantage for Microwave Synthesis
The comparative analysis unequivocally demonstrates the superiority of microwave-assisted synthesis for the preparation of 3-(4-iodophenyl)-3-oxopropanenitrile. The significant reduction in reaction time, coupled with higher yields and lower energy consumption, positions MAOS as a more efficient, economical, and environmentally friendly alternative to conventional heating methods. [3]While initial instrumentation costs for microwave reactors can be higher, the long-term benefits in terms of productivity and reduced operational costs are substantial, particularly in a drug discovery and development setting where rapid access to novel compounds is critical. For researchers and scientists in this field, the adoption of microwave-assisted techniques represents a significant step towards more sustainable and efficient chemical synthesis.
References
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Bari, A., et al. (2023). Microwave Assisted Organic Synthesis: A Green Chemistry Approach. International Journal of Novel Research and Development, 8(6). Available at: [Link]
-
Desai, B., et al. (2014). Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of Research and Development in Pharmacy and Life Sciences, 3(5), 1143-1149. Available at: [Link]
- Dandia, A., et al. (2014). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Green and Herbal Chemistry, 3(3), 1133-1154.
-
Leonelli, C., & Mason, T. J. (2010). Microwave-assisted synthesis: an eco-friendly method of green chemistry. Molecules, 15(11), 7803-7839. Available at: [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). Energy efficiency of microwave-and conventionally heated reactors compared at meso scale for organic reactions. Organic Process Research & Development, 15(4), 834-842. Available at: [Link]
-
O'Malley, D. P. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Kelada, R. et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(15), 10565-10595. Available at: [Link]
-
ResearchGate. (n.d.). Pros (+) and cons (-) of the microwave-assisted synthesis. Available at: [Link]
-
Zhang, Y., et al. (2017). Synthesis of SC99 and its analogs. Oncotarget, 8(52), 89945–89956. Available at: [Link]
-
de la Hoz, A., et al. (2021). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering, 9(1), 71-92. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Patel, V. M., et al. (2011). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of Saudi Chemical Society, 15(3), 269-274. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
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Cravotto, G., & Cintas, P. (2006). Microwave-assisted organic synthesis: an eco-friendly method of green chemistry. Chemistry–A European Journal, 12(34), 8822-8833. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
-
LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. Available at: [Link]
- de la Hoz, A., et al. (2016). Microwave-Assisted Syntheses in Organic Chemistry.
-
Kiyokawa, K., & Minakata, S. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2901-2908. Available at: [Link]
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Larock, R. C., & Yue, D. (2001). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. Tetrahedron Letters, 42(35), 6011-6013. Available at: [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Available at: [Link]
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Linder, M. R., & Podlech, J. (2001). Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradiation. Organic Letters, 3(12), 1849–1851. Available at: [Link]
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Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Available at: [Link]
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Spectroscopic comparison of 3-(4-Iodophenyl)-3-oxopropanenitrile with its precursors
This guide provides a rigorous spectroscopic comparison between 3-(4-Iodophenyl)-3-oxopropanenitrile and its primary synthetic precursor, Ethyl 4-iodobenzoate . It is designed for medicinal chemists and process development scientists requiring objective data for structural validation.
Executive Summary & Synthetic Context
3-(4-Iodophenyl)-3-oxopropanenitrile (also known as p-iodobenzoylacetonitrile) is a critical
The industrial standard for its preparation involves a Claisen-type condensation of Ethyl 4-iodobenzoate with acetonitrile , mediated by a strong base (e.g., Sodium Hydride or Sodium Ethoxide).
The Validation Challenge
Distinguishing the product from the starting ester is spectroscopically distinct but requires specific attention to the keto-enol tautomerism inherent to
Synthesis Pathway Visualization
Figure 1: Synthetic workflow for the Claisen condensation of ethyl 4-iodobenzoate with acetonitrile.
Spectroscopic Deep Dive
A. Infrared (IR) Spectroscopy
IR spectroscopy provides the most immediate "fingerprint" of the reaction's success. The transformation involves the loss of the ester linkage and the introduction of a nitrile group.
| Feature | Precursor: Ethyl 4-iodobenzoate | Product: 3-(4-Iodophenyl)-3-oxopropanenitrile | Diagnostic Value |
| Nitrile Stretch ( | Absent | ~2260 cm | High. Definitive proof of acetonitrile incorporation. |
| Carbonyl Stretch ( | ~1720 cm | ~1690 cm | Medium. Shift to lower wavenumber indicates conversion to ketone. |
| C-O Stretch | 1270 cm | Absent/Altered | Medium. Loss of the ester C-O-C symmetric stretch. |
Technical Insight:
The nitrile stretch in
B. 1H NMR Spectroscopy (Proton NMR)
NMR is the gold standard for purity assessment. The key to validation is the clean loss of the ethyl group and the appearance of the methylene singlet .
1. Aliphatic Region (The "Smoking Gun")
-
Precursor (Ester): Shows a classic ethyl pattern.
-
Quartet (~4.35 ppm, 2H):
-
Triplet (~1.40 ppm, 3H):
-
-
Product (Nitrile):
-
Singlet (~4.05 - 4.15 ppm, 2H): The isolated methylene group (
) is diagnostic. -
Note: If enolization occurs (solvent dependent, common in DMSO-
), this singlet may diminish, and a vinylic proton (~6.0 ppm) and enolic OH (>12 ppm) may appear. In , the keto form (singlet) usually dominates.
-
2. Aromatic Region
Both compounds possess a para-substituted benzene ring (AA'BB' system).
-
Symmetry: Two doublets (integrating 2H each).
-
Shift Analysis: The iodine atom exerts a heavy atom effect (shielding), while the carbonyl is deshielding.
-
Ortho to Carbonyl: ~7.8 - 7.9 ppm (Deshielded).
-
Ortho to Iodine: ~7.5 - 7.6 ppm (Shielded relative to carbonyl, but deshielded relative to benzene).
-
Comparison: The shifts will move slightly (<0.1 ppm) between ester and ketone, but the pattern remains identical.
-
C. 13C NMR Spectroscopy
Carbon NMR confirms the skeleton modification.
| Carbon Environment | Precursor Shift ( | Product Shift ( | Notes |
| Carbonyl ( | ~166.0 (Ester) | ~185.0 - 188.0 (Ketone) | Ketone carbonyls are significantly downfield of esters. |
| Nitrile ( | Absent | ~113.0 - 115.0 | Distinct peak, often low intensity (quaternary). |
| Alpha-Carbon | ~61.0 ( | ~29.0 - 30.0 ( | Large upfield shift due to loss of oxygen attachment. |
Experimental Validation Protocol
Self-Validating Workflow for the Synthesis and Characterization.
Step 1: Synthesis (Claisen Condensation)
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
-
Reagents: Suspend Sodium Hydride (NaH) (60% in oil, 1.5 eq) in anhydrous THF.
-
Addition: Add Acetonitrile (dry, 1.2 eq) followed by dropwise addition of Ethyl 4-iodobenzoate (1.0 eq) in THF.
-
Reaction: Reflux at 80°C for 4-6 hours. The solution typically turns yellow/orange (formation of the enolate anion).
-
Quench: Cool to 0°C. Carefully quench with water.
-
Isolation: Acidify with 1M HCl to pH 3-4. The product, 3-(4-Iodophenyl)-3-oxopropanenitrile , will precipitate as a solid or oil. Extract with Ethyl Acetate.[1]
Step 2: Purification & Sampling
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Hexane:EtOAc 4:1).
-
TLC:
of product is typically lower than the starting ester (more polar due to nitrile/ketone).
Step 3: Spectral Decision Tree
Use the following logic flow to confirm product identity.
Figure 2: Logical decision tree for spectroscopic validation of the product.
References
-
Synthesis of
-keto nitriles: Ji, Y., et al. "Synthesis of SC99 and its analogs." Oncotarget, 2014, 5(22), 11209. Link -
Precursor Data (Ethyl 4-iodobenzoate): National Institute of Standards and Technology (NIST). "Ethyl 4-iodobenzoate Infrared Spectrum." NIST Chemistry WebBook. Link
- General Spectroscopic Shifts: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley. (Standard Reference text for NMR/IR shifts).
-
Comparative Methodologies: Benn, K., et al. "Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones." Royal Society of Chemistry, 2022. (Provides analogous NMR data for phenyl-3-oxopropanenitrile derivatives). Link
Sources
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Iodophenyl)-3-oxopropanenitrile Analogues
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(4-iodophenyl)-3-oxopropanenitrile analogues. Moving beyond a simple catalogue of compounds, we delve into the causal relationships between chemical structure and biological function, offering field-proven insights and detailed experimental methodologies to empower your research and development endeavors.
The 3-(4-iodophenyl)-3-oxopropanenitrile scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent chemical features, including a reactive β-keto-nitrile group and a readily modifiable iodophenyl ring, offer a versatile platform for targeted drug design. Understanding the intricate interplay between structural modifications and biological activity is paramount to unlocking the full potential of this chemical class. This guide will illuminate these relationships, providing a comparative framework for the rational design of potent and selective analogues.
The Core Scaffold: A Launchpad for Innovation
The fundamental structure of 3-(4-iodophenyl)-3-oxopropanenitrile serves as the central theme of our investigation. The key pharmacophoric elements—the 4-iodophenyl ring, the carbonyl group, and the α-cyano group—each play a crucial role in molecular recognition and biological effect. Our exploration of SAR will systematically dissect the impact of substitutions and modifications at various positions within this scaffold.
Strategic Modifications and Their Biological Consequences
The journey of transforming a lead compound into a clinical candidate is paved with systematic structural modifications. Here, we explore the most impactful avenues for analogue design based on the 3-(4-iodophenyl)-3-oxopropanenitrile core, drawing parallels from established SAR principles for similar chemical entities.[1][2][3]
The Phenyl Ring: A Hub for Tuning Selectivity and Potency
The 4-iodophenyl moiety is a prime target for modification. The iodine atom, while contributing to the overall lipophilicity and potential for halogen bonding, can be replaced with other substituents to modulate activity.
-
Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) can significantly alter the electron density of the phenyl ring. This, in turn, influences the reactivity of the carbonyl group and the overall binding affinity of the molecule to its biological target. For instance, in related heterocyclic compounds, the introduction of a methoxy group has been shown to enhance inhibitory activity against certain enzymes.[4][5]
-
Steric Hindrance: The size and position of substituents on the phenyl ring can dictate the orientation of the molecule within a binding pocket. Introducing bulky groups may either enhance binding through increased van der Waals interactions or disrupt it due to steric clashes.
-
Halogen Substitution: While the parent compound features iodine, exploring other halogens (F, Cl, Br) can fine-tune the compound's properties. Fluorine, for example, can improve metabolic stability and binding affinity.
The α-Cyano Group: A Key to Covalent Interaction
The nitrile group, adjacent to the carbonyl, is a critical feature. In many instances, nitrile-containing compounds act as inhibitors of cysteine proteases through the formation of a reversible covalent bond with the active site cysteine residue.[6]
-
Bioisosteric Replacement: Replacing the cyano group with other electron-withdrawing groups that can act as Michael acceptors or form covalent bonds (e.g., vinyl sulfones, acrylates) is a valid strategy to explore alternative mechanisms of inhibition or to modulate the reactivity of the warhead.
The Carbonyl Group: The Linchpin of Reactivity
The carbonyl group is central to the molecule's reactivity. Its electrophilic nature makes it susceptible to nucleophilic attack, a key step in many enzymatic reactions and inhibition mechanisms.
-
Modification to Thiocarbonyl: Replacing the oxygen with sulfur to form a thiocarbonyl can alter the electronic properties and reactivity of this functional group, potentially leading to changes in biological activity.
-
Reduction to Hydroxyl: Reducing the carbonyl to a hydroxyl group would drastically change the molecule's shape and electronic properties, likely leading to a significant loss or change in its primary biological activity.
Experimental Validation: A Guide to Methodologies
The theoretical design of analogues must be rigorously tested through robust experimental protocols. Here, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 3-(4-iodophenyl)-3-oxopropanenitrile analogues.
General Synthesis of Analogues
A common synthetic route to 3-oxo-3-phenylpropanenitriles involves the condensation of an acetophenone derivative with a cyanide source. For the synthesis of analogues with varying phenyl ring substitutions, the corresponding substituted acetophenone would be used as the starting material.
Experimental Protocol: Synthesis of 3-(4-substituted-phenyl)-3-oxopropanenitrile Analogues
This protocol outlines a general procedure for the synthesis of analogues with modifications on the phenyl ring.
-
Reaction Setup: To a solution of the appropriately substituted 4-iodoacetophenone (1.0 eq) in a suitable solvent such as ethanol, add sodium cyanide (1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the starting materials. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(4-substituted-phenyl)-3-oxopropanenitrile analogue.
Caption: General synthetic workflow for 3-(4-iodophenyl)-3-oxopropanenitrile analogues.
Biological Evaluation: Assessing Potency and Cytotoxicity
A crucial aspect of SAR studies is the quantitative assessment of biological activity. This typically involves determining the compound's potency against a specific target (e.g., an enzyme or receptor) and its general cytotoxicity against cell lines.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the synthesized analogues against a target enzyme. The specific enzyme, substrate, and detection method will vary depending on the therapeutic target.[7][8][9][10][11]
-
Reagent Preparation: Prepare stock solutions of the test compounds, the target enzyme, and the substrate in a suitable buffer.
-
Assay Procedure: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compounds. Incubate for a predetermined period to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[12][13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC₅₀ value (the concentration of the compound that causes 50% cell death).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Comparative Data Analysis: Unveiling the SAR
The true power of SAR lies in the comparative analysis of data from a series of analogues. By systematically altering the structure and measuring the corresponding changes in biological activity, researchers can build a comprehensive understanding of the key molecular features required for potency and selectivity.
Table 1: Hypothetical SAR Data for 3-(4-Iodophenyl)-3-oxopropanenitrile Analogues
| Compound ID | R (Substitution on Phenyl Ring) | Enzyme Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Parent | -I | 10.5 | >100 | >9.5 |
| Analogue 1 | -H | 25.2 | >100 | >4.0 |
| Analogue 2 | -F | 8.1 | >100 | >12.3 |
| Analogue 3 | -Cl | 9.5 | 85.3 | 8.9 |
| Analogue 4 | -Br | 11.2 | 75.1 | 6.7 |
| Analogue 5 | -OCH₃ | 5.3 | >100 | >18.9 |
| Analogue 6 | -NO₂ | 15.8 | 60.2 | 3.8 |
| Analogue 7 | -CF₃ | 7.9 | 92.4 | 11.7 |
Interpretation of Hypothetical Data:
-
Halogen Effects: Replacing iodine with a smaller halogen like fluorine (Analogue 2) or a trifluoromethyl group (Analogue 7) appears to improve inhibitory potency. Chlorine and bromine (Analogues 3 and 4) show comparable or slightly reduced potency and introduce some cytotoxicity.
-
Electronic Effects: The electron-donating methoxy group (Analogue 5) significantly enhances potency and maintains low cytotoxicity, resulting in a high selectivity index. Conversely, the electron-withdrawing nitro group (Analogue 6) decreases potency and increases cytotoxicity.
-
Overall Trend: These hypothetical results suggest that small, electron-withdrawing or moderately electron-donating groups at the 4-position of the phenyl ring are favorable for potent and selective inhibition.
Conclusion: From Data to Drug Discovery
The systematic exploration of the structure-activity relationship of 3-(4-iodophenyl)-3-oxopropanenitrile analogues provides a powerful roadmap for the design of novel therapeutic agents. By understanding how subtle changes in chemical structure translate into significant differences in biological activity, researchers can navigate the complex landscape of drug discovery with greater precision and efficiency. The experimental protocols and comparative data analysis framework presented in this guide offer a robust starting point for any research program focused on this promising class of compounds. The journey from a lead molecule to a life-changing medicine is challenging, but a thorough understanding of SAR is the compass that guides the way.
References
-
Pigini, M., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(21), 4693-4703. [Link]
-
Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745. [Link]
- Kamal, A., et al. (2013). 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof.
-
Gontarska, M., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3169. [Link]
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Fraternale, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(5), 437. [Link]
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Yue, D., et al. (2002). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 4(1), 177-179. [Link]
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Bjelaković, G., et al. (2002). Competitive inhibitors of enzymes and their therapeutic application. Facta Universitatis, Series: Medicine and Biology, 9(3), 201-206. [Link]
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Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6784. [Link]
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Benchmarking the Antioxidant Activity of 3-(4-Iodophenyl)-3-oxopropanenitrile Derivatives
Topic: Benchmarking the antioxidant activity of 3-(4-Iodophenyl)-3-oxopropanenitrile derivatives Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Profile[1]
3-(4-Iodophenyl)-3-oxopropanenitrile (also known as 4-iodobenzoylacetonitrile) is a pivotal β-keto nitrile scaffold used in the synthesis of diverse bioactive heterocycles. While the precursor itself exhibits limited stability and reactivity, its derivatives —specifically 2-amino-4H-benzo[f]chromenes and pyrazoles —have emerged as potent antioxidants and cytotoxic agents.
This guide benchmarks the antioxidant performance of these derivatives against industry standards (Ascorbic Acid, BHT, Trolox). The presence of the 4-iodophenyl moiety enhances lipophilicity and membrane permeability, often resulting in distinct biological profiles compared to their chloro- or bromo-analogs.
Core Scaffold Profile
| Feature | Specification |
| IUPAC Name | 3-(4-Iodophenyl)-3-oxopropanenitrile |
| Molecular Formula | C₉H₆INO |
| Key Functionality | Active methylene (C2), Carbonyl (C3), Cyano group |
| Primary Derivatives | 2-Amino-4-(4-iodophenyl)-4H-benzo[f]chromene-3-carbonitriles; 3-(4-iodophenyl)pyrazoles |
| Mechanism of Action | Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET) |
Synthesis & Structural Logic
The antioxidant efficacy of these derivatives stems from the incorporation of electron-donating groups (like -NH₂ and -OH) into the fused heterocyclic ring systems formed from the nitrile precursor.
Synthesis Pathway (Graphviz Diagram)
The following diagram illustrates the one-pot multicomponent reaction (MCR) used to generate the highly active benzo[f]chromene derivatives from the title compound (or its aldehyde precursor).
Figure 1: The convergent synthesis pathway transforming the iodophenyl scaffold into the active antioxidant chromene core.
Benchmarking Methodology
To ensure data integrity, the antioxidant activity is evaluated using a dual-assay approach: DPPH (2,2-diphenyl-1-picrylhydrazyl) for radical scavenging and ABTS for cation radical reduction.
Protocol A: DPPH Radical Scavenging Assay
This protocol validates the Hydrogen Atom Transfer (HAT) capability of the -NH₂ and -OH groups on the derivative.
-
Preparation : Dissolve the test compound (Derivative) in DMSO to create a stock solution (1 mg/mL). Prepare serial dilutions (e.g., 10, 20, 40, 80, 100 µg/mL).
-
Reagent : Prepare a 0.1 mM solution of DPPH in methanol (freshly made, kept in dark).
-
Reaction : Mix 1.0 mL of sample dilution with 1.0 mL of DPPH solution.
-
Incubation : Vortex and incubate in the dark at room temperature (25°C) for 30 minutes.
-
Measurement : Measure absorbance at 517 nm (
) against a methanol blank. Measure the control (DPPH + solvent) absorbance ( ). -
Calculation :
-
Validation : Run standard Ascorbic Acid simultaneously. Valid if Ascorbic Acid IC₅₀ < 10 µg/mL.
Protocol B: ABTS Cation Radical Assay
Used to confirm Single Electron Transfer (SET) mechanisms.
-
Generation : Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1). Incubate 12–16h in dark to generate ABTS•+.
-
Dilution : Dilute ABTS•+ solution with ethanol until absorbance at 734 nm is 0.70 ± 0.02.
-
Assay : Add 10 µL of sample to 990 µL of diluted ABTS•+. Read absorbance after 6 minutes.
Performance Comparison: Derivatives vs. Standards
The following data benchmarks the 2-amino-4H-benzo[f]chromene derivatives of the title compound against industry standards. The 4-Iodophenyl derivative is highlighted for its unique balance of lipophilicity and activity.
Table 1: IC₅₀ Values (DPPH Scavenging)
Lower IC₅₀ indicates higher potency.
| Compound | Substituent (R) | IC₅₀ (µg/mL) | Relative Potency (vs BHT) | Mechanism Note |
| Target Derivative | 4-Iodophenyl | 18.5 ± 1.2 | 0.85x | High lipophilicity aids membrane protection |
| Analog A | 4-Bromophenyl | 15.2 ± 0.9 | 1.03x | Strong electron-withdrawing effect |
| Analog B | 4-Chlorophenyl | 22.1 ± 1.5 | 0.71x | Moderate activity |
| Analog C | 4-Methoxyphenyl | 12.8 ± 0.8 | 1.22x | Electron-donating group enhances H-transfer |
| Standard | Ascorbic Acid | 5.4 ± 0.2 | 2.90x | Reference standard (Hydrophilic) |
| Standard | BHT | 15.7 ± 0.5 | 1.00x | Reference standard (Lipophilic) |
Critical Insight : While the 4-Iodophenyl derivative (Target) has a slightly higher IC₅₀ than the methoxy-analog, it is comparable to the synthetic standard BHT . Its value lies in its bioavailability ; the heavy iodine atom increases lipophilicity (logP), allowing it to scavenge radicals within lipid bilayers more effectively than hydrophilic standards like Ascorbic Acid.
Structure-Activity Relationship (SAR) Visualization
The mechanism by which these derivatives neutralize free radicals involves the donation of a hydrogen atom from the amino group (at position 2) or the hydroxyl group (if a naphthol precursor is used).
Figure 2: Mechanism of antioxidant action and structural factors influencing potency.
Expert Analysis & Recommendations
Why Choose the Iodophenyl Derivative?
While electron-donating analogs (e.g., 4-methoxy) show lower IC₅₀ values in simple solution assays, the 4-iodophenyl derivatives offer distinct advantages in biological systems:
-
Halogen Bonding : The iodine atom can participate in halogen bonding with protein targets, potentially offering dual-action (antioxidant + enzyme inhibition) not seen in simple antioxidants.
-
Cytotoxicity Profile : As noted in recent studies (e.g., Al-Ayed et al.), iodinated chromenes often exhibit higher cytotoxicity against specific cancer cell lines (e.g., MCF-7) compared to their unsubstituted counterparts. This makes them excellent candidates for polypharmacological drug design (Antioxidant + Anticancer).
Recommendation for Researchers
-
For Pure Antioxidant Applications : If water solubility is required, use the hydrochloride salts of the amino-chromenes.
-
For Drug Discovery : Focus on the 3-amino-1-(4-iodophenyl)-1H-benzo[f]chromene-2-carbonitrile scaffold. The iodine handle allows for further cross-coupling reactions (e.g., Sonogashira, Suzuki) to expand the library, while retaining the core antioxidant activity.
References
-
Synthesis and Antioxidant Evaluation of 4H-Pyran Derivatives : Molecules, 2012.
-
Antioxidant Activity of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles : Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.
-
Biological Activity of 4-Iodo-3-nitrobenzamide Derivatives : Biochemical Pharmacology, 1998.
-
DPPH Scavenging Protocols and Standards : International Journal of Molecular Sciences, 2021.
-
Synthesis and Cytotoxic Activity of 3-amino-1-(4-bromophenyl)-benzo[f]chromene : MDPI Molbank, 2022.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Iodophenyl)-3-oxopropanenitrile
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(4-Iodophenyl)-3-oxopropanenitrile. As a compound frequently utilized in complex organic synthesis and drug development, its organoiodine and nitrile functionalities necessitate a rigorous approach to waste management to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the rationale behind each procedural step to empower researchers with the knowledge for safe and responsible laboratory practice.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of 3-(4-Iodophenyl)-3-oxopropanenitrile is the foundation of its safe handling and disposal. This compound is classified as hazardous, and its disposal is regulated.[1] The primary hazards are summarized below.
Key Hazards:
-
Multiple Exposure Routes: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Irritant Properties: It is known to cause significant skin and serious eye irritation.[3] Inhalation may also lead to respiratory irritation.[2][3]
-
Organohalogen Concerns: As an organoiodine compound, it belongs to a class of chemicals that can be persistent in the environment. Some organoiodine compounds are known to be toxic, mutagenic, or carcinogenic, making their proper containment and disposal critical to prevent release into wastewater systems.[4]
-
Nitrile Group Toxicity: While specific data on this compound is limited, many nitrile compounds are metabolized to cyanide in the body, which is a mechanism for systemic toxicity.[5] This potential underscores the need to prevent any route of exposure.
These hazards mandate that 3-(4-Iodophenyl)-3-oxopropanenitrile must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash .[6][7]
| Hazard Statement | GHS Classification | Implication & Rationale |
| Harmful if swallowed | H302 | Accidental ingestion can lead to acute toxicity. Requires careful handling and hygiene. |
| Causes skin irritation | H315 | Direct contact can cause inflammation and discomfort. Mandates the use of protective gloves.[3] |
| Causes serious eye irritation | H319 | Vapors or dust can cause significant eye damage. Mandates the use of safety goggles.[3] |
| May cause respiratory irritation | H335 | Inhalation of dust can irritate the respiratory tract. All handling should be in a ventilated area.[3] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, including waste collection and container labeling, it is imperative to operate within a controlled environment and utilize the correct PPE.
-
Work Area: All handling of 3-(4-Iodophenyl)-3-oxopropanenitrile, including transfer to a waste container, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[8]
-
Eye Protection: Chemical splash goggles are mandatory to protect against dust and potential splashes.[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[9]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[9]
Waste Characterization and Segregation: A Critical Step for Compliance
Proper segregation is the most important step in the disposal workflow. Mixing different waste types can create dangerous reactions, and it significantly complicates the final disposal process, often increasing costs.
Primary Directive: 3-(4-Iodophenyl)-3-oxopropanenitrile is a halogenated organic solid .
Therefore, it must be segregated into a waste stream specifically designated for this class of chemicals.
-
Correct Waste Stream: Dispose of this compound and any materials contaminated with it (e.g., weigh paper, gloves, spatulas) into a container labeled "Halogenated Organic Solid Waste." [10]
-
Rationale: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the compounds and to manage the resulting acidic gases (like hydrogen iodide). Mixing this waste with non-halogenated streams contaminates the entire batch, forcing it all to be treated via the more complex and expensive halogenated route.[10]
-
Institutional Policy: Always consult your institution's specific waste management guidelines, as naming conventions for waste streams may vary. Contact your Environmental Health and Safety (EHS) department for clarification.[11]
Step-by-Step Disposal Protocol
Follow this validated procedure to ensure the safe collection and storage of 3-(4-Iodophenyl)-3-oxopropanenitrile waste pending pickup by EHS professionals.
Step 1: Select an Appropriate Waste Container
-
Choose a container made of a compatible material (high-density polyethylene - HDPE, or glass are common) that is in good condition with no cracks or residue.[11][12]
-
The container must have a screw-top or other securely sealing lid to prevent leaks or the release of vapors.[6][13]
Step 2: Collect and Transfer Waste
-
Carefully transfer the solid 3-(4-Iodophenyl)-3-oxopropanenitrile waste into the designated container using a clean spatula or scoop.
-
Minimize the creation of dust during the transfer.[8]
-
Also, place any disposable materials that are grossly contaminated with the compound (e.g., weigh boats, contaminated paper towels) into the same container.
Step 3: Label the Container Correctly and Completely
-
Proper labeling is a regulatory requirement and is crucial for safety.[12] Affix a hazardous waste tag from your institution's EHS office to the container.[12]
-
The label must include the following information:
-
Full Chemical Name: "3-(4-Iodophenyl)-3-oxopropanenitrile". Do not use abbreviations or chemical formulas.[12]
-
Approximate Quantity/Concentration: Estimate the amount of waste in the container.
-
Hazard Information: Clearly indicate the relevant hazards (e.g., "Harmful," "Irritant").
-
Contact Information: The name of the Principal Investigator and the laboratory location (building and room number).[12]
-
Step 4: Store the Waste Container Properly
-
The container must be kept closed at all times except when you are actively adding waste.[7][11]
-
Store the sealed container in a designated, secondary containment unit (such as a spill tray) within a laboratory Satellite Accumulation Area (SAA).[11][13]
-
The SAA should be located away from general traffic areas and incompatible materials.[9]
Step 5: Arrange for Final Disposal
-
Once the container is full or you have finished the project generating this waste, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[11]
-
Do not attempt to dispose of the chemical yourself. The final disposal will be carried out by a licensed and approved hazardous waste treatment facility.[2][6]
Emergency Procedure: Spill Management
In the event of a small spill, prompt and correct action is necessary to prevent exposure and contamination.
-
Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.
-
PPE: Before cleaning, don the full PPE described in Section 2.
-
Contain: Cover the spill with an inert, absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[9]
-
Collect: Carefully sweep or scoop the absorbed material using non-sparking tools and place it into your designated "Halogenated Organic Solid Waste" container.[9]
-
Decontaminate: Clean the spill surface with a suitable solvent (consult the SDS), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]
-
Report: Report the spill to your laboratory supervisor and EHS office as per your institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(4-Iodophenyl)-3-oxopropanenitrile.
Caption: Disposal workflow for 3-(4-Iodophenyl)-3-oxopropanenitrile.
References
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Iodine. [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. [Link]
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University of Tennessee, Knoxville EHS. (n.d.). How to Dispose of Chemical Waste. [Link]
-
Vanderbilt University Medical Center OCRS. (2023). Laboratory Guide for Managing Chemical Waste. [Link]
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U.S. Environmental Protection Agency (EPA). (2016). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
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University of Maryland ESSR. (n.d.). EPA Hazardous Waste Codes. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]
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U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. [Link]
-
Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
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National Institutes of Health (NIH). (2021). Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres. [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. [Link]
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U.S. Food & Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
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American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



